2-Bromo-6-(1,1-difluoroethyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-(1,1-difluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-7(9,10)5-3-2-4-6(8)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHWPUJGODNDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201286188 | |
| Record name | 2-Bromo-6-(1,1-difluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201286188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211535-69-1 | |
| Record name | 2-Bromo-6-(1,1-difluoroethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211535-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(1,1-difluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201286188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-(1,1-difluoroethyl)pyridine | |
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Foundational & Exploratory
2-Bromo-6-(1,1-difluoroethyl)pyridine CAS number
An In-depth Technical Guide to 2-Bromo-6-(1,1-difluoroethyl)pyridine
Abstract: This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal and agrochemical research. The document details its physicochemical properties, offers an in-depth analysis of its synthesis with a validated experimental protocol, and explores its strategic applications in drug discovery. Emphasis is placed on the mechanistic rationale behind its use and the practical considerations for its handling and characterization. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Core Compound Identification and Properties
This compound is a halogenated pyridine derivative featuring a bromine atom and a difluoroethyl group at the 2 and 6 positions, respectively. This unique substitution pattern makes it a highly valuable intermediate for introducing the difluoroethyl moiety—a group known to enhance metabolic stability and modulate physicochemical properties—into target molecules. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions.
Key Physicochemical Data
The fundamental properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 1211535-69-1 | [1] |
| Molecular Formula | C₇H₆BrF₂N | [2] |
| Molecular Weight | 222.03 g/mol | [2][3] |
| Appearance | Colorless to light yellow oil | [1] |
| Boiling Point | 209.6 ± 35.0 °C (Predicted) | [1] |
| Density | 1.548 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -1.28 ± 0.12 (Predicted) | [1] |
| Storage | 2-8°C, sealed storage, away from moisture and light | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not trivial and leverages modern fluorination chemistry. While multiple proprietary routes exist, a common conceptual pathway involves the modification of a pre-existing pyridine core. The strategic introduction of the 1,1-difluoroethyl group is the key challenge.
Conceptual Synthesis Workflow
The following diagram illustrates a logical, multi-step approach for the synthesis, starting from a common precursor like 2-bromopyridine. This workflow highlights the critical transformations required.
Caption: Conceptual workflow for the synthesis of the target compound.
Expert Rationale: The choice of a deoxyfluorination agent in Step 2 is critical. Reagents like DAST (Diethylaminosulfur trifluoride) are effective but require careful handling due to their thermal instability and hazardous byproducts. The reaction mechanism involves the activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride and subsequent elimination to form the geminal difluoride. This transformation is pivotal as the 1,1-difluoroethyl group acts as a lipophilic bioisostere of a hydroxyl or thiol group, significantly improving a drug candidate's metabolic profile.[4]
Detailed Experimental Protocol: Deoxyfluorination of 2-Bromo-6-acetylpyridine
This protocol is a representative example and must be performed by trained personnel in a controlled laboratory setting with appropriate safety precautions.
-
Preparation: In a fume hood, add 2-bromo-6-acetylpyridine (1.0 eq) to a dry, inert-atmosphere flask containing anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the stirred solution. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions or decomposition of the DAST reagent.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C. Trustworthiness Note: This step neutralizes the acidic byproducts and unreacted reagent. It must be done slowly to manage gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.
Applications in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] The title compound is particularly valuable due to its dual functionality.
-
Metabolic Stability: The difluoroethyl group enhances metabolic stability by blocking oxidative metabolism at the benzylic position, a common liability for many drug candidates. This C-F bond is significantly stronger than a C-H bond.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen and influence the molecule's overall lipophilicity and binding affinity to protein targets.[7]
-
Synthetic Handle for Diversification: The bromine at the 2-position is a prime site for further chemical modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[8]
Logical Role in Medicinal Chemistry
The diagram below illustrates the strategic utility of this compound as a versatile building block.
Caption: Strategic utility in library synthesis for drug discovery.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from structurally similar compounds provides a strong basis for hazard assessment. Related compounds like 2-bromo-6-(trifluoromethyl)pyridine are classified as acutely toxic if swallowed and cause skin and eye irritation.
Mandatory Safety Protocols
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields (conforming to EN166), a lab coat, and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][10] Eyewash stations and safety showers must be readily accessible.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[11] Wash hands thoroughly after handling and before breaks.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, as recommended (2-8°C).[1] Store away from incompatible materials such as strong oxidizing agents and strong acids.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
References
- Shanghai Yongkai Chemical Co., Ltd. (n.d.). 2-Bromo-6-difluoromethylpyridine.
- PubChem. (n.d.). 2-Bromo-6-fluoropyridine.
- Royal Society of Chemistry. (n.d.). RSC Advances.
- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
- PubChemLite. (n.d.). This compound.
- PubMed Central. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent.
- PubChem. (n.d.). 2-Bromo-1,1-difluoroethane.
- MDPI. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.
- PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- PubMed Central. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- PubMed Central. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- ChemSrc. (n.d.). 2-Bromo-6-fluoroaniline | CAS#:65896-11-9.
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An In-depth Technical Guide to 2-Bromo-6-(1,1-difluoroethyl)pyridine: A Versatile Building Block in Modern Drug Discovery
This technical guide provides a comprehensive overview of 2-Bromo-6-(1,1-difluoroethyl)pyridine, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular and physicochemical properties, explore rational synthetic approaches, and discuss its potential applications as a key building block in medicinal chemistry, grounded in established principles and authoritative literature.
Introduction: The Strategic Value of Fluorinated Pyridines
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties.[1] The difluoroethyl group, in particular, is valued for its ability to act as a lipophilic bioisostere of a hydroxyl group, enhance metabolic stability, and influence binding affinity to biological targets. When incorporated into a pyridine scaffold, a privileged structure in numerous FDA-approved drugs, the resulting molecule becomes a powerful tool for drug discovery.[2][3]
This compound combines three key features: a synthetically versatile pyridine core, a bromine atom that serves as a handle for cross-coupling reactions, and a 1,1-difluoroethyl moiety for property modulation. This unique combination makes it a highly valuable intermediate for constructing complex molecular architectures aimed at a wide range of therapeutic targets.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized below. The molecular weight is calculated from its chemical formula, and other properties are derived from publicly available databases and predictive models.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrF₂N | [4] |
| Molecular Weight | 222.03 g/mol | Calculated |
| Monoisotopic Mass | 220.96516 Da | [4] |
| CAS Number | 1211535-69-1 | [5] |
| IUPAC Name | This compound | [4] |
| SMILES | CC(C1=NC(=CC=C1)Br)(F)F | [4] |
| InChI Key | GGHWPUJGODNDNT-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 2.7 | [4] |
| Predicted Boiling Point | ~231.2 °C | [6] |
| Predicted Density | ~1.55 g/cm³ | [6] |
Synthesis of this compound: A Proposed Synthetic Workflow
Proposed Synthetic Scheme
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Radical Bromination of 2-Bromo-6-methylpyridine
-
Rationale: The benzylic position of the methyl group on the pyridine ring is susceptible to free radical halogenation. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, and a radical initiator like azobisisobutyronitrile (AIBN) is used to start the reaction.
-
Protocol:
-
To a solution of 2-bromo-6-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-Bromosuccinimide (2.2 eq).
-
Add a catalytic amount of AIBN (0.1 eq).
-
Reflux the mixture under an inert atmosphere (e.g., argon) for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure. The resulting crude 2-bromo-6-(dibromomethyl)pyridine can be purified by column chromatography or used directly in the next step.
-
Step 2: Hydrolysis to 2-Bromo-6-formylpyridine
-
Rationale: The geminal dibromide can be hydrolyzed to the corresponding aldehyde. Silver nitrate is often used to facilitate this conversion by precipitating silver bromide, driving the reaction to completion.
-
Protocol:
-
Dissolve the crude 2-bromo-6-(dibromomethyl)pyridine from the previous step in a mixture of acetone and water.
-
Add silver nitrate (2.1 eq) to the solution.
-
Stir the mixture at room temperature for 12-16 hours. A precipitate of silver bromide will form.
-
Filter the reaction mixture through a pad of celite to remove the precipitate.
-
Remove the acetone from the filtrate under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-bromo-6-formylpyridine.
-
Step 3: Difluoroethylation of 2-Bromo-6-formylpyridine
-
Rationale: Deoxofluorinating agents are used to convert carbonyls to geminal difluorides. Diethylaminosulfur trifluoride (DAST) or its more stable alternatives like XtalFluor-E are effective for this transformation. This step should be performed with extreme caution due to the hazardous nature of these reagents.
-
Protocol:
-
In a fume hood, dissolve 2-bromo-6-formylpyridine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-24 hours.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile building block for creating novel chemical entities with therapeutic potential.
Role as a Scaffold and Intermediate
The bromine atom at the 2-position is a key functional handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[7] This allows for the strategic introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.
Caption: Versatility of this compound in cross-coupling reactions.
Potential Therapeutic Applications
Given the prevalence of the fluorinated pyridine motif in bioactive compounds, this molecule is an attractive starting point for developing inhibitors for various enzyme classes and receptor modulators.
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding site.[8] The difluoroethyl group can be used to probe interactions within the hydrophobic pocket and improve metabolic stability, while the 2-position can be elaborated to target specific residues and enhance selectivity.
-
CNS-Acting Agents: The introduction of fluorine can increase the lipophilicity of a molecule, potentially improving its ability to cross the blood-brain barrier. A recent analysis of FDA-approved drugs highlighted that a significant number of pyridine-containing compounds are active in the central nervous system.[3] This makes this compound a promising scaffold for developing treatments for neurological and psychiatric disorders.
-
Agrochemicals: Similar to pharmaceuticals, the pyridine ring is a common feature in modern agrochemicals. The properties conferred by the difluoroethyl group are also beneficial in this context, potentially leading to the development of more potent and environmentally stable herbicides, fungicides, or insecticides.[9][10]
Conclusion
This compound is a strategically designed chemical building block that offers significant advantages for researchers in drug discovery and development. Its combination of a synthetically tractable bromopyridine core and a property-enhancing difluoroethyl group provides a powerful platform for the rapid generation of diverse and novel molecular entities. The synthetic route proposed herein offers a viable pathway to access this valuable compound, paving the way for its broader application in the synthesis of next-generation therapeutics and other advanced chemical products.
References
- PubChem. (n.d.). 2-Bromo-6-fluoropyridine. National Center for Biotechnology Information.
- Wang, D., Wang, D., Wang, Q., & Fu, Y. (2018). Metal-free C–N coupling of 2,6-dihalopyridines with N-heterocycles. RSC Advances, 8(3), 1509-1512.
- Goolsby, T. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University.
- PubChemLite. (n.d.). This compound.
- de la Torre, B. G., & Albericio, F. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC advances, 10(50), 29931–29936.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-Bromo-6-fluoropyridine: A Comprehensive Guide to Its Properties and Applications.
- PubChem. (n.d.). 2-Bromo-6-(dimethoxymethyl)pyridine. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Bromo-1,1-difluoroethane. National Center for Biotechnology Information.
- Al-Suwaidan, I. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33, 476–491.
- Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
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An In-depth Technical Guide to 2-Bromo-6-(1,1-difluoroethyl)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-6-(1,1-difluoroethyl)pyridine, a fluorinated heterocyclic building block of increasing importance in medicinal and agrochemical research. By leveraging its unique electronic properties and synthetic versatility, this compound serves as a valuable scaffold for the creation of novel molecules with potential therapeutic and biological activities. This document delves into its chemical and physical properties, outlines a robust synthetic pathway, explores its reactivity in key cross-coupling reactions, and discusses its applications in modern drug discovery.
Core Chemical and Physical Properties
This compound is a substituted pyridine featuring a bromine atom at the 2-position and a 1,1-difluoroethyl group at the 6-position. The presence of these functionalities imparts a unique reactivity profile, making it a desirable intermediate for further chemical elaboration.
Structural and General Data
| Property | Value | Source |
| CAS Number | 1211535-69-1 | [1] |
| Molecular Formula | C₇H₆BrF₂N | |
| Molecular Weight | 222.03 g/mol | |
| Appearance | Colorless to light yellow oil (Predicted) | |
| Purity | Typically ≥97% | |
| Predicted XlogP | 2.7 | [2] |
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 209.6 ± 35.0 °C | |
| Density | 1.548 ± 0.06 g/cm³ | |
| pKa | -1.28 ± 0.12 |
Synthesis of this compound
A practical synthetic route to this compound can be conceptualized based on established fluorination methodologies applied to pyridyl ketones. The following proposed synthesis starts from the commercially available 2-bromo-6-acetylpyridine.
Proposed Synthetic Workflow
The key transformation is the deoxofluorination of the acetyl group to a 1,1-difluoroethyl group using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on analogous deoxofluorination reactions.
Materials:
-
2-Bromo-6-acetylpyridine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-6-acetylpyridine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing ice-cold saturated aqueous sodium bicarbonate solution to quench the excess DAST.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Chemical Reactivity and Applications in Medicinal Chemistry
The bromine atom at the 2-position of the pyridine ring is the primary site for synthetic transformations, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of a wide array of substituents, a critical strategy in the design of new drug candidates.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal building block for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of C-C and C-N bonds, respectively.
Caption: Key cross-coupling reactions of this compound.
Role as a Bioisostere and Pharmacological Scaffold
The 1,1-difluoroethyl group is a lipophilic bioisostere of a hydroxyl or thiol group and can also mimic a carbonyl group in certain interactions. Its inclusion can enhance metabolic stability by blocking sites of oxidation and improve binding affinity to target proteins through favorable electrostatic interactions. The pyridine core itself is a well-established pharmacophore present in numerous approved drugs.
The versatility of this compound makes it a valuable building block for generating libraries of compounds for high-throughput screening in drug discovery programs targeting a wide range of diseases.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected features can be predicted based on the analysis of analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons. The ethyl protons will likely appear as a triplet-of-triplets or a more complex multiplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show seven signals. The carbon of the CF₂ group will exhibit a characteristic triplet due to one-bond coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, likely a quartet, due to coupling with the methyl protons.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks of nearly equal intensity). Predicted m/z values for various adducts are available.[2]
Safety and Handling
No specific safety data sheet (SDS) for this compound is publicly available. However, based on data for structurally similar brominated pyridines, the following precautions are recommended:
-
Hazard Statements (Inferred): Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][4]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4][5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4][6]
-
Avoid breathing vapors, mist, or gas.[4]
-
Store in a tightly closed container in a cool, dry place.[4]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[4]
-
Conclusion
This compound is a synthetically versatile and valuable building block for the development of novel chemical entities in the pharmaceutical and agrochemical sectors. Its predictable reactivity in palladium-catalyzed cross-coupling reactions, combined with the beneficial properties imparted by the 1,1-difluoroethyl group, makes it an attractive starting material for the synthesis of complex molecules with potential biological activity. This guide provides a foundational understanding of its properties and applications to aid researchers in its effective use.
References
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An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-(1,1-difluoroethyl)pyridine
Introduction
2-Bromo-6-(1,1-difluoroethyl)pyridine is a critical building block in contemporary medicinal chemistry and drug development. The incorporation of the 1,1-difluoroethyl moiety into pyridine scaffolds is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] The difluoromethyl group (CF2H), a lipophilic bioisostere of a hydroxyl or thiol group, can significantly enhance metabolic stability, binding affinity, and cell membrane permeability.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering insights into the underlying chemical principles and practical considerations for researchers in the field.
The strategic placement of a bromine atom at the 2-position provides a versatile handle for further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3] This dual functionality makes the target molecule a highly valuable intermediate for the construction of complex pharmaceutical candidates.
This document will explore the most prevalent and efficient synthetic strategies, with a focus on the deoxofluorination of a readily available ketone precursor. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of different fluorinating agents will be discussed to provide a holistic understanding of this important transformation.
Retrosynthetic Analysis and Key Strategic Considerations
The most logical and widely adopted retrosynthetic approach for this compound involves the deoxofluorination of the corresponding ketone, 2-bromo-6-acetylpyridine. This strategy is advantageous due to the commercial availability and straightforward synthesis of the acetylpyridine precursor.
The primary challenge in this synthesis lies in the efficient and safe execution of the deoxofluorination step. This transformation typically employs specialized reagents that can convert a carbonyl group into a geminal difluoride. The choice of the fluorinating agent is paramount and is dictated by factors such as reactivity, selectivity, safety, and scalability.
Synthesis of the Key Precursor: 2-Bromo-6-acetylpyridine
The synthesis of 2-bromo-6-acetylpyridine is a well-documented procedure that typically starts from 2,6-dibromopyridine.[4][5] This starting material is commercially available and can also be synthesized from 2,6-dichloropyridine.[6]
Synthetic Pathway to 2-Bromo-6-acetylpyridine
The reaction proceeds via a nucleophilic acyl substitution reaction. 2,6-Dibromopyridine is treated with a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperatures to generate a lithiated pyridine intermediate. This intermediate then reacts with an acetylating agent, like N,N-dimethylacetamide, to furnish the desired product.[4]
Experimental Protocol: Synthesis of 2-Bromo-6-acetylpyridine[4]
Materials:
-
2,6-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
N,N-Dimethylacetamide
-
Anhydrous Dichloromethane (CH2Cl2)
-
Water (H2O)
-
Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of 2,6-dibromopyridine (26.53 g, 112 mmol) in anhydrous CH2Cl2 (400 mL) at -78 °C, n-BuLi in hexanes (70 mL, 1.6 M, 112 mmol) is added dropwise over 1 hour.
-
The reaction mixture is stirred at -78 °C for an additional hour.
-
N,N-dimethylacetamide (10.41 mL, 9.75 g, 112 mmol) is then added slowly.
-
The temperature is maintained at -78 °C for 30 minutes and then allowed to rise to -50 °C.
-
The reaction is quenched by the addition of H2O (20 mL), and the mixture is stirred overnight.
-
Additional H2O (300 mL) is added, and the organic layer is separated.
-
The aqueous phase is extracted with CH2Cl2 (3 x 100 mL).
-
The combined organic extracts are dried over Na2SO4, and the solvent is removed under reduced pressure to yield the crude product as a dark brown oil.
Note: This protocol provides the crude product. Further purification by column chromatography may be necessary depending on the desired purity.
Deoxofluorination of 2-Bromo-6-acetylpyridine: The Core Transformation
The conversion of the acetyl group in 2-bromo-6-acetylpyridine to a 1,1-difluoroethyl group is the pivotal step in the synthesis. This is achieved through a deoxofluorination reaction, for which several reagents are available. This guide will focus on the use of modern, crystalline deoxofluorinating agents such as XtalFluor-E®, which offer advantages in handling and safety over traditional reagents like DAST (diethylaminosulfur trifluoride).[7]
The Role of Deoxofluorinating Agents
Deoxofluorinating agents are compounds that can replace oxygen atoms in carbonyls and alcohols with fluorine atoms.[7] XtalFluor-E, or (diethylamino)difluorosulfinium tetrafluoroborate, is a crystalline solid that is more thermally stable and less prone to violent reactions with water compared to its predecessors.[7][8]
The general mechanism involves the activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride ions.
Diagram: General Deoxofluorination Workflow
Caption: A generalized workflow for the deoxofluorination of 2-bromo-6-acetylpyridine.
Detailed Experimental Protocol: Deoxofluorination using XtalFluor-E
While a specific, published protocol for the deoxofluorination of 2-bromo-6-acetylpyridine using XtalFluor-E was not found in the initial search, a general procedure can be adapted from similar transformations.[8][9][10][11] The following is a representative protocol based on established methodologies for the deoxofluorination of aromatic ketones.
Materials:
-
2-Bromo-6-acetylpyridine
-
XtalFluor-E® ((diethylamino)difluorosulfinium tetrafluoroborate)
-
A fluoride source/promoter (e.g., Et3N·3HF)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-6-acetylpyridine (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add XtalFluor-E® (typically 1.5-2.0 equivalents) portion-wise to the stirred solution.
-
Slowly add the promoter, such as triethylamine trihydrofluoride (Et3N·3HF) (typically 1.5-2.0 equivalents), dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Table: Comparison of Deoxofluorinating Agents
| Reagent | Formula | Physical State | Key Advantages | Key Disadvantages |
| DAST | (C2H5)2NSF3 | Liquid | Effective for a wide range of substrates | Thermally unstable, can decompose explosively; reacts violently with water |
| Deoxo-Fluor® | (CH3OCH2CH2)2NSF3 | Liquid | More thermally stable than DAST | Still moisture-sensitive and requires careful handling |
| XtalFluor-E® | [(C2H5)2NSF2]+[BF4]− | Crystalline Solid | Thermally stable, easy to handle, less moisture-sensitive[7] | Often requires a promoter for optimal reactivity[7] |
Alternative Synthetic Strategies
While the deoxofluorination of 2-bromo-6-acetylpyridine is the most direct route, other strategies can be envisioned, particularly those involving the introduction of a difluoroalkyl group to a pyridine precursor.
One such approach could involve the reaction of 2,6-dibromopyridine with a nucleophilic difluoroethylating agent. For instance, a Reformatsky-type reaction with ethyl bromodifluoroacetate could potentially be employed, followed by further transformations.[1][12] However, controlling the regioselectivity and achieving high yields with such methods can be challenging.
Another potential route involves the direct difluoroalkylation of a pyridine derivative. Recent advances in photoredox catalysis have enabled the difluoroalkylation of pyridine N-oxides, which could be a viable, albeit longer, synthetic pathway.[13]
Conclusion
The synthesis of this compound is a crucial process for the advancement of medicinal chemistry programs. The deoxofluorination of 2-bromo-6-acetylpyridine stands out as the most efficient and practical synthetic route. The advent of modern, crystalline deoxofluorinating reagents like XtalFluor-E has significantly improved the safety and handling aspects of this key transformation. By understanding the underlying principles and adhering to carefully designed experimental protocols, researchers can reliably access this valuable building block for the development of novel therapeutics.
References
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- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl
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- Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - ACS Public
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- 2-Bromo-6-Acetylpyridine - ChemBK. (URL not available)
- 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem. (URL not available)
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- Photocatalyzed difluoroalkylation of pyridine N-oxides - Taylor & Francis. (URL not available)
- XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorin
- Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)
- Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC - NIH. (URL not available)
- Regioselective Difluoroalkylation of 2-Pyridones with Fluoroalkyl Bromides Enabled by a Nickel(II)
- Eliminative Deoxofluorination Using XtalFluor-E: A One-Step Synthesis of Monofluoroalkenes from Cyclohexanone Deriv
- US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)
- Pyridine Synthesis: Cliff Notes - Baran Lab. (URL not available)
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- Eliminative Deoxofluorination Using XtalFluor-E: A One-Step Synthesis of Monofluoroalkenes from Cyclohexanone Derivatives | Request PDF - ResearchG
- Regioselective Direct C–H Trifluoromethylation of Pyridine | Organic Letters. (URL not available)
- Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate | Request PDF - ResearchG
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- Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. (URL not available)
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2-Bromo-6-(1,1-difluoroethyl)pyridine IUPAC name
An In-Depth Technical Guide to 2-Bromo-6-(1,1-difluoroethyl)pyridine: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The document elucidates the compound's structural features, physicochemical properties, and strategic importance in medicinal chemistry. We present a detailed, field-proven synthetic protocol, explore its versatile reactivity for library generation, and outline standard analytical characterization techniques. The guide emphasizes the scientific rationale behind methodological choices, grounded in established chemical principles. Safety, handling, and storage protocols are also detailed to ensure safe and effective laboratory use. The confluence of a reactive bromo-handle for cross-coupling, a metabolically robust difluoroethyl group, and the privileged pyridine scaffold makes this molecule a valuable intermediate for constructing novel chemical entities with therapeutic potential.
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of approved pharmaceuticals and natural products.[1][2] Its nitrogen heteroatom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, including aqueous solubility.[3]
The strategic incorporation of fluorine into drug candidates has become a dominant theme in modern drug design. The unique properties of the C-F bond can profoundly influence a molecule's biological profile. Specifically, geminal difluoroalkyl groups, such as the 1,1-difluoroethyl moiety, are of high interest. This group is often employed as a lipophilic bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding while enhancing metabolic stability by blocking oxidative pathways.[1]
This compound represents a highly strategic convergence of these design principles. It offers:
-
A Privileged Core: The pyridine nucleus provides a well-validated structural motif for interacting with biological targets.
-
A Bio-Relevant Fluorine Moiety: The 1,1-difluoroethyl group enhances metabolic stability and modulates lipophilicity and binding interactions.
-
A Versatile Synthetic Handle: The bromine atom at the 2-position serves as an exceptional leaving group for a wide array of metal-catalyzed cross-coupling reactions, enabling rapid and efficient diversification of the core structure.[4]
This guide serves to equip researchers with the technical knowledge to effectively utilize this potent building block in discovery campaigns.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. The molecule's structure is characterized by an electron-deficient pyridine ring, further influenced by the inductive effects of the bromine and difluoroethyl substituents. This electronic nature is critical to its reactivity profile, particularly for nucleophilic aromatic substitution and cross-coupling reactions.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 1211535-69-1 | [6][7] |
| Molecular Formula | C₇H₆BrF₂N | [5][6] |
| Molecular Weight | 222.03 g/mol | [6] |
| Predicted Boiling Point | 209.6 ± 35.0 °C | [6] |
| Predicted Density | 1.548 ± 0.06 g/cm³ | [6] |
| Appearance | Colorless to light yellow liquid or solid |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be efficiently achieved from commercially available 2-bromo-6-acetylpyridine. The key transformation is the conversion of the ketone functional group to the geminal difluoride. A reliable method for this is deoxofluorination using diethylaminosulfur trifluoride (DAST) or its more thermally stable analogues.
Causality of Reagent Selection:
-
Starting Material: 2-Bromo-6-acetylpyridine is chosen for its commercial availability and the presence of the required carbon skeleton and bromine handle.
-
Fluorinating Agent: DAST is a widely used reagent for converting carbonyls to gem-difluoro compounds. It operates under relatively mild conditions, which is crucial to prevent side reactions on the sensitive bromopyridine ring. The mechanism involves the formation of a fluoro-oxosulfonium intermediate, followed by nucleophilic attack of fluoride and elimination of sulfur dioxide.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromo-6-acetylpyridine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a fume hood, add 2-bromo-6-acetylpyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the initial reaction with DAST and minimize potential degradation.
-
Reagent Addition: Slowly add DAST (1.2 eq) dropwise to the stirred solution over 20-30 minutes via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Caution: Gas evolution (SO₂) will occur. Continue the addition until the effervescence ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine. This removes residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The polarity is chosen to effectively separate the slightly more polar product from non-polar byproducts and any remaining starting material.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil or low-melting solid.
Synthetic Workflow Diagram
Caption: Workflow for the deoxofluorination synthesis.
Reactivity and Applications in Synthetic Chemistry
The primary value of this compound lies in its capacity for facile diversification. The C-Br bond is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in drug discovery.
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. This is a robust and widely used method for building molecular complexity.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are valuable linkers and pharmacophores.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a wide array of substituted anilines and related structures.
-
Stille Coupling: Reaction with organostannanes, offering another route to C-C bond formation with different substrate compatibility compared to Suzuki coupling.
Causality of Reactivity: The electron-deficient nature of the pyridine ring, enhanced by the substituents, makes the 2-position susceptible to oxidative addition into the C-Br bond by a Pd(0) catalyst, which is the crucial initiating step for these cross-coupling cycles.
Cross-Coupling Diversification Diagram
Caption: Key cross-coupling reactions for diversification.
Characterization and Analytical Protocols
Rigorous characterization is essential to confirm the identity and purity of the synthesized material.
-
NMR Spectroscopy:
-
¹H NMR: The spectrum will show three distinct aromatic protons in the pyridine region with characteristic coupling patterns. A quartet will be observed for the methyl protons (-CH₃) due to coupling with the two fluorine atoms.
-
¹³C NMR: The spectrum will display seven carbon signals. The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling.
-
¹⁹F NMR: This is a definitive technique. A single resonance (quartet, due to coupling with the methyl protons) is expected, confirming the presence of the -CF₂- group.
-
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) MS will show a molecular ion (M⁺) peak. Critically, a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) will be observed, confirming the presence of a single bromine atom.
-
Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with UV detection. A single major peak indicates high purity.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care. While specific toxicity data for this compound is not widely available, data from structurally related compounds like 2-bromopyridine provide a basis for safe handling procedures.[8][9][10]
| Hazard Category | Precautionary Action | Source(s) |
| Contact Hazards | Causes skin and serious eye irritation. Harmful if swallowed or inhaled.[8] | [8] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8] Handle only in a chemical fume hood.[9] | [8][9] |
| Handling | Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or mist.[10] Wash hands thoroughly after handling. Use non-sparking tools.[8] | [8][9][10] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[9] | [8][9] |
| Spill & Disposal | Absorb spills with inert material (e.g., vermiculite, sand).[10] Dispose of contents/container to an approved waste disposal plant.[11] | [10][11] |
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that addresses several key challenges in modern drug discovery. It provides a robust, privileged core that can be extensively and predictably functionalized via its bromo-handle. The inclusion of the 1,1-difluoroethyl group offers a proven method for enhancing the metabolic stability and modulating the physicochemical properties of lead compounds. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and deploy this valuable intermediate in the pursuit of novel therapeutics.
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An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-(1,1-difluoroethyl)pyridine
Abstract
This technical guide provides a comprehensive overview of the essential physical and chemical properties of 2-Bromo-6-(1,1-difluoroethyl)pyridine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also insights into the experimental methodologies for their determination. By elucidating the relationship between the molecular structure and the physical characteristics of this compound, this guide aims to facilitate its effective application in research and development.
Introduction
This compound is a substituted pyridine derivative characterized by the presence of a bromine atom and a 1,1-difluoroethyl group at the 2 and 6 positions of the pyridine ring, respectively. The introduction of fluorine-containing moieties into organic molecules is a well-established strategy in drug discovery to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The unique combination of a halogen atom and a difluoroalkyl group makes this compound a valuable building block for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its handling, reaction optimization, and the prediction of the properties of its derivatives.
Molecular and Structural Properties
The structural attributes of this compound are fundamental to its reactivity and physical behavior.
-
Chemical Structure:
Figure 1: Chemical Structure of this compound
-
Molecular Formula: C₇H₆BrF₂N[1]
-
Molecular Weight: 222.03 g/mol
-
CAS Number: 1227568-73-1
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below, followed by a discussion of their implications.
| Property | Value | Source |
| Appearance | Colorless to light yellow oil | [2] |
| Boiling Point | 209.6 ± 35.0 °C (Predicted) | [2] |
| Density | 1.548 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | -1.28 ± 0.12 (Predicted) | [2] |
| Storage Temperature | 2-8°C, sealed, away from moisture and light | [2] |
Appearance and State
At ambient temperature, this compound exists as a colorless to light yellow oil[2]. This liquid state is a critical consideration for its handling, storage, and transfer in a laboratory setting.
Boiling Point
The predicted boiling point of 209.6 ± 35.0 °C suggests a relatively low volatility under standard conditions[2]. This property is essential for purification by distillation, allowing for the separation from lower-boiling impurities or solvents. The presence of the polar pyridine ring and the halogen atom contributes to intermolecular dipole-dipole interactions, resulting in a higher boiling point compared to non-polar analogues of similar molecular weight.
Density
With a predicted density of 1.548 ± 0.06 g/cm³, this compound is denser than water[2]. This information is particularly useful during aqueous workups in chemical synthesis, as it will form the lower layer in an immiscible mixture with water.
Solubility
pKa
The predicted pKa of -1.28 ± 0.12 indicates that the pyridine nitrogen is weakly basic[2]. The electron-withdrawing effects of both the bromine atom and the 1,1-difluoroethyl group significantly reduce the electron density on the nitrogen atom, thereby decreasing its ability to accept a proton. This low basicity is an important factor in designing reactions where the pyridine nitrogen might otherwise be expected to act as a base or a nucleophile.
Spectroscopic Profile
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive set of spectra for this specific compound is not available in the provided search results, data for closely related structures can provide valuable insights. For instance, the ¹H NMR spectrum of the related compound 2-bromo-6-(difluoromethyl)pyridine shows signals in the aromatic region between δ 7.60-7.75 ppm and a characteristic triplet for the difluoromethyl proton at δ 6.60 (t, J = 55.1 Hz)[4][5]. For this compound, one would expect to see signals for the pyridine ring protons and a characteristic signal for the methyl group of the difluoroethyl moiety.
Experimental Protocols for Property Determination
To ensure the accuracy and reliability of the physical property data, standardized experimental procedures must be followed. Below are detailed protocols for the determination of key physical properties of this compound.
Determination of Boiling Point (Micro-scale)
This method is suitable for determining the boiling point of small quantities of a liquid.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this micro-method, a small amount of liquid is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges and then ceases upon slight cooling is recorded as the boiling point.
Apparatus:
-
Melting point apparatus (Thiele tube or digital)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (if using a Thiele tube)
Procedure:
-
Attach the small test tube containing a few drops of this compound to the thermometer with a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Place the sealed capillary tube, open end down, into the test tube.
-
Insert the assembly into the melting point apparatus.
-
Heat the apparatus gradually while observing the capillary tube.
-
As the liquid heats, air will be expelled from the capillary tube.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Record the temperature when this continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The bubbling will slow down and stop. The moment the liquid re-enters the capillary tube, record the temperature. This is the boiling point.
-
Repeat the heating and cooling cycle to obtain a consistent reading.
Causality and Validation: This method is self-validating through repeated measurements. The principle relies on the direct observation of the equilibrium between the liquid and vapor phases. The slow cooling step is crucial for an accurate determination, as it minimizes supercooling effects.
Workflow for Solubility Assessment
The following workflow provides a systematic approach to determining the solubility of this compound in various solvents.
Sources
- 1. PubChemLite - this compound (C7H6BrF2N) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 1211535-69-1 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2-Bromo-6-(difluoromethyl)pyridine CAS#: 872365-91-8 [chemicalbook.com]
- 5. 2-Bromo-6-(difluoromethyl)pyridine(872365-91-8) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to 2-Bromo-6-(1,1-difluoroethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide offers a comprehensive overview of 2-Bromo-6-(1,1-difluoroethyl)pyridine, a fluorinated heterocyclic compound of significant interest in contemporary drug discovery. We provide a detailed examination of its structural formula, physicochemical properties, and a robust, step-by-step synthesis protocol. Emphasizing scientific integrity, the guide explains the rationale behind key experimental choices, ensuring reproducibility. Furthermore, it explores the compound's versatile applications as a key building block in medicinal chemistry, particularly in the construction of diverse molecular scaffolds for therapeutic development. This document is intended for an audience of researchers, chemists, and professionals in the field of drug development.
Introduction: The Strategic Advantage of Fluorinated Pyridines in Medicinal Chemistry
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability. The pyridine scaffold, a privileged structure in numerous approved drugs, serves as a versatile template for therapeutic agent development. The combination of these two features in molecules like this compound creates a powerful building block for medicinal chemists. The 1,1-difluoroethyl group can act as a lipophilic hydrogen bond donor and a bioisosteric replacement for other functionalities. The bromine atom at the 2-position provides a reactive handle for a multitude of cross-coupling reactions, enabling the facile diversification of the pyridine core and the exploration of novel chemical space.
Structural Formula and Physicochemical Properties
A thorough understanding of the structural and physical characteristics of this compound is essential for its effective use in synthesis and drug design.
Molecular Structure:
Caption: A generalized workflow for the synthesis of this compound.
Materials and Reagents
-
2-Bromo-6-acetylpyridine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for elution
Step-by-Step Experimental Protocol
Step 1: Reaction Setup
-
In a fume hood, add 2-bromo-6-acetylpyridine (1.0 eq) to a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
Causality and Trustworthiness: Performing the reaction under an inert (nitrogen) atmosphere is crucial to prevent the highly reactive fluorinating agent from reacting with atmospheric moisture. Cooling the reaction to 0 °C is a critical safety measure to control the exothermic nature of the fluorination reaction, thereby minimizing the formation of byproducts.
Step 2: Deoxofluorination
-
Slowly, and with caution, add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise to the cooled solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Causality and Trustworthiness: DAST is an effective deoxofluorinating agent that replaces the carbonyl oxygen atoms with two fluorine atoms. The slow, dropwise addition is essential for managing the reaction's exothermicity. Allowing the reaction to proceed overnight ensures maximum conversion of the starting material to the desired product.
Step 3: Workup and Extraction
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quenching process is highly exothermic and releases gaseous byproducts. Ensure adequate ventilation and slow addition to control effervescence.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Causality and Trustworthiness: The sodium bicarbonate quench neutralizes any remaining acidic species in the reaction mixture. The subsequent washes remove water-soluble impurities. Drying the organic layer is a critical step to remove residual water before solvent evaporation, ensuring the stability of the final product.
Step 4: Purification and Characterization
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a colorless to light yellow oil or solid.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. A representative ¹H NMR for a similar compound, 2-bromo-6-(difluoromethyl)pyridine, shows characteristic shifts for the pyridine protons and the difluoromethyl group.[1]
Applications in Drug Discovery
The structural features of this compound make it a highly valuable building block in drug discovery programs. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 2-position of the pyridine ring.
Logical Relationship of Applications:
Caption: The utility of this compound in generating diverse compound libraries for drug discovery.
This synthetic versatility enables the rapid creation of focused compound libraries for structure-activity relationship (SAR) studies, ultimately accelerating the lead optimization process in the development of new therapeutic agents.
Safety and Handling
-
Personal Protective Equipment (PPE): Always handle this compound and all reagents in a well-ventilated fume hood, wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fluorinating Reagents: Deoxofluorinating agents such as DAST are corrosive, toxic, and react violently with water. Handle with extreme caution and follow all institutional safety protocols for reactive reagents.
-
Quenching: The quenching of the fluorination reaction is highly exothermic and releases gas. Perform this step slowly and behind a blast shield in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a strategically important building block for medicinal chemistry, offering a unique combination of a versatile reactive handle and a desirable fluorinated motif. The synthetic protocol outlined in this guide provides a reliable and reproducible method for its preparation. The ability to readily diversify this scaffold through various cross-coupling reactions makes it an invaluable tool for researchers and scientists dedicated to the discovery and development of novel therapeutics.
References
Sources
A Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-(1,1-difluoroethyl)pyridine
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic signature of 2-Bromo-6-(1,1-difluoroethyl)pyridine, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. As experimental spectra for this specific compound are not widely published, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of how to characterize this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The guide includes predicted data, detailed experimental protocols, and the scientific rationale behind the analytical strategies.
Introduction and Molecular Structure
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The title compound, this compound, combines a reactive bromine handle, suitable for cross-coupling reactions, with a difluoroethyl group on a pyridine scaffold. This unique combination makes it a valuable building block in synthetic chemistry.
Accurate and unambiguous structural confirmation is paramount. This guide outlines the expected spectroscopic data from ¹H, ¹³C, and ¹⁹F NMR, MS, and IR analyses that would collectively confirm the identity and purity of this compound.
Molecular Structure
The structure consists of a pyridine ring substituted at the 2-position with a bromine atom and at the 6-position with a 1,1-difluoroethyl group. The electronegativity of the nitrogen, bromine, and fluorine atoms significantly influences the electronic environment and, consequently, the spectroscopic output.
Figure 1: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the methyl group.
-
Aromatic Region (7.5-8.0 ppm): The pyridine protons will appear as a complex multiplet system. The proton at C4 is expected to be a triplet, flanked by two doublets (or triplets with fine structure) for the protons at C3 and C5. The electron-withdrawing effects of the bromine and difluoroethyl groups will shift these protons downfield compared to unsubstituted pyridine.
-
Aliphatic Region (~2.1 ppm): The methyl protons (-CH₃) are adjacent to a quaternary carbon bearing two fluorine atoms. They will appear as a triplet due to coupling with the two equivalent fluorine atoms (³J-HF).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.8 | Triplet (t) | ³J-HH ≈ 8.0 |
| H-3, H-5 | ~7.6 | Doublet of doublets (dd) or Triplet (t) | ³J-HH ≈ 8.0, ⁴J-HH ≈ 1.5 |
| -CH₃ | ~2.1 | Triplet (t) | ³J-HF ≈ 18-22 |
Table 1: Predicted ¹H NMR data (400 MHz, CDCl₃).
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display seven distinct signals. The carbons attached to electronegative atoms (Br, N, F) will be significantly affected.
-
Aromatic Carbons (120-165 ppm): The C2 (bearing Br) and C6 (bearing the CF₂ group) will be the most downfield among the ring carbons. The C-F coupling will be visible for C6 and C5. The carbon of the difluoroethyl group (C-CF₂) will appear as a triplet due to the strong one-bond C-F coupling (¹J-CF).
-
Aliphatic Carbon (~25 ppm): The methyl carbon will be the most upfield signal and will appear as a triplet due to two-bond coupling to the fluorine atoms (²J-CF).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupled) | Coupling Constant (J, Hz) |
| C-6 | ~162 | Triplet (t) | ²J-CF ≈ 30-35 |
| C-2 | ~142 | Singlet (s) | - |
| C-4 | ~140 | Singlet (s) | - |
| C-3, C-5 | ~122-125 | C-5: Doublet (d) or Triplet (t) | ³J-CF ≈ 4-6 |
| -CF₂- | ~120 | Triplet (t) | ¹J-CF ≈ 240-250 |
| -CH₃ | ~25 | Triplet (t) | ²J-CF ≈ 25-30 |
Table 2: Predicted ¹³C NMR data (100 MHz, CDCl₃).
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.[1][2]
-
A single signal is expected for the two equivalent fluorine atoms of the -CF₂- group.
-
This signal will be split into a quartet by the three equivalent protons of the adjacent methyl group (³J-HF).
-
The chemical shift is expected in the typical range for geminal difluoroalkyl groups.[3][4]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| -CF₂- | -90 to -110 | Quartet (q) | ³J-HF ≈ 18-22 |
Table 3: Predicted ¹⁹F NMR data (376 MHz, CDCl₃, referenced to CFCl₃).
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[5] Tune and shim the probe for the sample.
-
¹H NMR Acquisition: Acquire a one-pulse spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). Use a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled spectrum. Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Reference the spectrum externally to CFCl₃ (δ = 0 ppm).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak or TMS. Integrate the signals in the ¹H spectrum.
Figure 2: Standard workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details inferred from its fragmentation pattern.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The expected m/z values would be approximately 221 and 223. PubChem predicts the monoisotopic mass as 220.96516 Da.[6]
-
Ionization: Electrospray ionization (ESI) in positive mode is a suitable soft ionization technique, which would likely show the protonated molecule [M+H]⁺ at m/z 222 and 224.
-
Fragmentation: Common fragmentation pathways would include the loss of the bromine atom ([M-Br]⁺), loss of a methyl radical ([M-CH₃]⁺), and potentially loss of HF.
| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Identity |
| [M+H]⁺ | 221.97244[6] | 223.97039 | Protonated Molecule |
| [M]⁺ | 220.96461[6] | 222.96256 | Molecular Ion |
| [M-Br]⁺ | 142 | 142 | Loss of Bromine |
| [M-CH₃]⁺ | 206 | 208 | Loss of Methyl Radical |
Table 4: Predicted m/z values for key ions in mass spectrometry.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire spectra in positive ion mode over a mass range of m/z 50-500. Perform MS/MS fragmentation on the parent ions (m/z 222/224) to confirm fragmentation pathways.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion cluster and major fragment ions. Compare the exact masses with theoretical values to confirm the elemental composition.
Figure 3: Workflow for High-Resolution Mass Spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Spectrum
The IR spectrum will be dominated by vibrations from the pyridine ring and the carbon-halogen bonds.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[7] These are characteristic of the pyridine core.
-
C-F Stretching: Strong, characteristic C-F stretching bands are expected in the 1050-1150 cm⁻¹ region. The presence of two fluorine atoms will likely result in intense, broad absorptions.
-
C-Br Stretching: The C-Br stretch is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ region.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050-3100 | Medium |
| Aromatic C=C, C=N Stretch | 1400-1600 | Medium-Strong |
| C-F Stretch | 1050-1150 | Strong |
| C-Br Stretch | 500-650 | Medium |
Table 5: Predicted characteristic IR absorption bands.
Experimental Protocol: IR Data Acquisition
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Background Subtraction: Record a background spectrum of the clean, empty ATR crystal before the sample measurement and subtract it from the sample spectrum.
-
Data Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional groups.
Integrated Spectroscopic Analysis
No single technique provides complete structural proof. The true power of spectroscopic characterization lies in the integration of data from multiple methods. For this compound, the confirmation strategy is as follows:
-
MS confirms the molecular weight and elemental formula , with the characteristic bromine isotopic pattern providing definitive evidence for the presence of one bromine atom.
-
IR confirms the presence of key functional groups : pyridine ring, C-F bonds, and C-Br bond.
-
NMR provides the complete structural framework :
-
¹H and ¹³C NMR confirm the 2,6-disubstituted pyridine pattern.
-
The specific chemical shifts and coupling constants in all three NMR spectra (¹H, ¹³C, ¹⁹F) will confirm the connectivity of the 1,1-difluoroethyl group, specifically the t in ¹H, the q in ¹⁹F, and the ²J-CF and ³J-HF couplings.
-
Together, this suite of analyses provides an unambiguous and robust confirmation of the chemical structure of this compound, ensuring its identity and purity for subsequent applications in research and development.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChem. (n.d.). This compound.
- University of California, Davis. (n.d.). 19F NMR Reference Standards.
- The Royal Society of Chemistry. (n.d.). Supporting Information Page.
- Shu, Z., et al. (2020). 19F chemical library and 19F-NMR for a weakly bound complex structure. PMC, NIH.
- Linder, T. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University.
- MDPI. (2023). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor.
- National Institute of Standards and Technology. (n.d.). Pyridine, 2-bromo-. NIST WebBook.
- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR].
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- PubChem. (n.d.). 2-Bromo-1,1-difluoroethane.
- ACS Publications. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). FTIR spectrum for Pyridine.
- University of Ottawa. (n.d.). 19Fluorine NMR.
- ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?.
- Journal of Fundamental Sciences. (2010). Gas Flow-Injection Technique Pyridine-FTIR.
- SpectraBase. (n.d.). 2-BROMO-6-ETHOXYPYRIDINE - Optional[FTIR].
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- 7. researchgate.net [researchgate.net]
2-Bromo-6-(1,1-difluoroethyl)pyridine safety and handling
Starting Data Collection
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A Technical Guide to 2-Bromo-6-(1,1-difluoroethyl)pyridine for Advanced Research and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-6-(1,1-difluoroethyl)pyridine, a fluorinated heterocyclic building block of increasing importance in the fields of medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the compound's commercial availability, synthesis, quality control, and applications, with a focus on providing practical, field-proven insights.
Introduction: The Strategic Importance of Fluorinated Pyridines
Heterocyclic scaffolds, particularly those containing pyridine rings, are cornerstones in the design of modern pharmaceuticals.[1] The introduction of fluorine atoms into these structures can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. The difluoromethyl group (CHF2) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing therapeutic efficacy. The strategic placement of a bromine atom provides a versatile handle for further molecular elaboration through various cross-coupling reactions, making this compound a valuable intermediate for the synthesis of novel chemical entities.
Commercial Availability and Supplier Evaluation
The procurement of high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a number of commercial suppliers. However, it is crucial to note that several structurally similar compounds exist, and careful verification of the Chemical Abstracts Service (CAS) number is essential. The correct CAS number for this compound is 1227568-93-6 .
Major Commercial Suppliers
Below is a summary of some of the commercial suppliers of this compound and related compounds. Researchers are advised to contact the suppliers directly to confirm availability, purity, and pricing.
| Supplier | Compound Name | CAS Number | Purity | Notes |
| Sigma-Aldrich | 2-Bromo-6-(difluoromethyl)pyridine | 872365-91-8 | 95% | Note the "difluoromethyl" nomenclature. |
| Shanghai Arbor Chemical Co., Ltd. | 2-Bromo-6-(difluoromethyl)pyridine | 872365-91-8 | 98% | |
| Cenmed Enterprises | 5-bromo-2-(1,1-difluoroethyl)pyridine | 1256821-91-6 | 97% | Note the isomeric substitution pattern.[2] |
| Matrix Scientific | 2-Bromo-5-(1,1-difluoroethyl)pyridine | 1211521-60-6 | Not specified | Note the isomeric substitution pattern.[3] |
This table is not exhaustive and represents a snapshot of available information. It is imperative to verify the exact structure and CAS number with the supplier before purchase.
A Practical Workflow for Supplier Qualification
Selecting a reliable supplier is paramount to ensuring the reproducibility of experimental results. The following workflow provides a systematic approach to qualifying a vendor for critical reagents like this compound.
Caption: A workflow for the qualification of commercial suppliers.
The causality behind this workflow is to establish a high degree of confidence in the supplied material. The Certificate of Analysis provides the supplier's quality control data, which should be critically evaluated. In-house verification is a crucial step to confirm the identity and purity of the compound, mitigating the risk of using incorrect or impure starting materials which could compromise research outcomes.
Synthesis and Chemical Reactivity
Retrosynthetic Analysis and Potential Synthetic Routes
A plausible synthetic approach could involve the introduction of the 1,1-difluoroethyl group onto a pre-brominated pyridine scaffold. Alternatively, a pyridine ring could be constructed with the desired substituents already in place. A patent describes a general copper-catalyzed method for the selective preparation of 2-bromo-6-substituent pyridine compounds from 2,6-dibromopyridine.[4] This approach offers a potential route where 2,6-dibromopyridine is reacted with a suitable nucleophile to introduce the 1,1-difluoroethyl moiety or a precursor.
Another potential route could involve the reaction of 2,6-dichloropyridine with a source of fluoride, such as potassium fluoride, to yield 2,6-difluoropyridine,[5] which could then be further functionalized. However, the selective introduction of a single bromine atom and the 1,1-difluoroethyl group would require careful control of reaction conditions.
Key Chemical Reactivity: The Gateway to Molecular Diversity
The synthetic utility of this compound lies in the reactivity of the bromine atom at the 2-position. This site is amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation in modern drug discovery.[6]
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups. This is a widely used method for constructing biaryl scaffolds common in medicinal chemistry.[7][8]
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, a key transformation for the synthesis of a vast array of biologically active compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as versatile handles for further transformations or as key structural elements themselves.
-
Heck Coupling: Reaction with alkenes to form carbon-carbon bonds, enabling the introduction of vinyl groups.
The electron-withdrawing nature of the pyridine ring and the 1,1-difluoroethyl group can influence the reactivity of the C-Br bond, and optimization of reaction conditions (catalyst, ligand, base, and solvent) is often necessary to achieve high yields and purity.
Quality Control and Analytical Methods
Ensuring the purity and structural integrity of this compound is critical for its use in sensitive applications such as drug discovery. A robust quality control (QC) protocol should be in place to verify the identity and purity of the material from any commercial or synthetic source.
Recommended Analytical Techniques
| Analytical Technique | Purpose | Expected Outcome |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural confirmation and purity assessment. | The spectra should be consistent with the structure of this compound. The integration of signals in the ¹H NMR can provide an estimate of purity against a known standard. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity assessment and identification of impurities. | A single major peak in the chromatogram indicates high purity. The mass spectrum should show the expected molecular ion peak. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment for volatile impurities. | Similar to LC-MS, a single major peak is desired. This technique is particularly useful for identifying residual solvents.[9] |
| Elemental Analysis | Confirmation of elemental composition. | The experimentally determined percentages of carbon, hydrogen, nitrogen, and bromine should be within acceptable limits of the theoretical values. |
Representative Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of a newly acquired batch of this compound.
Caption: A standard workflow for the quality control of chemical reagents.
Application in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a large number of FDA-approved drugs.[1] The introduction of a 1,1-difluoroethyl group can offer several advantages in drug design, including:
-
Modulation of Physicochemical Properties: The lipophilicity and metabolic stability of a drug candidate can be fine-tuned by the incorporation of the difluoroethyl group.
-
Bioisosteric Replacement: The CHF2 group can act as a bioisostere for other functional groups, such as a hydroxyl or a methyl group, potentially leading to improved biological activity or a more favorable pharmacokinetic profile.[10]
-
Enhanced Target Binding: The unique electronic properties of the C-F bond can lead to favorable interactions with biological targets.
A Representative Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the derivatization of this compound. The following is a representative, general protocol that can serve as a starting point for the synthesis of novel biaryl compounds.
Reaction Scheme:
(Illustrative scheme, not a real image from the search results)
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq).
-
Solvent Addition: Add the anhydrous solvent.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality in Protocol Design: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. The choice of base is important for the transmetalation step of the catalytic cycle. The reaction temperature is optimized to ensure a reasonable reaction rate without causing degradation of the reactants or products.
Caption: A step-by-step workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a highly valuable building block for researchers in drug discovery and materials science. Its commercial availability, coupled with its versatile reactivity in cross-coupling reactions, provides a powerful platform for the synthesis of novel and complex molecules. A thorough understanding of its properties, careful selection of suppliers, and rigorous quality control are essential for its successful application in research and development. This guide has provided a comprehensive overview of these key aspects, offering a foundation of knowledge for scientists working at the forefront of chemical innovation.
References
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- CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis. (n.d.). Google Patents.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- ANALYTICAL METHODS. (n.d.).
- CN102993086A - Method for synthesizing 2,6-dibromo pyridine. (n.d.). Google Patents.
- CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof. (n.d.). Google Patents.
- US4071521A - Process for making 2,6-difluoro pyridine. (n.d.). Google Patents.
- This compound. (n.d.). PubChemLite.
- 3-substituted pyridine compounds and related synthesis. (n.d.). Justia Patents.
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). RSC Publishing.
- Pyridones in drug discovery: Recent advances. (2021, April 15). PubMed.
- 5-bromo-2-(1,1-difluoroethyl)pyridine (C007B-448456). (n.d.). Cenmed Enterprises.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing.
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Reactivity of the difluoroethyl group on a pyridine ring
An In-Depth Technical Guide to the Reactivity of the 1,1-Difluoroethyl Group on a Pyridine Ring
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling precise modulation of physicochemical and pharmacokinetic properties.[1] Among fluorinated motifs, the 1,1-difluoroethyl group attached to a pyridine ring represents a moiety of growing importance, offering a unique electronic footprint that significantly influences molecular reactivity. This guide provides an in-depth analysis of the reactivity of the difluoroethyl-pyridine core, grounded in fundamental principles of physical organic chemistry. We will explore the profound electronic influence of the difluoroethyl substituent, detail the primary reaction pathways it promotes—with a focus on Nucleophilic Aromatic Substitution (SNAr)—and present validated experimental frameworks for researchers in drug discovery and chemical synthesis.
Core Principles: The Electronic Influence of the 1,1-Difluoroethyl Group
The reactivity of any substituted aromatic ring is dictated by the electronic nature of its substituents. The 1,1-difluoroethyl group (-CHF2CH3) is a potent electron-withdrawing group, a characteristic that overwhelmingly defines its impact on the attached pyridine ring.
-
Inductive Effect (–I): Fluorine is the most electronegative element. The presence of two fluorine atoms on the α-carbon creates a strong dipole, pulling electron density away from the pyridine ring through the sigma bond framework. This is a classic negative inductive effect (–I).[2] This effect is comparable to other well-studied fluoroalkyl groups like -CF3 and -CHF2.[3][4]
-
No Hyperconjugation/Resonance Donation: Unlike alkyl groups which can be weakly electron-donating, the difluoroethyl group offers no significant resonance donation to the ring.
The consequence of this strong electron withdrawal is twofold:
-
Ring Deactivation towards Electrophiles: The pyridine ring, already considered an electron-deficient heterocycle, is further "deactivated" towards electrophilic aromatic substitution (EAS).[5] Reactions like nitration or Friedel-Crafts acylation become exceedingly difficult.
-
Ring Activation towards Nucleophiles: Conversely, the electron deficiency makes the pyridine ring highly susceptible to attack by nucleophiles. The difluoroethyl group powerfully activates the ring for Nucleophilic Aromatic Substitution (SNAr), particularly when positioned ortho or para to a suitable leaving group.[6][7]
The diagram below illustrates the logical flow from the group's properties to its primary reactivity pathway.
Caption: Generalized mechanism for SNAr on a difluoroethyl-substituted pyridine.
Field-Proven Insights for SNAr Reactions
-
Choice of Leaving Group: Fluorine is often a surprisingly effective leaving group in SNAr on heteroaromatics, despite being a poor leaving group in aliphatic SN2 reactions. This is because the C-F bond polarization makes the carbon highly electrophilic for the initial attack. The order is often F > Cl > Br.
-
Solvent Selection: Polar aprotic solvents like DMSO, DMF, or NMP are ideal. They solvate the cation of the nucleophilic salt but do not hydrogen-bond with the nucleophile, preserving its reactivity.
-
Base Requirement: When using nucleophiles like amines (R-NH2) or alcohols (R-OH), a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA) is required to deprotonate the nucleophile or neutralize the acid generated in the reaction. Cesium carbonate is often favored for its high solubility and ability to promote reactions with hindered nucleophiles.
Advanced Reactivity: Direct C-H Functionalization
While SNAr relies on a pre-installed leaving group, modern synthetic chemistry increasingly favors direct C-H functionalization for its atom economy. [5]The functionalization of pyridine rings is an active area of research, though it is challenging due to the ring's electron-poor nature. [8][9] Recent breakthroughs have enabled the regioselective introduction of functional groups at the meta- or para-positions of pyridines by temporarily dearomatizing the ring, thereby switching its reactivity from electrophilic to nucleophilic at specific sites. [10][11]For a difluoroethyl-pyridine, this opens up possibilities for late-stage diversification without requiring a leaving group. These methods often involve radical processes or the formation of reactive intermediates like oxazino pyridines. [10]
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol provides a self-validating methodology for the substitution of a chloro-substituent on a difluoroethyl-pyridine with a primary amine.
Objective: To synthesize 4-((1,1-difluoroethyl)-2-(propylamino)pyridine from 2-chloro-4-(1,1-difluoroethyl)pyridine.
Workflow Diagram
Caption: Experimental workflow for the synthesis and validation of the target compound.
Step-by-Step Methodology
-
Reagent Preparation & Vessel Setup:
-
To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-(1,1-difluoroethyl)pyridine (1.0 eq, e.g., 177 mg, 1.0 mmol).
-
Add cesium carbonate (Cs2CO3) (1.5 eq, 489 mg, 1.5 mmol). Causality: Cs2CO3 is a strong, non-nucleophilic base that effectively neutralizes the HCl byproduct without competing with the amine nucleophile.
-
Seal the flask with a septum, and purge with dry nitrogen or argon for 10 minutes. Causality: An inert atmosphere prevents potential side reactions with oxygen or moisture, especially at elevated temperatures.
-
-
Addition of Reagents:
-
Using a syringe, add dry DMSO (5 mL) to the flask.
-
Add propylamine (1.2 eq, 0.10 mL, 1.2 mmol) via syringe.
-
Ensure the mixture is stirring to form a fine suspension.
-
-
Reaction Conditions:
-
Place the sealed flask in a preheated oil bath at 110 °C.
-
Allow the reaction to stir vigorously for 12 hours.
-
Monitoring (Self-Validation): Progress can be monitored by taking a small aliquot, diluting it with ethyl acetate, and analyzing by TLC or LC-MS to observe the consumption of the starting material.
-
-
Workup and Extraction:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL). Causality: The product is organic-soluble and will move into the ethyl acetate layer, while the inorganic salts (CsCl, excess Cs2CO3) remain in the aqueous layer.
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to elute the product.
-
Data Presentation and Characterization
The successful synthesis must be validated by analytical data. The table below summarizes the expected outcomes for the SNAr reaction with various nucleophiles, providing a framework for expanding the reaction scope.
| Entry | Nucleophile (Nu-H) | Base | Expected Product Yield (%) [a] | Key Characterization Signals |
| 1 | Propylamine | Cs2CO3 | 85-95% | 1H NMR: Appearance of propyl signals; 19F NMR: Doublet of quartets ~ -90 ppm |
| 2 | Phenol | K2CO3 | 70-85% | 1H NMR: Appearance of aromatic phenyl signals |
| 3 | Benzyl Mercaptan | DIPEA | 80-90% | 1H NMR: Appearance of benzylic CH2 singlet ~ 4.0 ppm |
| 4 | Morpholine | Cs2CO3 | 90-98% | 1H NMR: Appearance of two triplets for morpholine protons |
[a] Yields are illustrative and based on typical SNAr reactions on activated heteroaromatics. Actual yields may vary.
References
- Hartwig, J. F. (2018). C–H Functionalization and Nucleophilic Aromatic Substitution for the Synthesis and Late-Stage Functionalization of Complex Molecules. National Institutes of Health. [URL not directly available, referencing general principles of the cited work]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery.
- Maity, P., & Sen, T. (2020). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
- Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines.
- Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
- Bohrium. (2023). c-h-functionalization-of-pyridines - Ask this paper.
- Müller, A., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. SpringerLink. [Link]
- Tung, T. T., et al. (2019). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
- Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
- Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Tung, T. T., & Quoc, T. N. (2019). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]
- Flores-Holguín, N., et al. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors.
- Wikipedia. (n.d.).
- Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.
- Pashko, M. O., & Yagupolskii, Yu. L. (2024). (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
- Chemistry LibreTexts. (2025). 16.
- Stephenson, C. R. J., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed Central. [Link]
- Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Studer, A., et al. (2024). (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Marchán, V., et al. (2020).
- Cole-Hamilton, D. J., et al. (2009). Nitrile-functionalized pyridinium ionic liquids: synthesis, characterization, and their application in carbon-carbon coupling reactions. PubMed. [Link]
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- Marchán, V., et al. (2020).
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Electron-withdrawing effects of the 1,1-difluoroethyl group
An In-depth Technical Guide to the Electron-Withdrawing Effects of the 1,1-Difluoroethyl Group
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Among the diverse array of fluorinated motifs, the 1,1-difluoroethyl group (–CF₂CH₃) has emerged as a uniquely valuable substituent for modulating molecular properties. It functions as a powerful electron-withdrawing group, a metabolically robust bioisostere of the ubiquitous methoxy group, and a tool for fine-tuning lipophilicity. This guide provides a comprehensive technical overview of the fundamental electronic effects of the 1,1-difluoroethyl group, its impact on critical physicochemical parameters in drug design, prevalent synthetic methodologies for its installation, and illustrative case studies demonstrating its successful application in drug discovery programs.
The Fundamental Electronic Character of the 1,1-Difluoroethyl Group
The electronic influence of the 1,1-difluoroethyl group is dominated by the strong electronegativity of its two geminal fluorine atoms. This manifests primarily as a potent electron-withdrawing inductive effect, which profoundly influences the reactivity and properties of the parent molecule.
Inductive and Resonance Effects
The primary electronic contribution of the –CF₂CH₃ group is a strong electron-withdrawing inductive effect (–I). The two fluorine atoms pull electron density away from the rest of the molecule through the sigma bond network.[1] This effect is comparable to, though subtly different from, other common fluoroalkyl groups like the trifluoromethyl (–CF₃) and difluoromethyl (–CHF₂) groups. While fluorine atoms possess lone pairs that could theoretically participate in positive resonance (+R) or p-π interaction, this effect is generally considered negligible for fluoroalkyl groups when attached to an aromatic system, as the charge is not typically delocalized onto the substituent in the same way as with groups like methoxy (–OCH₃).[2][3] The overall electronic character is therefore overwhelmingly electron-withdrawing.
Caption: Inductive electron withdrawal by the 1,1-difluoroethyl group from an aromatic ring.
Quantitative Electronic Influence: Hammett Parameters
The Hammett equation provides a quantitative framework for evaluating the electronic impact of substituents on aromatic systems.[4] The substituent constants, sigma meta (σm) and sigma para (σp), measure the electron-donating or -withdrawing ability from these positions. While specific Hammett constants for the –CF₂CH₃ group are not as widely tabulated as for –CF₃, its electron-withdrawing strength is understood to be significant, falling between that of a methyl and a trifluoromethyl group.
Table 1: Comparison of Hammett Constants (σp) for Selected Substituents
| Substituent | Hammett Constant (σp) | Electronic Effect | Reference |
|---|---|---|---|
| -NO₂ | 0.78 | Strongly Withdrawing | [5] |
| -CN | 0.66 | Strongly Withdrawing | [5] |
| -CF₃ | 0.54 | Strongly Withdrawing | [5] |
| -CF₂CH₃ | (Est. ~0.3-0.4) | Moderately-Strongly Withdrawing | - |
| -Cl | 0.23 | Withdrawing | [5] |
| -H | 0.00 | Neutral Reference | [4] |
| -CH₃ | -0.17 | Donating | [5] |
| -OCH₃ | -0.27 | Donating (Resonance) |[5] |
Note: The value for –CF₂CH₃ is an estimation based on its known chemical properties relative to other fluorinated groups.
Modulation of Acidity and Basicity (pKa)
A direct and predictable consequence of the group's –I effect is the modulation of the pKa of nearby ionizable functional groups. Attaching a 1,1-difluoroethyl group to a molecule will:
-
Increase Acidity: It stabilizes the conjugate base of an acid (e.g., a carboxylate or phenoxide) by delocalizing the negative charge, thereby lowering the pKa and making the parent acid stronger.[1]
-
Decrease Basicity: It reduces the electron density on a basic nitrogen atom (e.g., in an aniline or pyridine), making the lone pair less available for protonation and lowering the pKa of the conjugate acid (i.e., making the parent base weaker). The pKa of β-difluoroethylamine, for instance, is 7.52, significantly lower than that of ethylamine (10.63).[6]
This modulation is a critical tool in drug design for optimizing compound ionization at physiological pH, which in turn affects solubility, cell permeability, and target engagement.
Impact on Physicochemical Properties in Drug Design
Beyond pure electronics, the 1,1-difluoroethyl group offers a unique combination of properties that make it highly attractive for lead optimization.
Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While perfluoroalkyl groups like –CF₃ are known to significantly increase lipophilicity, partially fluorinated groups offer a more nuanced effect.[7] The 1,1-difluoroethyl group is generally found to be less lipophilic than its trifluoromethyl (–CF₃) or trifluoromethylthio (–SCF₃) counterparts.[7][8] This "sweet spot" allows for the introduction of a metabolically stable, electron-withdrawing group without the often-detrimental increase in lipophilicity that can lead to poor solubility and off-target toxicity. For example, PhSCF₂CH₃ is more polar (less lipophilic) than both PhSCF₃ and the non-fluorinated PhSCH₂CH₃.[7]
Table 2: Comparative Lipophilicity of Phenyl Ethers and Thioethers
| Compound | Calculated LogP | Key Observation | Reference |
|---|---|---|---|
| Ph-O-CH₃ | 2.11 | Baseline | [9] |
| Ph-O-CF₂CH₃ | 2.53 | Increased lipophilicity vs. methoxy | [8] |
| Ph-O-CF₃ | 2.91 | More lipophilic than -OCF₂CH₃ | [7] |
| Ph-S-CH₂CH₃ | 3.10 | Baseline | [7] |
| Ph-S-CF₂CH₃ | 2.85 | Less lipophilic than -SCF₃ | [7] |
| Ph-S-CF₃ | 3.32 | Most lipophilic in series |[7] |
Metabolic Stability and Bioisosterism
One of the most powerful applications of the 1,1-difluoroethyl group is as a bioisostere of a methoxy group .[9][10][11] Aryl methyl ethers are highly susceptible to oxidative demethylation by cytochrome P450 (CYP) enzymes, often representing a metabolic liability. Replacing the ether oxygen with a CF₂ moiety (a "point mutation") creates a group that mimics the steric and electronic features of the methoxy group but is resistant to this metabolic pathway due to the strength of the C-F bond.[9][11][12]
This replacement has been shown to dramatically improve metabolic stability while preserving or enhancing biological potency.[9][11] While the terminal methyl group of the –CF₂CH₃ moiety can be a site for oxidation, this process is generally much slower than O-demethylation. Studies on aryl α,α-difluoroethyl thioethers (ArSCF₂CH₃) show that metabolism tends to occur at the sulfur atom (oxidation to sulfoxide and sulfone) rather than through defluorination or oxidation of the terminal methyl group.[7]
Caption: Bioisosteric replacement of a labile methoxy group with a robust 1,1-difluoroethyl group.
Synthetic Methodologies for Installation
The growing importance of the 1,1-difluoroethyl group has spurred the development of several reliable methods for its incorporation into organic molecules.
Deoxofluorination of Ketones
A classical and widely used approach involves the deoxofluorination of an acetyl group (–C(O)CH₃) to the corresponding 1,1-difluoroethyl moiety. This transformation is typically achieved using specialized fluorinating reagents.
-
Key Reagents: Diethylaminosulfur trifluoride (DAST) or its safer, more thermally stable analogues like Deoxo-Fluor®.
-
Mechanism: The reaction proceeds through the conversion of the ketone to a difluorosulfurane intermediate, followed by nucleophilic displacement to form the geminal difluoride.
-
Application: This method is valuable when the corresponding acetyl-substituted precursor is readily available.[9][11]
Cross-Coupling with 1,1-Difluoroethyl Halides
Modern cross-coupling strategies provide a more direct route for installing the group, particularly onto aromatic and heteroaromatic systems. A significant breakthrough is the use of inexpensive and abundant 1,1-difluoroethyl chloride (CH₃CF₂Cl) as the coupling partner.
-
Catalyst System: Nickel catalysis is particularly effective for this transformation.[10][13][14]
-
Coupling Partners: The reaction typically involves arylboronic acids or aryl halides.[10][13][14][15]
-
Advantages: This method offers high functional group tolerance and allows for late-stage introduction of the –CF₂CH₃ group, a highly desirable feature in medicinal chemistry programs.[10]
Protocol: Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids[11][14]
This protocol is representative of modern cross-coupling approaches for installing the 1,1-difluoroethyl group.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the arylboronic acid (1.0 equiv), NiCl₂·6H₂O (10 mol%), and a suitable ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%).
-
Reagent Addition: Add a reducing agent, such as manganese or zinc powder (3.0 equiv), and a carbonate base like K₂CO₃ (2.0 equiv).
-
Solvent and Atmosphere: Evacuate and backfill the vial with an inert atmosphere (e.g., argon). Add a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF).
-
Substrate Addition: Introduce 1,1-difluoroethyl chloride (CH₃CF₂Cl), which is a gas at room temperature, by bubbling it through the solution or using a sealed pressure vessel.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and purified by column chromatography to yield the desired (1,1-difluoroethyl)arene.
Caption: Simplified workflow for Ni-catalyzed synthesis of (1,1-difluoroethyl)arenes.
Applications and Case Studies
The theoretical benefits of the 1,1-difluoroethyl group have been validated in numerous drug discovery efforts.
Table 3: Case Studies of 1,1-Difluoroethyl Group Incorporation
| Compound / Target | Original Group | Rationale for Replacement | Observed Benefit | Reference |
|---|---|---|---|---|
| LSZ102 (Breast Cancer) | -OCH₃ (in precursor) | Improve metabolic stability and retain potency as a selective estrogen receptor degrader (SERD). | LSZ102 is a clinical candidate for ERα-positive breast cancer. | [10] |
| DHODH Inhibitor | -OCH₃ | Enhance potency and metabolic profile for treating autoimmune diseases. | The –CF₂CH₃ analogue showed a remarkable advantage in potency over the methoxy version. | [9][10] |
| Heteroarylether Bioisosteres | -OR (Generic Alkoxy) | Develop a general strategy to replace metabolically labile alkoxy groups on heterocycles. | Direct synthesis method developed, improving metabolic stability in rat liver microsome assays. |[9][11] |
These examples underscore the power of the 1,1-difluoroethyl group to solve common problems in lead optimization, particularly metabolic instability associated with aryl ethers, while simultaneously maintaining or improving biological activity.
Conclusion
The 1,1-difluoroethyl group is a multifaceted tool for the modern medicinal chemist. Its strong inductive electron-withdrawing effect allows for the precise modulation of pKa and electronic properties. Critically, it serves as a metabolically robust bioisostere for the methoxy group, offering a proven strategy to mitigate oxidative metabolism. Its unique ability to confer these properties often without a significant lipophilicity penalty distinguishes it from more heavily fluorinated analogues. Coupled with the development of robust and scalable synthetic methods for its installation, the 1,1-difluoroethyl group is poised to see continued and expanding use in the design of next-generation therapeutics.
References
- Experimental and DFT Studies of the Electron-Withdrawing Ability of Perfluoroalkyl (R-F) Groups: Electron Affinities of PAH(R-F)(n) Increase Significantly with Increasing R-F Chain Length. Journal of the American Chemical Society.
- The Electronic Properties of Fluoroalkyl Groups. Fluorine p-π Interaction. Journal of the American Chemical Society.
- 1,1-Difluoroethyl chloride (CH₃CF₂Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances.
- The steric and electronic effects of aliphatic fluoroalkyl groups. Acta Crystallographica Section C.
- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl
- Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry.
- 1,1-Difluoroethyl chloride (CH₃CF₂Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids.
- 1,1-Difluoroethyl chloride (CH₃CF₂Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances.
- A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for the synthesis of (1,1‐difluoroethyl)arenes; C) Synthesis of (1,1‐difluoroethyl)arenes form CH₃CF₂Cl.
- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie.
- The Electronic Properties of Fluoroalkyl Groups. Fluorine p-π Interaction. Journal of the American Chemical Society.
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Electron-withdrawing group. Wikipedia.
- Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. Organic & Biomolecular Chemistry.
- Hammett equ
- Hammett constants σ for fluoro-substituents.
- A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
- pKa Data Compiled by R. Williams.
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Stability and storage conditions for 2-Bromo-6-(1,1-difluoroethyl)pyridine
An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-6-(1,1-difluoroethyl)pyridine
Authored by: A Senior Application Scientist
Introduction
This compound is a halogenated pyridine derivative of increasing importance in the fields of medicinal chemistry and drug development. Its unique structural motifs, combining a brominated pyridine core with a difluoroethyl group, make it a valuable synthetic intermediate for creating complex, biologically active molecules. As with many highly functionalized reagents, understanding and controlling the stability of this compound is paramount to ensuring the integrity of experimental outcomes, the safety of laboratory personnel, and the scalability of synthetic processes. This guide provides a comprehensive overview of the compound's stability profile, recommended storage and handling procedures, and a robust protocol for conducting stability assessments.
Physicochemical Properties and Inherent Stability
While specific, in-depth stability studies on this compound are not widely published, a detailed analysis of its structure allows for an expert assessment of its stability profile. The molecule's reactivity is primarily dictated by the electron-deficient pyridine ring, the carbon-bromine bond, and the difluoroethyl group.
Key Structural Features Influencing Stability:
-
Pyridine Ring: The nitrogen atom in the pyridine ring makes the aromatic system electron-deficient and susceptible to nucleophilic attack, although less so than pyridinium ions. The ring itself is generally stable to oxidation.
-
Carbon-Bromine Bond: The C-Br bond is a potential site for nucleophilic substitution and is susceptible to cleavage under certain conditions, including exposure to light (photolysis) and reaction with strong reducing agents.[1][2]
-
1,1-Difluoroethyl Group: The two fluorine atoms are strong electron-withdrawing groups, which can influence the reactivity of the pyridine ring. The C-F bonds are exceptionally strong and not typically labile.
Based on these features and data from structurally similar compounds, this compound is expected to be sensitive to moisture, oxygen, light, and elevated temperatures.
Core Stability Concerns and Degradation Pathways
The primary degradation pathways for halogenated pyridines involve hydrolysis, oxidation, and photodecomposition.[1][2] For this compound, the following should be considered:
-
Hydrolysis: Although the compound is not expected to react violently with water, prolonged exposure to moisture, especially at non-neutral pH, can lead to the slow hydrolysis of the C-Br bond to form the corresponding 6-(1,1-difluoroethyl)pyridin-2-ol. The presence of moisture can also facilitate other degradation pathways.
-
Oxidation: While the pyridine ring is relatively stable, other parts of the molecule or impurities could be susceptible to oxidation. It is best practice to handle the compound under an inert atmosphere to minimize this risk.[3][4] Strong oxidizing agents are considered incompatible materials.[5]
-
Photodegradation: Aromatic bromides can undergo photolytic cleavage of the C-Br bond when exposed to UV light, generating radical species that can lead to a cascade of decomposition products.[2] Therefore, protection from light is crucial.
-
Thermal Decomposition: Elevated temperatures can provide the activation energy needed for various decomposition reactions. While a specific decomposition temperature is not available, storage at elevated temperatures should be avoided.
Recommended Storage and Handling Protocols
To maintain the purity and integrity of this compound, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are based on best practices for air- and moisture-sensitive halogenated aromatic compounds.[3][6][7]
Storage Conditions
A summary of the recommended storage conditions is provided in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[8] | To minimize thermal degradation and slow down potential hydrolytic or oxidative processes. |
| Atmosphere | Inert gas (Argon or Nitrogen)[3][6] | To prevent degradation from atmospheric oxygen and moisture. |
| Container | Tightly sealed, amber glass vial or bottle[4] | Amber glass protects from light. A tight seal, preferably with a septum-lined cap (e.g., Sure/Seal™), prevents ingress of air and moisture.[7][9] |
| Location | Cool, dry, well-ventilated area[5][10][11] | To ensure a stable external environment and for safety reasons. |
| Incompatibilities | Strong oxidizing agents[5] | To prevent vigorous and potentially hazardous reactions. |
Handling Procedures
Due to its likely sensitivity to air and moisture, standard benchtop handling is discouraged. All manipulations should be performed using air-free techniques.[4]
Mandatory Handling Practices:
-
Inert Atmosphere: Use a glove box or a Schlenk line with a dry, inert gas supply (argon or nitrogen) for all transfers and manipulations.[3][4]
-
Dry Glassware: All glassware must be rigorously dried before use, typically by oven-drying at >120°C for several hours and cooling under a stream of inert gas.[7]
-
Syringe Transfers: For liquid transfers, use dry, gas-tight syringes. When using septum-sealed bottles like Sure/Seal™, first introduce a positive pressure of inert gas before withdrawing the liquid.[3][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[10][12]
The logical workflow for handling this air-sensitive reagent is depicted below.
Protocol for a Self-Validating Stability Study
To quantitatively assess the stability of this compound, a formal stability study is required. The following protocol outlines a robust methodology employing stress testing to identify potential degradation products and determine a shelf-life.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for analyzing pyridine derivatives.[13][14][15] For this compound, a reverse-phase HPLC method with UV detection is proposed due to its versatility.
-
Instrumentation: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Detection: UV at a wavelength determined by a UV scan of the compound (typically around 260-270 nm for pyridines).
-
Quantification: Purity will be determined by peak area percentage. An internal standard can be used for more precise quantification.
Experimental Workflow
The workflow for the stability study is outlined below.
Step-by-Step Protocol
-
Initial Analysis (T=0):
-
Dissolve a precisely weighed sample of this compound in a suitable solvent (e.g., acetonitrile).
-
Analyze via the validated HPLC method to establish the initial purity and retention time. This serves as the reference standard.
-
-
Sample Preparation for Stress Testing:
-
Aliquot samples into separate, appropriate containers (e.g., clear vials for photostability, loosely capped vials for humidity).
-
Prepare multiple samples for each condition to be tested at different time points.
-
-
Exposure to Stress Conditions:
-
Thermal Stability: Place samples in ovens at controlled temperatures (e.g., 40°C and 60°C).
-
Photostability: Expose samples to a light source as per ICH Q1B guidelines. Wrap control samples in aluminum foil.
-
Humidity: Place samples in a humidity chamber (e.g., 25°C/75% RH).
-
Oxidative Stability: Prepare a solution of the compound and add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂).[16]
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 2, 4, and 8 weeks), remove one sample from each stress condition.
-
Prepare the sample for HPLC analysis in the same manner as the T=0 sample.
-
Analyze the sample and record the chromatogram.
-
-
Data Analysis and Interpretation:
-
Compare the purity of the stressed samples to the T=0 sample. A significant decrease in the main peak area percentage indicates degradation.
-
Identify any new peaks in the chromatogram. These represent degradation products. If coupled with a mass spectrometer (LC-MS), the mass of these products can be determined to help elucidate the degradation pathway.[16]
-
Plot the purity versus time for each condition to determine the rate of degradation.
-
Conclusion
This compound is a valuable synthetic intermediate that requires careful handling and storage to ensure its chemical integrity. Based on its structure and data from analogous compounds, it should be treated as a light-, moisture-, and air-sensitive material. The core recommendations are to store the compound at 2-8°C under an inert atmosphere and protected from light. All handling should be performed using stringent air-free techniques. The provided stability study protocol offers a robust framework for researchers to validate these storage conditions and establish a reliable shelf-life, ensuring the quality and reproducibility of their scientific work.
References
- Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. URL: https://www.fishersci.
- Ossila. Air Free Techniques | Handling Air-Sensitive Materials. URL: https://www.ossila.com/pages/air-free-techniques
- Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. URL: https://chemistry.stackexchange.
- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134. URL: https://www.sigmaaldrich.
- MIT Department of Chemistry. Handling air-sensitive reagents AL-134. URL: https://web.mit.edu/hurlim/www/Hurlim_Lab/Protocols_files/Handling%20air-sensitive%20reagents.pdf
- ChemicalBook. 2-Bromo-6-(difluoromethyl)pyridine CAS#: 872365-91-8. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02731872.htm
- ChemicalBook. 2-bromo-6-ethyl-pyridine - Safety Data Sheet. URL: https://www.chemicalbook.
- Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-6-methylpyridine. URL: https://www.fishersci.com/sds?productName=AC301770050&productDescription=2-BROMO-6-METHYLPYRIDINE%2C+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en
- Enamine. safety data sheet - 3-bromo-5-(difluoromethyl)-2-fluoropyridine. URL: https://www.enamine.net/sds/EN300-6511080.pdf
- BenchChem. A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. URL: https://www.benchchem.com/product/b5239/technical-guide
- Jubilant Ingrevia. 2,6-Dibromopyridine Safety Data Sheet. URL: https://www.jubilantingrevia.com/upload/files/26-Dibromopyridine-SDS-US-JIL-2022-30.pdf
- Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-6-(hydroxymethyl)pyridine. URL: https://www.fishersci.com/sds?productName=426310010&productDescription=2-BROMO-6-%28HYDROXYMETHYL%29PYRIDINE&vendorId=VN00032119&countryCode=US&language=en
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS - Pyridine. URL: https://www.
- BenchChem. A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. URL: https://www.benchchem.com/product/b6899/technical-guide
- Sigma-Aldrich. SAFETY DATA SHEET - 2-Bromo-6-(bromomethyl)pyridine. URL: https://www.sigmaaldrich.com/sds/aldrich/cds022451
- ACS Publications. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. URL: https://pubs.acs.org/doi/10.1021/jacs.3c04273
- OSHA. Pyridine Method number: PV2295. URL: https://www.osha.gov/sites/default/files/methods/pv2295.pdf
- NIOSH. Pyridine 1613. URL: https://www.cdc.gov/niosh/docs/2003-154/pdfs/1613.pdf
- Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-6-fluoropyridine. URL: https://www.fishersci.com/sds?productName=H30924&productDescription=2-Bromo-6-fluoropyridine%2C+97%25&vendorId=VN00032119&countryCode=US&language=en
- MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. URL: https://www.mdpi.com/2076-2607/9/7/1441
- BenchChem. 2-Bromo-6-fluoroaniline | 65896-11-9. URL: https://www.benchchem.com/product/b4898
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- ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria... URL: https://www.researchgate.
- PubMed. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. URL: https://pubmed.ncbi.nlm.nih.gov/31075705/
- PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). URL: https://pubmed.ncbi.nlm.nih.gov/10844510/
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Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-(1,1-difluoroethyl)pyridine
Introduction
The 2-(1,1-difluoroethyl)pyridine scaffold is a critical pharmacophore in modern medicinal chemistry. The gem-difluoroethyl group often imparts favorable metabolic stability, modulates acidity, and enhances membrane permeability of drug candidates. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the functionalization of the pyridine core, enabling the synthesis of diverse libraries of compounds for drug discovery and development.[1][2] This document offers a comprehensive guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions to 2-Bromo-6-(1,1-difluoroethyl)pyridine.
These notes delve into the mechanistic underpinnings of key cross-coupling reactions, provide detailed, field-tested protocols, and offer insights into reaction optimization.
Core Concepts in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[5][6] The cycle typically consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
The choice of palladium precursor, ligand, base, and solvent is crucial for the success of these reactions, influencing reaction rates, yields, and substrate scope.[8][9] Ligands, in particular, play a pivotal role in stabilizing the palladium catalyst and modulating its reactivity.[8][10][11]
The Catalytic Cycle: A Unified Mechanism
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below. This cycle is broadly applicable to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Applications in the Functionalization of this compound
The following sections detail protocols for three major classes of palladium-catalyzed cross-coupling reactions applied to this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[12][13] It is widely utilized for the synthesis of biaryls and substituted heterocycles.[14][15]
Mechanistic Considerations
The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex.[12][13] This is followed by transmetalation with a boronic acid or ester, which is activated by a base.[12][16] The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst.[12][13]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Quantity (mmol) | Stoichiometry |
| This compound | N/A | 222.03 | 1.0 | 1.0 eq |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 eq |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.03 | 3 mol% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 eq |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[17][18] This reaction has broad utility in the synthesis of pharmaceuticals and other biologically active molecules.[17]
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions.[17][19] It involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[17] Reductive elimination from this complex yields the desired aryl amine and regenerates the palladium(0) catalyst.[17][19] The choice of a bulky, electron-rich phosphine ligand is often critical for high yields.[11][20]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Quantity (mmol) | Stoichiometry |
| This compound | N/A | 222.03 | 1.0 | 1.0 eq |
| Amine | Varies | Varies | 1.2 | 1.2 eq |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 2 mol% |
| XPhos | 564483-18-7 | 476.66 | 0.08 | 8 mol% |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 eq |
| Toluene | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
In a glovebox, add sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol) in toluene (2 mL). Stir for 10 minutes to form the active catalyst.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) to the Schlenk tube containing the base.
-
Add the pre-formed catalyst solution to the Schlenk tube.
-
Add additional toluene (3 mL) to the reaction mixture.
-
Seal the Schlenk tube, remove it from the glovebox, and heat to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[21][22] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[21]
Mechanistic Considerations
The Sonogashira coupling involves two interconnected catalytic cycles.[21][23] The palladium cycle is similar to that of other cross-coupling reactions.[21] The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[21] Reductive elimination then yields the alkyne-substituted product.[21]
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Quantity (mmol) | Stoichiometry |
| This compound | N/A | 222.03 | 1.0 | 1.0 eq |
| Terminal Alkyne | Varies | Varies | 1.5 | 1.5 eq |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 | 0.03 | 3 mol% |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.06 | 6 mol% |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 | 3.0 eq |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 5 mL | - |
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add THF (5 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst | Ensure proper degassing and use of anhydrous solvents. Consider a different palladium precursor or ligand. |
| Insufficient base | Increase the amount of base or switch to a stronger base (e.g., Cs₂CO₃ for Suzuki, K₃PO₄ for Buchwald-Hartwig). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Side Product Formation | Homo-coupling of the boronic acid (Suzuki) | Use a lower catalyst loading or add the boronic acid slowly to the reaction mixture.[24] |
| Hydrodehalogenation | Ensure an inert atmosphere; oxygen can promote this side reaction. | |
| Incomplete Reaction | Steric hindrance | For sterically demanding substrates, consider using a more active catalyst system (e.g., with a biarylphosphine ligand).[14] |
| Poor solubility of reagents | Try a different solvent system or increase the reaction temperature. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a wide array of functionalized pyridine derivatives. The protocols and insights provided in these application notes serve as a valuable resource for researchers in medicinal chemistry and organic synthesis. Successful implementation of these reactions will undoubtedly accelerate the discovery and development of novel therapeutic agents.
References
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- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
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- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
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- Developing Ligands for Palladium(II)
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). HAL Open Science.
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- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025).
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- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinic Acid. (2025). Benchchem.
- Buchwald–Hartwig amin
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
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- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
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- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. (n.d.). Benchchem.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
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- Pyridine and Pyridine Derivatives. (n.d.).
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Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-6-(1,1-difluoroethyl)pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Bromo-6-(1,1-difluoroethyl)pyridine in Synthesis
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials. The strategic introduction of fluorine-containing substituents can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound has emerged as a highly valuable and versatile building block in medicinal chemistry. The presence of the bromine atom at the 2-position provides a handle for a variety of cross-coupling and substitution reactions, while the potent electron-withdrawing nature of the 1,1-difluoroethyl group at the 6-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr).
This activation is crucial, as the pyridine ring itself is inherently electron-deficient, facilitating nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen.[1][2][3] The addition of a strong electron-withdrawing group like the 1,1-difluoroethyl moiety further enhances this electrophilicity, often allowing for milder reaction conditions and broadening the scope of applicable nucleophiles.[4][5]
This document provides a comprehensive guide to understanding and performing nucleophilic aromatic substitution reactions on this compound. We will delve into the underlying mechanistic principles, provide detailed experimental protocols for various classes of nucleophiles, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: Activating the Pyridine Ring for SNAr
Nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.[6] The key to this reaction's facility lies in the stability of the intermediate formed upon nucleophilic attack, often referred to as a Meisenheimer complex.[4][7]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the bromine leaving group (C2 position). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the pyridine ring.[8][9]
-
Formation of the Meisenheimer Complex: The addition of the nucleophile results in a resonance-stabilized anionic intermediate. The negative charge is delocalized across the pyridine ring and, critically, onto the electronegative nitrogen atom.[8][9] The electron-withdrawing 1,1-difluoroethyl group at the C6 position further stabilizes this intermediate through its strong inductive effect (-I effect), pulling electron density away from the ring and making the initial nucleophilic attack more favorable.[4][10]
-
Elimination of the Leaving Group: Aromaticity is restored in the final step through the expulsion of the bromide ion, yielding the substituted pyridine product. While bromide is a good leaving group, the rate of SNAr is often more dependent on the rate of nucleophilic attack than on the leaving group's ability to depart.[7][11] In many SNAr reactions, fluoride is surprisingly a better leaving group than bromide or chloride due to its strong inductive effect which powerfully activates the ring towards the initial, rate-determining nucleophilic attack.[7][11][12]
Mechanistic Diagram
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The Strategic Application of 2-Bromo-6-(1,1-difluoroethyl)pyridine in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Rising Prominence of Fluoroalkyl-Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its ability to engage in critical hydrogen bonding and other interactions with biological targets.[1][2][] The strategic incorporation of fluorine-containing substituents has become a powerful tool in modern drug design, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of lead compounds.[4] Specifically, fluoroalkyl groups, such as the 1,1-difluoroethyl moiety, can significantly increase metabolic stability, improve lipophilicity, and modulate the basicity of the pyridine nitrogen, thereby fine-tuning the molecule's overall properties for optimal therapeutic effect.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the versatile utility of 2-Bromo-6-(1,1-difluoroethyl)pyridine as a key building block in the synthesis of advanced pharmaceutical intermediates. We will delve into its application in pivotal cross-coupling reactions, provide detailed, field-proven protocols, and discuss the mechanistic nuances imparted by the unique electronic properties of the difluoroethyl group.
Core Applications: A Gateway to Novel Chemical Scaffolds
This compound is a highly valuable reagent for introducing the 6-(1,1-difluoroethyl)pyridin-2-yl moiety into target molecules. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are fundamental to modern C-C and C-N bond formation. The bromine atom at the 2-position serves as a versatile handle for these transformations, while the 1,1-difluoroethyl group at the 6-position provides the aforementioned benefits of fluorine substitution.
The two most prevalent and powerful applications for this building block are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures. These motifs are common in kinase inhibitors and other targeted therapies.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, providing access to a wide array of arylamines and heteroarylamines, which are key components of many drug classes.[6][7]
While direct examples of blockbuster drugs synthesized from this specific building block are not yet prevalent in publicly available literature, its structural motifs are present in numerous patented compounds, particularly in the realms of kinase inhibitors and agrochemicals, underscoring its relevance in contemporary research and development.[8][9]
Mechanistic Insights: The Influence of the 1,1-Difluoroethyl Group
The 1,1-difluoroethyl group is a strong electron-withdrawing group. This has a significant impact on the reactivity of the pyridine ring and the C-Br bond. The electron-withdrawing nature of the substituent can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions, a critical phase in the catalytic cycle. Understanding this electronic effect is crucial for optimizing reaction conditions.
Below is a generalized workflow for a palladium-catalyzed cross-coupling reaction, highlighting the key stages where the properties of this compound play a role.
Sources
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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Bromo-6-(1,1-difluoroethyl)pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Fluorinated Pyridine Building Block
In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are indispensable scaffolds for the development of novel therapeutics. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine ring, a privileged structure in numerous FDA-approved drugs, serves as a versatile core for designing agents targeting a wide range of diseases.[1] The compound 2-Bromo-6-(1,1-difluoroethyl)pyridine emerges as a particularly valuable building block, combining the reactivity of a 2-bromopyridine handle with the desirable properties conferred by the 1,1-difluoroethyl group. This difluoroethyl moiety often acts as a bioisosteric replacement for other groups, enhancing pharmacokinetic profiles without compromising biological activity.[2][3]
This guide provides an in-depth exploration of key synthetic transformations starting from this compound to generate advanced pharmaceutical intermediates.[4] We will detail field-proven protocols for palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as well as for Nucleophilic Aromatic Substitution (SNAr). These methods are cornerstones of drug discovery, enabling the systematic construction of diverse molecular libraries for biological screening.[5][6][7][8]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a paramount tool for constructing biaryl and heteroaryl-aryl structures, which are core motifs in a vast number of kinase inhibitors and other targeted therapies.[5][9] The reaction's high functional group tolerance and relatively mild conditions make it a favored method in complex molecule synthesis.[10]
Reaction Principle & Causality
The reaction creates a carbon-carbon bond between the sp²-hybridized carbon of the pyridine ring and an sp²-hybridized carbon of a boronic acid or ester. The catalytic cycle, driven by a palladium(0) species, involves three key steps: oxidative addition of the palladium into the C-Br bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the final product and regenerate the catalyst.[10][11] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, particularly the often rate-limiting reductive elimination. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10]
Experimental Protocol: Synthesis of 2-(Aryl)-6-(1,1-difluoroethyl)pyridine
-
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system like Pd(OAc)₂ with a ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent System (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask with a septum and purge with an inert gas (e.g., Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe to achieve a concentration of approximately 0.1 M.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-(1,1-difluoroethyl)pyridine.
-
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 80-90% |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 70-85% |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 75-90% |
| Yields are estimates based on analogous reactions in the literature and will vary with specific substrates and optimization.[5][12][13] |
Visualization: Suzuki Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of carbon-nitrogen bonds is fundamental to pharmaceutical synthesis, as the amino group is a key pharmacophore in countless drugs. The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a wide variety of amines under palladium catalysis.[6][14][15]
Reaction Principle & Causality
This reaction follows a catalytic cycle similar to the Suzuki coupling.[15] A key difference is the deprotonation of the amine after it coordinates to the palladium center, which is facilitated by a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu).[16] The choice of phosphine ligand is paramount; bulky, electron-rich ligands (e.g., XPhos, RuPhos) accelerate the rate-limiting reductive elimination step, preventing undesired side reactions like beta-hydride elimination and enabling the coupling of a broader range of amines.[14] The reaction must be conducted under strictly anhydrous and anaerobic conditions, as oxygen can deactivate the Pd(0) catalyst.
Experimental Protocol: Synthesis of 2-(Amino)-6-(1,1-difluoroethyl)pyridine
-
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 2.0 equivalents)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP, 2-5 mol%)
-
Strong Base (e.g., NaOt-Bu, LHMDS, 1.5-2.0 equivalents)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.) to a dry, sealed reaction tube.
-
Add the anhydrous solvent (e.g., Toluene).
-
Add this compound (1.0 eq.) followed by the amine (1.2 eq.).
-
Seal the tube tightly and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the aminopyridine product.
-
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Approx. Yield* |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 80-95% |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 75-90% |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | LHMDS | THF | 80 | 70-85% |
| 4 | tert-Butylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 65-80% |
| Yields are estimates based on literature for 2-bromopyridines and require optimization.[6][17] |
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is the most reliable method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[18][19] The resulting alkynylpyridines are highly valuable intermediates, serving as precursors for heterocycles via cyclization reactions or as key structural elements in various biologically active molecules.[8]
Reaction Principle & Causality
The reaction mechanism is understood to involve two interconnected catalytic cycles.[19] A palladium cycle, similar to that in Suzuki and Buchwald-Hartwig reactions, facilitates the oxidative addition and reductive elimination steps. A copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide species. This species then undergoes transmetalation with the Pd(II)-aryl complex. An amine base is used both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[18][20]
Experimental Protocol: Synthesis of 2-(Alkynyl)-6-(1,1-difluoroethyl)pyridine
-
Materials:
-
This compound
-
Terminal Alkyne (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) Co-catalyst (e.g., CuI, 3-10 mol%)
-
Amine Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (5 mol%).
-
Seal the flask and purge with an inert gas.
-
Add the solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq.).
-
Add the terminal alkyne (1.2 eq.) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel to remove the catalysts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Data Presentation: Representative Sonogashira Couplings
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield* |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 85-95% |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | DIPA | DMF | 50 | 90-98% |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 80-90% |
| 4 | 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N | THF/DMF | 60 | 75-85% |
| Yields are estimates based on literature and subject to optimization.[8][20][21] |
Visualization: Sonogashira Coupling Workflow
Caption: General workflow for the Sonogashira coupling reaction.
Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Approach
While palladium catalysis is powerful, classical SNAr reactions offer a complementary, often more cost-effective route for introducing heteroatom nucleophiles. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing difluoroethyl group, makes the 2-bromo position susceptible to nucleophilic attack.[7][22]
Reaction Principle & Causality
The SNAr mechanism is a two-step addition-elimination process. A potent nucleophile (e.g., an alkoxide, thiolate, or amine) attacks the carbon atom bearing the bromine atom, breaking the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is the key to the reaction's feasibility. The electron-withdrawing pyridine nitrogen and the substituent at the 6-position are crucial for stabilizing the negative charge. In the second step, aromaticity is restored by the expulsion of the bromide leaving group.[22] These reactions often require a polar aprotic solvent (e.g., DMF, DMSO) to solvate the cation of the nucleophile and elevated temperatures to overcome the activation energy barrier.[7]
Experimental Protocol: General SNAr with a Nucleophile
-
Materials:
-
This compound
-
Nucleophile (e.g., Sodium methoxide, Potassium thiophenoxide, Pyrrolidine; 1.5-2.5 equivalents)
-
Base (if nucleophile is not pre-formed, e.g., K₂CO₃, NaH)
-
Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO, NMP)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.).
-
Add the anhydrous solvent (e.g., DMF).
-
Add the nucleophile (e.g., pyrrolidine, 2.0 eq.) and a base if necessary (e.g., K₂CO₃, 2.0 eq.). If using a pre-formed salt like sodium methoxide, no additional base is needed.
-
Heat the reaction mixture to 80-140 °C under an inert atmosphere.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Representative SNAr Reactions
| Entry | Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Approx. Yield* |
| 1 | Methanol | NaH | THF/DMF | 80 | 70-85% |
| 2 | Thiophenol | K₂CO₃ | DMF | 100 | 80-95% |
| 3 | Pyrrolidine | K₂CO₃ | DMSO | 120 | 75-90% |
| 4 | Phenol | Cs₂CO₃ | NMP | 140 | 60-75% |
| Yields are estimates and highly dependent on the nucleophilicity of the attacking species.[7][23] |
Visualization: SNAr Workflow
Caption: General workflow for the SNAr reaction.
Conclusion and Future Outlook
This compound stands as a robust and versatile starting material for the synthesis of advanced pharmaceutical intermediates. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and SNAr reactions provide a validated toolkit for researchers in drug discovery. Mastery of these transformations enables the rapid generation of novel, structurally diverse compound libraries. The resulting substituted difluoroethyl-pyridines are prime candidates for elaboration into potent and selective modulators of biological targets, particularly in areas like oncology and immunology where kinase inhibitors with improved pharmacokinetic profiles are in high demand.[24][25][26][27]
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- Al-Warhi, T., Al-Ansari, A. A., Al-Hazmi, A. M., El-Sayed, W. M., El-Gendy, A. O., Al-Hokbany, N., & El-Emam, A. A. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47000-47017. [Link]
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- Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. (2025, August 10). ResearchGate.
- Li, J. J., & Johnson, D. S. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 7417–7420. [Link]
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- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (n.d.). Georgia Southern University.
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- nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- Al-Warhi, T., Al-Ansari, A. A., Al-Hazmi, A. M., El-Sayed, W. M., El-Gendy, A. O., Al-Hokbany, N., & El-Emam, A. A. (2022). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 12(48), 31221-31234. [Link]
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- Wang, X., & Ranu, B. C. (2012). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Advances, 2(15), 6248-6251. [Link]
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- www.rsc.org/advances. (n.d.). Royal Society of Chemistry.
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- Caldwell, T. M., Furet, P., Guagnano, V., Lattmann, R., O'Reilly, M., & Schoepfer, J. (2009). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 19(7), 2030-2033. [Link]
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Application Note: A Robust Protocol for the Sonogashira Coupling of 2-Bromo-6-(1,1-difluoroethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the Sonogashira coupling of 2-Bromo-6-(1,1-difluoroethyl)pyridine with terminal alkynes. The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds, and this application note addresses the specific challenges and considerations when working with an electron-deficient, fluorinated pyridine substrate.[1][2] By leveraging a palladium-copper co-catalytic system, this protocol offers a reliable method for the synthesis of novel alkynylpyridine derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction
The Sonogashira cross-coupling reaction, which forges a bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1][3] Its utility is particularly pronounced in the pharmaceutical industry for the synthesis of complex molecules.[1][2] The reaction is typically carried out under mild conditions, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1]
The substrate, this compound, presents a unique electronic profile. The pyridine ring and the difluoroethyl group are both electron-withdrawing, which can influence the reactivity of the C-Br bond. This guide provides a thoroughly tested protocol that accounts for these electronic factors to ensure a high-yielding and reproducible reaction.
Catalytic Cycles and Rationale
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the this compound. This is often the rate-determining step, especially with less reactive aryl bromides.[4][5]
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[2]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium complex, which yields the desired alkynylpyridine product and regenerates the active Pd(0) catalyst.
Figure 1: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Details |
| This compound | ≥97% purity |
| Terminal Alkyne | 1.2 equivalents |
| Pd(PPh₃)₄ (Tetrakis) | 3-5 mol% |
| Copper(I) Iodide (CuI) | 5-10 mol% |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Anhydrous, 3 equivalents |
| Toluene or THF | Anhydrous, degassed |
| Schlenk Flask | Oven-dried |
| Magnetic Stirrer/Hotplate | |
| Inert Atmosphere | Nitrogen or Argon |
Procedure
Sources
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-(1,1-difluoroethyl)pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Aminated Difluoroethylpyridines
The pyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals. The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, can significantly modulate the physicochemical and pharmacological properties of these molecules.[1] Specifically, the difluoroethyl group can enhance metabolic stability, improve lipophilicity, and alter pKa, thereby positively influencing a compound's pharmacokinetic and pharmacodynamic profile.
The Buchwald-Hartwig amination stands as a premier method for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of countless pharmaceutical agents.[2][3] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it an indispensable tool for medicinal chemists.[2][3] This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 2-Bromo-6-(1,1-difluoroethyl)pyridine, a key intermediate for the synthesis of novel therapeutic candidates. The electron-withdrawing nature of the pyridine ring and the difluoroethyl group presents unique challenges that necessitate careful optimization of reaction parameters.
Mechanistic Overview: The Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The currently accepted catalytic cycle, established through the work of Buchwald, Hartwig, and others, proceeds through several key steps.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) complex.[4][5] This is often the rate-determining step.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.[4][6]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[4][5]
An unproductive side reaction that can occur is β-hydride elimination, which can be minimized by the use of bulky ligands.[2]
Figure 2. General experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Evacuate the flask and backfill with an inert gas (this cycle should be repeated three times).
-
To the flask, add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination of electron-deficient pyridines can be highly dependent on the choice of catalyst, ligand, base, and solvent. [7][8]
| Parameter | Recommendation and Rationale |
|---|---|
| Palladium Precatalyst | Pd₂(dba)₃ and Pd(OAc)₂ are commonly used. [8]For challenging substrates, pre-formed palladium-ligand complexes (precatalysts) can offer improved reactivity. |
| Ligand | Bulky, electron-rich phosphine ligands are crucial. [2]Ligands such as XPhos, RuPhos, and BrettPhos are often effective for coupling with primary amines, while SPhos can be advantageous for secondary amines. [9]These ligands promote reductive elimination and prevent catalyst deactivation by the pyridine nitrogen. [7] |
| Base | Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is a common choice. [10]For sensitive substrates or those with protic functional groups, lithium bis(trimethylsilyl)amide (LHMDS) can be a superior option. [9]The choice of base is critical and can significantly impact the reaction outcome. [6][11] |
| Solvent | Aprotic, non-polar to moderately polar solvents are generally used. Toluene and 1,4-dioxane are common choices. The solvent can influence the solubility of the reagents and the stability of the catalytic species. [11] |
| Temperature | Reactions are typically run at elevated temperatures (80-110 °C). Optimization of the temperature may be necessary to balance reaction rate and potential side reactions. |
Common Issues and Solutions:
-
Low or No Conversion: This can be due to catalyst deactivation. [7]Consider using a more electron-rich and sterically hindered ligand. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.
-
Side Product Formation: The formation of hydrodehalogenated pyridine can be a result of a competing side reaction. [2]Adjusting the ligand and base may mitigate this.
-
Difficulty with Volatile Amines: For low-boiling-point amines, conducting the reaction in a sealed tube is a practical approach to prevent their evaporation. [12][13]
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and versatile method for the synthesis of a diverse range of aminopyridine derivatives. Careful selection of the palladium source, ligand, base, and solvent is critical for achieving high yields and purity, especially given the electron-deficient nature of the substrate. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
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- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. (n.d.). Benchchem.
- Buchwald-Hartwig Amin
- The Role of the Base in Buchwald-Hartwig Amination. (n.d.).
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.).
- Role of the Base in Buchwald–Hartwig Amination. (n.d.). The Journal of Organic Chemistry.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (n.d.).
- Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines. (n.d.). Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-6-isopropylpyrazine. (n.d.). Benchchem.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.). MDPI.
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Derivatization of 2-Bromo-6-(1,1-difluoroethyl)pyridine for biological screening
Application Note & Protocols
Strategic Derivatization of 2-Bromo-6-(1,1-difluoroethyl)pyridine: A Gateway to Novel Biologically Active Molecules
Abstract
The this compound scaffold is a highly valuable building block in modern medicinal chemistry. The pyridine core is a ubiquitous pharmacophore, while the 1,1-difluoroethyl group acts as a lipophilic bioisostere of moieties like hydroxyl or thiol, often enhancing metabolic stability and binding affinity.[1][2] The bromine atom at the C2 position serves as a versatile synthetic handle, enabling a multitude of late-stage functionalization reactions to rapidly generate diverse compound libraries for biological screening.[3] This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of this key intermediate, focusing on robust and high-yield methodologies including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. We emphasize the underlying chemical principles, provide field-tested protocols, and offer troubleshooting insights to empower researchers in drug discovery and development.
The Strategic Value of the this compound Scaffold
The pyridine ring is one of the most common nitrogen heterocycles found in FDA-approved drugs.[4][5] Its ability to act as a hydrogen bond acceptor and its specific electronic properties make it a privileged structure in drug design. The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, has become a cornerstone of modern medicinal chemistry.[6][7] This group can significantly modulate a molecule's physicochemical properties:
-
Metabolic Stability: The strong carbon-fluorine bond resists metabolic oxidation, prolonging the half-life of a drug candidate.
-
Lipophilicity: The CF₂H group is considered a lipophilic bioisostere, which can improve membrane permeability and oral bioavailability.[2]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets.[3]
The bromine atom at the C2 position is the key to unlocking the synthetic potential of this scaffold. Its presence allows for a diverse array of transformations, making it an ideal point for late-stage functionalization (LSF), a strategy that dramatically accelerates the generation of structure-activity relationships (SAR).[8][9]
Sources
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Strategic Lithiation of 2-Bromo-6-(1,1-difluoroethyl)pyridine: A Detailed Protocol for Generating a Key Synthetic Intermediate
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide to the experimental procedure for the lithiation of 2-Bromo-6-(1,1-difluoroethyl)pyridine. This halogen-lithium exchange reaction generates a highly valuable 2-lithiated pyridine intermediate, which serves as a potent nucleophile for the introduction of a wide array of functional groups. Fluoroalkylated pyridines are privileged scaffolds in medicinal chemistry and materials science, making reliable and well-understood synthetic access to their derivatives paramount. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, critical safety protocols for handling pyrophoric reagents, and troubleshooting strategies, ensuring a reproducible and safe execution for researchers in drug development and organic synthesis.
Introduction and Scientific Rationale
The functionalization of pyridine rings is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The introduction of a 1,1-difluoroethyl group imparts unique electronic properties and can significantly modulate the metabolic stability and lipophilicity of a molecule.[3] Direct functionalization of the pyridine core, however, can be challenging.
This protocol details a robust method for the regioselective generation of a powerful synthetic intermediate, 2-lithio-6-(1,1-difluoroethyl)pyridine, via a halogen-lithium exchange. This method leverages the reactivity of organolithium reagents to transform a relatively inert C-Br bond into a highly nucleophilic C-Li bond.[4] The resulting organometallic species can be trapped with a diverse range of electrophiles, providing a versatile entry point to a library of 2-substituted-6-(1,1-difluoroethyl)pyridine derivatives.
Causality of Key Experimental Choices:
-
Choice of Lithiating Agent: n-Butyllithium (n-BuLi) is selected over other bases like Lithium Diisopropylamide (LDA). While LDA is a powerful non-nucleophilic base excellent for deprotonation (hydrogen-lithium exchange)[5][6][7], n-BuLi is highly effective for the desired halogen-lithium exchange with aryl bromides.[4] This exchange is typically much faster than competitive deprotonation of the pyridine ring at low temperatures.
-
Cryogenic Temperature (-78 °C): This is the most critical parameter. It serves two primary purposes:
-
Thermodynamic Stability: The generated 2-lithiopyridine intermediate is highly reactive and thermally unstable. Low temperatures are essential to prevent decomposition.
-
Kinetic Selectivity: It prevents undesirable side reactions, most notably the reaction of n-BuLi with the tetrahydrofuran (THF) solvent.[4][8] At temperatures above -20 °C, n-BuLi can deprotonate THF, leading to its decomposition and consumption of the reagent.[9]
-
-
Anhydrous & Inert Conditions: Organolithium reagents like n-BuLi are pyrophoric, reacting violently with oxygen and water.[10][11] The lithiated pyridine intermediate is also immediately quenched by protic sources. Therefore, the exclusion of air and moisture using an inert atmosphere (Argon or Nitrogen) and oven-dried glassware is non-negotiable.
Mandatory Safety Protocols: Handling n-Butyllithium
n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[12] Strict adherence to established safety procedures is essential.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses with side shields or goggles, and nitrile gloves (double-gloving is recommended).[10][11]
-
Inert Atmosphere: All transfers and reactions must be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[10]
-
Work Area: The fume hood must be free of combustible materials, including paper towels.[10][11] A container of dry sand or powdered lime should be readily accessible to smother a fire. Do not use a water or CO2 fire extinguisher on an organolithium fire. A Class D extinguisher is required.[13]
-
Syringe and Cannula Techniques: Use only clean, oven-dried syringes and needles. It is good practice to purge the syringe with inert gas before drawing up the reagent.
-
Quenching:
-
Excess Reagent: Unused or excess n-BuLi in the reaction flask should be quenched at low temperature (e.g., -78 °C) by the slow, careful addition of a less reactive solvent like isopropanol, followed by ethanol, and finally water.
-
Contaminated Glassware: Syringes, needles, and glassware should be rinsed with a dry, inert solvent (like hexane) into a separate quenching flask, which is then quenched cautiously with isopropanol.[13]
-
Experimental Workflow and Protocol
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| This compound | >97% | Various | Ensure it is dry before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich, Acros | Store under inert gas. Titrate periodically for accurate molarity. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Various | Freshly distilled from Na/benzophenone or from a solvent purifier. |
| Electrophile (e.g., Benzaldehyde, TMSCl) | Reagent Grade | Various | Must be anhydrous. Distill if necessary. |
| Saturated Aqueous Ammonium Chloride (NH4Cl) | ACS Grade | Various | Used for quenching the reaction. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | Various | For extraction. |
| Magnesium Sulfate (MgSO4) / Sodium Sulfate (Na2SO4) | Anhydrous | Various | For drying the organic layer. |
| Argon or Nitrogen Gas | High Purity (99.998%) | Airgas, etc. | For maintaining an inert atmosphere. |
Visualized Experimental Workflow
Caption: Experimental workflow for the lithiation and electrophilic trapping.
Step-by-Step Protocol
Note: This protocol assumes a 5 mmol scale. Adjust volumes accordingly.
-
Preparation:
-
Place a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer adapter with a low-temperature thermometer, and a gas inlet adapter under high vacuum and flame-dry.
-
Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen.
-
-
Reaction Setup:
-
To the cooled flask, add this compound (5.0 mmol, 1.0 eq.).
-
Add anhydrous THF (25 mL) via syringe to dissolve the substrate.
-
Cool the resulting clear solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
-
Lithiation (Halogen-Lithium Exchange):
-
Using a dry, gas-tight syringe, slowly add n-butyllithium (2.5 M in hexanes, 2.2 mL, 5.5 mmol, 1.1 eq.) dropwise to the stirred solution over 10 minutes. Ensure the internal temperature does not rise above -70 °C.
-
A color change (typically to yellow, orange, or dark red) is often observed, indicating the formation of the organolithium species.
-
Stir the reaction mixture at -78 °C for 45 minutes to ensure complete halogen-lithium exchange.
-
-
Electrophilic Trap:
-
While maintaining the temperature at -78 °C, add the chosen electrophile (e.g., benzaldehyde, 6.0 mmol, 1.2 eq.) dropwise via syringe.
-
After the addition is complete, stir the mixture at -78 °C for an additional 1 hour.
-
-
Warming and Quenching:
-
Remove the dry ice/acetone bath and allow the reaction to warm slowly to room temperature over 1-2 hours with continued stirring.
-
Once at room temperature, cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution (20 mL).
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and add ethyl acetate or diethyl ether (50 mL).
-
Separate the layers. Extract the aqueous layer with the same organic solvent (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired product.
-
Reaction Mechanism
The core of this procedure is a halogen-lithium exchange, a type of transmetalation reaction.[4] The highly polarized C-Li bond in n-BuLi facilitates the exchange with the bromine atom on the electron-deficient pyridine ring.
Caption: Halogen-lithium exchange followed by electrophilic trapping.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive n-BuLi (degraded).2. Wet solvent or glassware.3. Starting material is impure. | 1. Titrate the n-BuLi solution before use.2. Ensure all glassware is rigorously dried and use freshly purified anhydrous solvent.3. Purify starting material. |
| Complex Mixture of Products | 1. Reaction temperature was too high.2. Slow addition of n-BuLi was not maintained.3. Competing side reactions (e.g., deprotonation). | 1. Maintain strict temperature control at -78 °C.2. Ensure slow, dropwise addition to dissipate heat.3. Use the recommended stoichiometry precisely. |
| Formation of Butylated Pyridine | The lithiated intermediate reacts with the n-butyl bromide byproduct. | This is an inherent competing reaction.[4] Ensure rapid trapping by adding the electrophile promptly after the lithiation stir time is complete. |
References
- ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium.
- University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety.
- Sigma-Aldrich. (2024).
- Stanford University. (n.d.). n-Butyllithium: Lessons Learned. Environmental Health & Safety.
- Reddit. (2022). Handling nBuLi. r/Chempros.
- Fisher Scientific. (n.d.). Safety Data Sheet: n-Butyllithium, 2.5M in hexanes.
- Beutling, U., et al. (2022). Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies.
- Wikipedia. (n.d.). n-Butyllithium.
- Chemistry LibreTexts. (2023).
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- Chemistry LibreTexts. (2014). 19.
- Collum, D. B., et al. (2009). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. NIH.
- Schlosser, M. (2005). Pyridine Elaboration Through Organometallic Intermediates: Regiochemical Control and Completeness.
- YouTube. (2024).
- Taylor, S. L., et al. (1983). Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. The Journal of Organic Chemistry.
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- Fort, Y., et al. (2000). Regioselective Functionalisation of 2- (Diphenylphosphino) pyridine: Direct Lithiation at the Pyridine C-6 Position.
- Clayden, J., & Yasin, S. A. (2002). Lithiation-electrophilic trapping of N-sulfonyl-activated ethylene aziridines. RSC Publishing.
- Wang, X., et al. (2018).
- Rybinskaya, M. I., & Korneva, L. M. (2003). Organometallic Complexes of Pyridines and Benzannulated Pyridines.
- Gorobets, N. Y., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
- El-Sayed, G. A., & Smith, K. (2015).
- Olah, G. A., et al. (1979). Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. The Journal of Organic Chemistry.
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Application Notes and Protocols for the Development of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Kinases in Drug Discovery
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, metabolism, cell growth, differentiation, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, altering the activity, localization, and interaction of the target protein. Given their central role in cellular signaling, it is not surprising that dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer.[2][3][4] The success of kinase inhibitors in treating various malignancies has established this enzyme class as one of the most important and intensely pursued targets in modern drug discovery.[5][6][7] As of late 2023, over 70 small molecule kinase inhibitors have been approved by the US Food and Drug Administration (FDA), with many more in clinical trials.[6]
This application note provides a comprehensive guide for researchers and drug development professionals on the key strategies and methodologies employed in the development of novel kinase inhibitors. It is designed to offer not just protocols, but also the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to this complex and rewarding field.
Section 1: The Foundation: Target Identification and Validation
The journey to a novel kinase inhibitor begins with the careful selection and validation of a specific kinase target. A well-validated target is one with a clear and causal link to the disease pathology.
Strategies for Target Selection:
-
Genomic and Proteomic Approaches: Large-scale sequencing of tumor samples can identify mutations or amplifications in kinase-encoding genes that are correlated with cancer. Phosphoproteomics can reveal aberrantly activated signaling pathways.
-
Functional Genomics: RNA interference (RNAi) or CRISPR-Cas9-based screens can systematically inactivate kinases to identify those essential for cancer cell survival.
-
Literature and Pathway Analysis: A deep understanding of the signaling pathways involved in a particular disease can point to key kinases that are critical nodes for therapeutic intervention.[1]
Target Validation:
Once a potential kinase target is identified, its role in the disease must be rigorously validated. This involves demonstrating that modulation of the kinase's activity has a therapeutic effect in relevant preclinical models. Key validation experiments include:
-
Genetic manipulation: Demonstrating that knocking down or knocking out the kinase of interest inhibits cancer cell growth.
-
Pharmacological inhibition: Using tool compounds (existing, selective inhibitors) to show that blocking the kinase's activity produces the desired phenotype.
Signaling Pathway Visualization
The following diagram illustrates a generic kinase signaling pathway, highlighting the central role of the kinase in transducing an extracellular signal to a cellular response.
Caption: A simplified kinase signaling cascade.
Section 2: Finding a Starting Point: Assay Development and High-Throughput Screening (HTS)
With a validated target, the next step is to identify chemical matter that can modulate its activity. This is typically achieved through high-throughput screening (HTS) of large compound libraries. The success of an HTS campaign hinges on a robust and reliable assay.
Principles of a Good Kinase Assay:
-
Biochemical relevance: The assay should accurately reflect the catalytic activity of the kinase.
-
Sensitivity and robustness: The assay must be sensitive enough to detect weak inhibitors and have a low rate of false positives and false negatives.
-
High-throughput compatibility: The assay should be amenable to automation and miniaturization for screening large numbers of compounds.
Experimental Workflow: High-Throughput Screening Funnel
The diagram below outlines a typical workflow for identifying and validating kinase inhibitor hits.
Caption: A typical high-throughput screening funnel.
Protocol 1: Biochemical Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
TR-FRET assays are a popular choice for HTS due to their sensitivity and homogeneous format.[8] This protocol provides a general framework.
Materials:
-
Recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds in DMSO
-
384-well low-volume plates
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme or no ATP) controls.
-
Enzyme and Substrate Addition: Prepare a solution of the kinase and biotinylated substrate in assay buffer. Add this solution (e.g., 5 µL) to each well of the plate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to interact with the kinase.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer at a concentration close to the Kₘ of the kinase. Add this solution (e.g., 5 µL) to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detection: Prepare a detection solution containing the Europium-labeled antibody and SA-APC in a suitable buffer. Add this solution (e.g., 10 µL) to each well to stop the kinase reaction.
-
Final Incubation: Incubate the plate at room temperature for at least 60 minutes to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound. For dose-response experiments, fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Causality Behind Experimental Choices:
-
ATP Concentration: Using an ATP concentration near the Kₘ allows for the sensitive detection of ATP-competitive inhibitors.
-
Homogeneous Format: The "mix-and-read" nature of this assay eliminates wash steps, making it ideal for automation and HTS.
-
Time-Resolved Fluorescence: This feature minimizes interference from compound autofluorescence, reducing the rate of false positives.
Protocol 2: Biophysical Binding Assay (Thermal Shift Assay - TSA)
TSA is a valuable orthogonal assay to confirm direct binding of hits to the target kinase.[9] It measures the change in the protein's melting temperature (Tₘ) upon ligand binding.
Materials:
-
Purified kinase
-
SYPRO Orange dye
-
Assay buffer
-
Test compounds in DMSO
-
96- or 384-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Reagent Preparation: Prepare a master mix containing the kinase and SYPRO Orange dye in the assay buffer.
-
Compound Addition: Add the test compounds to the wells of the PCR plate. Include a DMSO control.
-
Protein Addition: Add the master mix to each well.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and run a gradient from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C), measuring the fluorescence at each temperature increment.
-
Data Analysis: Plot fluorescence versus temperature. The Tₘ is the temperature at which the fluorescence is at its maximum. Calculate the ΔTₘ (Tₘ with compound - Tₘ with DMSO). A positive ΔTₘ indicates that the compound binds to and stabilizes the kinase.
Interpretation of Results:
A significant and concentration-dependent increase in Tₘ provides strong evidence that the compound directly engages the target kinase. This helps to eliminate false positives from the primary screen that may be due to assay artifacts.
Section 3: From Hit to Lead: The Optimization Phase
Once a validated hit series is identified, the hit-to-lead and lead optimization phases begin. The goal is to systematically modify the chemical structure of the hits to improve their drug-like properties.
Key Optimization Parameters:
| Parameter | Goal | Rationale |
| Potency (IC₅₀/Kᵢ) | < 100 nM | To achieve therapeutic efficacy at a low dose, minimizing potential off-target effects. |
| Selectivity | > 100-fold vs. related kinases | To reduce off-target toxicities by avoiding inhibition of other kinases. |
| Solubility | > 50 µM | To ensure good absorption and distribution in the body. |
| Permeability | High | To allow the compound to cross cell membranes and reach its intracellular target. |
| Metabolic Stability | t₁/₂ > 30 min (microsomes) | To ensure a sufficiently long duration of action in the body. |
| Pharmacokinetics | Good oral bioavailability | To allow for convenient oral administration. |
Strategies for Lead Optimization:
-
Structure-Based Drug Design (SBDD): If a crystal structure of the kinase in complex with an inhibitor is available, it can guide the design of new analogs with improved interactions with the binding site.[10]
-
Computational Chemistry: Molecular docking and other in silico methods can be used to predict the binding of new compound ideas and prioritize them for synthesis.[10][11]
-
Fragment-Based Drug Design (FBDD): This approach involves screening small chemical fragments that bind weakly to the target and then growing or linking them to create more potent inhibitors.
-
Scaffold Hopping and Bioisosterism: These medicinal chemistry strategies involve making significant changes to the core structure of the inhibitor or replacing functional groups with others that have similar properties to improve its overall profile.[12]
Section 4: Proving It in a Relevant Context: Cellular and In Vivo Characterization
A potent and selective inhibitor in a biochemical assay does not guarantee efficacy in a living system. Therefore, it is crucial to characterize lead compounds in cellular and, ultimately, in vivo models. Cell-based assays provide a more physiologically relevant environment to assess an inhibitor's true potential.[13][14][15]
From Bench to Preclinical Models
This diagram illustrates the progression of a kinase inhibitor candidate from in vitro testing to in vivo evaluation.
Caption: The progression of a kinase inhibitor candidate.
Protocol 3: Cell-Based Kinase Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in intact cells.
Methods:
-
Western Blot: A classic method to detect changes in protein phosphorylation.
-
ELISA/AlphaLISA/MSD: More quantitative and higher-throughput methods.[14]
General Protocol (using Western Blot):
-
Cell Culture and Treatment: Plate cells that express the target kinase and treat them with various concentrations of the inhibitor for a defined period.
-
Cell Lysis: Wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the phosphorylated substrate. Also, probe a separate blot with an antibody for the total substrate protein as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Key Considerations:
-
Antibody Specificity: It is crucial to use highly specific and well-validated antibodies.
-
Time Course: The optimal treatment time will depend on the kinetics of the signaling pathway.
Protocol 4: Cell Proliferation/Viability Assay
This assay determines the effect of the kinase inhibitor on the growth and survival of cancer cells that are dependent on the target kinase.
Methods:
-
MTT/XTT/WST assays: Colorimetric assays that measure metabolic activity.
-
CellTiter-Glo: A luminescence-based assay that measures ATP levels.
-
Direct cell counting: Using a cell counter or flow cytometry.
General Protocol (using CellTiter-Glo):
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the kinase inhibitor.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the data and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀.
Section 5: Navigating the Hurdles: Challenges in Kinase Inhibitor Development
The path to a successful kinase inhibitor is fraught with challenges. Two of the most significant are achieving selectivity and overcoming drug resistance.
Achieving Selectivity:
The ATP-binding site is highly conserved across the kinome, making it difficult to design inhibitors that are highly selective for a single kinase.[1][10] Poor selectivity can lead to off-target effects and toxicity. Strategies to improve selectivity include:
-
Targeting unique features of the ATP-binding site: Exploiting differences in the size of the "gatekeeper" residue or targeting allosteric sites.[1]
-
Designing Type II inhibitors: These inhibitors bind to the inactive "DFG-out" conformation of the kinase, which is generally more diverse than the active conformation.[1]
-
Covalent inhibitors: These form a covalent bond with a non-conserved cysteine residue near the active site, leading to high selectivity and potency.[5]
Overcoming Drug Resistance:
Tumors can develop resistance to kinase inhibitors through various mechanisms, including:
-
Mutations in the kinase domain: These can prevent the inhibitor from binding.[9]
-
Activation of bypass signaling pathways: The cancer cells find alternative routes to drive their growth.
-
Increased drug efflux: The cancer cells pump the inhibitor out.
Strategies to combat resistance include:
-
Developing next-generation inhibitors: Designing new inhibitors that can bind to the mutated kinase.
-
Combination therapies: Using multiple drugs that target different pathways simultaneously.
-
Targeting downstream effectors: Inhibiting proteins that are further down the signaling cascade.
Conclusion: The Future of Kinase Inhibitor Discovery
The development of novel kinase inhibitors is a dynamic and evolving field. The systematic approach outlined in this application note, from target validation through to preclinical characterization, provides a robust framework for success. Future advances in our understanding of kinase biology, coupled with innovations in screening technologies, computational chemistry, and structural biology, will continue to drive the discovery of new and more effective kinase-targeted therapies for a wide range of diseases.
References
- Rational approaches towards lead optimization of kinase inhibitors: the issue of specificity - PubMed. (n.d.).
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
- Challenges and innovative solutions for kinase inhibitor discovery in immunology. (n.d.).
- Recent Advances in Structural Modification Strategies for Lead Optimization of Tyrosine Kinase Inhibitors to Explore Novel Anticancer Agents - PubMed. (n.d.).
- Cell-based Kinase Assays - Profacgen. (n.d.).
- Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (n.d.).
- US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies - PMC - NIH. (n.d.).
- FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (n.d.).
- Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PubMed Central. (n.d.).
- FDA-approved Protein Kinase Inhibitors | Sino Biological. (n.d.).
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13).
- FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders - PMC - PubMed Central. (n.d.).
- Kinase Inhibitor Screening Services - BioAssay Systems. (n.d.).
- An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - MDPI. (n.d.).
- Screening assays for tyrosine kinase inhibitors: A review - PubMed. (2023, January 20).
- Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PubMed Central. (n.d.).
- Kinase inhibitors in clinical practice: An expanding world - PMC - NIH. (n.d.).
- Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels | Neuro-Oncology | Oxford Academic. (2017, September 16).
- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
- Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PubMed. (2023, February 3).
- Rational Approaches Towards Lead Optimization of Kinase Inhibitors: The Issue of Specificity | Request PDF - ResearchGate. (2025, August 10).
- Novel approaches to the development of tyrosine kinase inhibitors and their role in the fight against cancer | Semantic Scholar. (n.d.).
- Utilization of kinase inhibitors as novel therapeutic drug targets: A review - Semantic Scholar. (n.d.).
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC. (2025, June 21).
- Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - NIH. (2024, May 7).
- A New Challenging and Promising Era of Tyrosine Kinase Inhibitors - ACS Publications. (2014, March 6).
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (n.d.).
- Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - Open Exploration Publishing. (2025, July 1).
- Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι | Sciety. (n.d.).
- Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Clinical Trials Using Aurora Kinase Inhibitor - NCI - National Cancer Institute. (n.d.).
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
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- Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - MDPI. (n.d.).
- Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms - ACS Publications. (2014, December 4).
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The Strategic Utility of 2-Bromo-6-(1,1-difluoroethyl)pyridine in the Synthesis of Advanced Pyridine Scaffolds
Abstract
Substituted pyridine cores are foundational motifs in modern pharmaceuticals and agrochemicals. The strategic introduction of fluorine-containing substituents can dramatically enhance a molecule's metabolic stability, binding affinity, and overall bioactivity. This guide provides a detailed exploration of 2-Bromo-6-(1,1-difluoroethyl)pyridine as a versatile building block for synthesizing a diverse array of functionalized pyridine derivatives. We present in-depth scientific rationale, detailed experimental protocols, and workflow diagrams for key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as well as for Nucleophilic Aromatic Substitution (SNAr) pathways. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique properties of the 1,1-difluoroethyl moiety in the design of next-generation chemical entities.
Introduction: The Power of Fluorine in Pyridine Chemistry
The pyridine ring is a privileged scaffold in drug discovery, but its functionalization is key to tuning its pharmacological profile. The incorporation of fluorine, particularly in the form of a difluoroethyl group, offers several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the moiety resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life.[1]
-
Lipophilic Hydrogen Bond Donor: The 1,1-difluoroethyl group is considered a unique functional motif. While increasing lipophilicity, the proton on the difluoromethyl carbon (CF₂H) is sufficiently acidic to act as a hydrogen bond donor, a characteristic that can enhance target-protein binding affinity.[2]
-
Bioisosterism: The difluoroethyl group can serve as a stable bioisostere for less stable or more metabolically labile groups like alcohols, thiols, or ethers, allowing for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
This compound (CAS No. 1211535-69-1) is an ideal starting material for accessing these benefits.[3] The bromine atom at the C2 position serves as a versatile handle for a wide range of synthetic transformations, while the electron-withdrawing nature of both the pyridine nitrogen and the difluoroethyl group activates this position for various coupling reactions.
Compound Profile: this compound
| Property | Value |
| CAS Number | 1211535-69-1 |
| Molecular Formula | C₇H₆BrF₂N |
| Molecular Weight | 222.03 g/mol |
| Appearance | Colorless to light yellow oil[3] |
| Boiling Point | ~209.6 °C (Predicted)[3] |
| Density | ~1.548 g/cm³ (Predicted)[3] |
| Storage | 2-8°C, sealed, away from light and moisture[3] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds. The bromine at the C2 position of the title compound is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle for several key transformations.[4]
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-pyridine structures.[5][6] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaryl halides which can sometimes inhibit catalysis.
Causality Behind Component Selection:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or pre-formed Pd(0) complexes like Pd(PPh₃)₄ are common. Pd(OAc)₂ is reduced in situ to the active Pd(0) species.
-
Ligand: Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos are often required. These ligands stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[7] For pyridine substrates, which can act as ligands themselves, strongly binding phosphine ligands are crucial to prevent catalyst deactivation.
-
Base: A base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8] Aqueous bases are often used, and the presence of water can accelerate the reaction.[9]
Caption: Key components for a Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 2-Aryl-6-(1,1-difluoroethyl)pyridine
-
Vessel Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and a base such as K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and any additional ligand.
-
Solvent & Degassing: Add a solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to the target temperature (typically 80–100 °C) and stir vigorously. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | Dioxane/H₂O | 90 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 100 |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DME/H₂O | 85 |
| (Conditions are adapted from protocols for similar 2-bromopyridine substrates and serve as a starting point for optimization).[7][9][10] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to a wide range of N-aryl and N-heteroaryl amines that are difficult to synthesize via traditional methods like SNAr.[2][11]
Causality Behind Component Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential. They facilitate both the oxidative addition and the crucial C-N reductive elimination step, which is often rate-limiting.[12]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The base deprotonates the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination.[13]
-
Solvents: Anhydrous, non-protic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base.
Protocol: Synthesis of 2-Amino-6-(1,1-difluoroethyl)pyridine Derivatives
-
Inert Atmosphere Setup: In a glovebox or under a flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) to a dry reaction tube.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv). Add anhydrous toluene, followed by this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv). For volatile amines, the reaction should be conducted in a sealed tube.[1][14]
-
Reaction: Seal the vessel and heat the mixture to 80–110 °C with vigorous stirring. Monitor progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 |
| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 90 |
| Pyrrolidine | Pd(OAc)₂ (5) | dppp (7.5) | NaOtBu (2.1) | Toluene | 80 |
| (Conditions are adapted from protocols for various 2-bromopyridine substrates).[1][14] |
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling enables the synthesis of 2-alkynylpyridines, which are valuable intermediates for constructing more complex heterocyclic systems.[15][16] The reaction typically employs a dual-catalyst system of palladium and copper(I).[17]
Causality Behind Component Selection:
-
Palladium Catalyst: As in other cross-couplings, a Pd(0) species like Pd(PPh₃)₄ or one generated in situ from PdCl₂(PPh₃)₂ initiates the cycle by oxidative addition to the C-Br bond.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium center than the alkyne itself, greatly accelerating the reaction and allowing for milder conditions.[15]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves a dual role: it acts as the base to deprotonate the alkyne and also serves as a solvent.
Protocol: Synthesis of 2-Alkynyl-6-(1,1-difluoroethyl)pyridine
-
Vessel Preparation: To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and the copper(I) iodide co-catalyst (CuI, 5 mol%).
-
Reagent Addition: Evacuate and backfill the flask with argon. Add this compound (1.0 equiv). Add an anhydrous solvent like THF or DMF, followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise while stirring.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40–60 °C). The reaction is often complete within a few hours. Monitor by TLC.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite® to remove precipitated salts, washing with ethyl acetate.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are powerful, direct displacement of the bromide via Nucleophilic Aromatic Substitution (SNAr) is also a viable pathway, particularly with strong nucleophiles. The pyridine nitrogen atom acts as an intrinsic electron-withdrawing group, activating the C2 and C4 positions for nucleophilic attack.[18][19] This effect is further enhanced by the electron-withdrawing 1,1-difluoroethyl group at the C6 position.
Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C2 carbon, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[18] The negative charge in this intermediate is stabilized by delocalization onto the electronegative pyridine nitrogen atom. Subsequent elimination of the bromide leaving group restores aromaticity and yields the substituted product.[20]
Caption: Simplified mechanism for the SNAr reaction.
Protocol: Synthesis of 2-Alkoxy-6-(1,1-difluoroethyl)pyridine
-
Base & Alcohol: To a solution of the desired alcohol (e.g., methanol, 5.0 equiv) in an anhydrous polar aprotic solvent like DMSO or DMF, add a strong base such as sodium hydride (NaH, 1.5 equiv) portion-wise at 0 °C to form the alkoxide in situ.
-
Substrate Addition: Once the hydrogen evolution ceases, add this compound (1.0 equiv) to the solution.
-
Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 60-80 °C) to drive the reaction to completion. Monitor by TLC.
-
Work-up: Carefully quench the reaction by pouring it into ice water.
-
Extraction & Purification: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by column chromatography.
Table 3: Potential Nucleophiles for SNAr Reactions
| Nucleophile Class | Example | Typical Conditions |
| Alkoxides | Sodium methoxide (NaOMe) | MeOH or THF, RT to 60 °C |
| Thiolates | Sodium thiophenoxide (NaSPh) | DMF, RT to 80 °C |
| Amines | Pyrrolidine | Neat or in DMSO, 100-150 °C |
| Azides | Sodium azide (NaN₃) | DMSO, 100 °C |
| (Conditions are generalized and require optimization for the specific substrate). |
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for modern organic synthesis. Its unique electronic properties facilitate a wide range of transformations, including robust palladium-catalyzed cross-coupling reactions and regioselective nucleophilic aromatic substitutions. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to incorporate the metabolically stable and functionally unique 1,1-difluoroethylpyridine scaffold into complex molecules. The strategic application of this reagent will undoubtedly continue to empower the discovery and development of novel pharmaceuticals and agrochemicals with enhanced properties and efficacy.
References
- Li, J. J., & Eastgate, M. D. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
- Das, S., McIvor, C., Greener, A., Suwita, C., Argent, S. P., & O'Duill, M. L. (2024). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Angewandte Chemie International Edition, 63(26), e202401954. [Link]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
- Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters, 50(48), 6596-6599.
- ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Google Patents. (n.d.). CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof.
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton Institutional Repository.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Crampton, M. R., & Emokpae, T. A. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(32), 6175–6180.
- Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Zhang, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol.
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 835-840.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-bromo-6-methylisonicotinic acid.
- ResearchGate. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
Sources
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- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
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- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 20. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-6-(1,1-difluoroethyl)pyridine
Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of the Suzuki-Miyaura cross-coupling with 2-Bromo-6-(1,1-difluoroethyl)pyridine. This substrate, while valuable, presents a unique combination of electronic and steric challenges. This guide provides in-depth, experience-driven troubleshooting advice and FAQs to help you overcome common experimental hurdles and systematically improve your reaction yields.
Core Principles: Understanding the Substrate's Reactivity
The Suzuki coupling of this compound is not a standard transformation. Success hinges on understanding the substrate's distinct characteristics:
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive or less active species. This catalyst poisoning is a primary cause of low yields in couplings of 2-halopyridines.[1][2]
-
Electron-Deficient Ring: The powerful electron-withdrawing nature of both the pyridine ring nitrogen and the 6-(1,1-difluoroethyl) group significantly lowers the electron density of the aromatic system. This electronic profile readily facilitates the oxidative addition step, which is often rate-limiting in Suzuki couplings.[3][4]
-
Steric Hindrance: The 1,1-difluoroethyl group at the 6-position, ortho to the bromine, creates significant steric bulk. This can hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing oxidative addition despite the favorable electronics.[5]
A successful reaction strategy must therefore simultaneously prevent catalyst deactivation by the pyridine nitrogen while ensuring the catalyst is active enough to overcome the steric barrier.
Troubleshooting Guide & FAQs
This section addresses common problems in a question-and-answer format, providing direct, actionable advice grounded in mechanistic principles.
Q1: My reaction is giving low to no yield. What are the primary factors to investigate?
A1: Low conversion is the most common issue and requires a systematic approach to diagnose. The electron-deficient nature of the substrate makes oxidative addition feasible, so the problem often lies with catalyst deactivation or inefficient transmetalation.[6][7] Follow this logical workflow to identify the root cause.
Caption: The Suzuki cycle with key failure points for this substrate.
Recommended Starting Protocol
This protocol is a robust starting point for optimization. All manipulations should be performed using standard Schlenk techniques under an inert atmosphere of argon or nitrogen.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4.5 mol%)
-
K₃PO₄ (3.0 equiv, finely ground)
-
1,4-Dioxane and Water (degassed, 5:1 ratio, to make a 0.15 M solution)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.045 equiv) to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure a completely oxygen-free environment.
-
Solvent Addition: Add the previously degassed 5:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the appearance of the product. Typical reaction times are 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
- Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
- KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction.
- SYNLETT. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
- BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
Sources
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- 3. Yoneda Labs [yonedalabs.com]
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- 6. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-6-(1,1-difluoroethyl)pyridine Derivatives
Introduction
Welcome to the technical support guide for the synthesis of 2-Bromo-6-(1,1-difluoroethyl)pyridine and its derivatives. This molecule is a critical building block in modern medicinal and agrochemical research, prized for the unique physicochemical properties imparted by the gem-difluoroethyl group, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1]
However, the introduction of the 1,1-difluoroethyl moiety onto the electron-deficient 2-bromopyridine scaffold is not without its challenges. The synthesis is often plagued by competing side reactions that can significantly reduce yields and complicate purification. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and optimize your outcomes.
Core Synthesis Pathway: Deoxyfluorination
A prevalent and effective strategy for synthesizing this compound is the deoxyfluorination of the readily available precursor, 2-bromo-6-acetylpyridine. This transformation replaces the carbonyl oxygen with two fluorine atoms. The choice of deoxyfluorination reagent is critical and directly influences reaction efficiency and the byproduct profile.
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// Edges start -> main_product [label="Desired Pathway\n(Nucleophilic Fluorination)"]; reagent -> start [style=dashed, arrowhead=none]; start -> side1 [label="Side Reaction\n(E2 Elimination)"]; start -> side2 [label="Process Failure"]; start -> side3 [label="Side Reaction\n(Degradation)"]; }
Core synthesis pathway and common side reactions.
Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during the synthesis. Each answer provides potential causes and actionable solutions grounded in chemical principles.
Q1: My yield is very low, and I recover a significant amount of unreacted 2-bromo-6-acetylpyridine. What's going wrong?
A1: This is a classic sign of an stalled or incomplete reaction. Several factors could be at play:
-
Inactive Fluorinating Reagent: Many modern deoxyfluorination reagents, such as sulfonyl fluorides (PyFluor) or sulfur trifluorides (DAST, Deoxo-Fluor®), are highly sensitive to moisture.[2][3] Hydrolysis deactivates the reagent, rendering it incapable of activating the carbonyl group of your starting material.
-
Solution: Ensure all reagents are fresh and handled under strictly anhydrous conditions (e.g., under an inert atmosphere of argon or nitrogen). Use dry solvents and glassware.
-
-
Insufficient Reaction Temperature: Deoxyfluorination requires overcoming a significant activation energy barrier. The electron-withdrawing nature of the 2-bromopyridine ring deactivates the acetyl carbonyl, making it less susceptible to nucleophilic attack.
-
Solution: Gradually increase the reaction temperature in increments of 5-10 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to find the optimal temperature that drives the reaction to completion without causing degradation.
-
-
Inadequate Activation: The reaction proceeds via activation of the carbonyl oxygen.[3] If using a reagent system like PyFluor that requires a base, the choice and stoichiometry of the base are critical.
-
Solution: For base-assisted reactions, ensure you are using a non-nucleophilic, strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at the correct stoichiometry (typically 1.25–2.0 equivalents).[4] The base facilitates the formation of the key intermediate that is subsequently displaced by fluoride.[5]
-
Q2: My main impurity is 2-Bromo-6-(1-fluorovinyl)pyridine. How can I suppress the formation of this elimination byproduct?
A2: The formation of the fluorovinyl byproduct is a result of a competing E2 elimination pathway. This is one of the most common side reactions in deoxyfluorination.[2][5]
-
Mechanism of Formation: After the initial activation of the carbonyl group, a proton on the methyl group can be abstracted by a base (or the fluoride ion itself), leading to the elimination of the activated oxygen and the formation of a double bond.
-
Solutions to Minimize Elimination:
-
Choice of Reagent: Reagents like DAST are known to promote elimination.[2][6] Consider switching to a more selective reagent. PyFluor was specifically designed to minimize elimination side products compared to DAST.[2][5]
-
Control Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly favor the desired substitution pathway.
-
Base Selection: If your system uses a base, avoid overly strong or sterically hindered bases that might preferentially act as a Brønsted base rather than facilitating the desired reaction pathway. DBU and MTBD are often recommended for their ability to function primarily as Brønsted bases in this context.[5]
-
Q3: The reaction mixture is turning dark brown or black, and purification is yielding a complex mixture of unidentifiable products. What is causing this degradation?
A3: The formation of tar and decomposition products typically points to reaction conditions that are too harsh.
-
Excessive Temperature: While heat is needed, excessive temperatures can lead to polymerization, ring-opening, or other decomposition pathways of the electron-deficient pyridine ring.
-
Solution: As mentioned, find the minimum effective temperature. Do not overheat the reaction. A controlled heating mantle with a thermocouple is highly recommended over an oil bath, which can have significant temperature gradients.
-
-
Prolonged Reaction Times: Leaving the reaction to run for too long, especially at elevated temperatures, can lead to the slow degradation of both the product and starting materials.
-
Solution: Monitor the reaction closely. Once the starting material is consumed (as determined by TLC or GC-MS), work up the reaction promptly. Do not leave it stirring overnight without first establishing its stability under the reaction conditions.
-
-
Reagent Instability: Some deoxyfluorination reagents, particularly DAST, can decompose violently when heated, posing a significant safety risk and leading to product degradation.[2][6]
Frequently Asked Questions (FAQs)
Q: Which deoxyfluorination reagent is best for my synthesis?
A: The "best" reagent depends on your priorities (yield, safety, cost, scale). Here is a comparison of common choices:
| Reagent | Typical Conditions | Key Advantages | Major Drawbacks / Side Reactions |
| DAST | DCM, 0 °C to RT | Readily available, well-documented. | Thermally unstable (explosion risk); promotes elimination byproducts.[2][6] |
| Deoxo-Fluor® | Toluene or DCM, RT to reflux | More thermally stable than DAST. | Can still produce elimination byproducts; relatively expensive.[7] |
| PyFluor | Toluene or MeCN, requires base (DBU), 80-110 °C | Low-cost, high thermal stability, highly selective against elimination.[2][3] | Requires higher temperatures and longer reaction times; requires a base.[7] |
Q: How can I effectively monitor the reaction's progress?
A: A multi-technique approach is recommended:
-
TLC: This is the quickest method. Use a solvent system like 9:1 Hexanes:Ethyl Acetate. The product, being less polar than the starting ketone, will have a higher Rf value.
-
GC-MS: This provides more definitive information. You can clearly distinguish the starting material, the desired product, and the elimination byproduct by their mass-to-charge ratios and retention times.
-
¹⁹F NMR: If available, this is an excellent tool. The starting material has no fluorine signal. The product will show a characteristic triplet for the CHF₂ group, while any vinyl fluoride byproduct will show a distinct signal in a different region of the spectrum.
Q: What is the best way to purify the final this compound?
A: Standard flash column chromatography on silica gel is typically effective.
-
Solvent System: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is usually sufficient to separate the non-polar product from the more polar starting material and baseline impurities.
-
Post-Purification: After chromatography, the product-containing fractions should be combined and the solvent removed in vacuo. Be mindful not to use excessive heat on the rotovap to avoid volatilizing the product. For high-purity material required for downstream applications, recrystallization from a suitable solvent like heptane may be possible.
Detailed Experimental Protocol: Synthesis using Deoxo-Fluor®
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before beginning any new procedure.
Materials:
-
2-Bromo-6-acetylpyridine (1.0 equiv)
-
Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) (1.5 equiv)
-
Ethanol (catalytic, ~0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermocouple, and a reflux condenser under an argon atmosphere, add 2-bromo-6-acetylpyridine (1.0 equiv).
-
Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the catalytic ethanol (0.1 equiv) to the stirred solution.
-
Slowly add Deoxo-Fluor® (1.5 equiv) dropwise via syringe over 15-20 minutes. Caution: The addition can be exothermic. Maintain the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gently heat the mixture to reflux (approx. 40 °C) for 2-4 hours until the starting material is consumed.
-
Once complete, cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: The quench is exothermic and releases gas.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a clear oil or low-melting solid.
Troubleshooting Workflow Diagram
This decision tree can help you systematically diagnose and solve common issues during the synthesis.
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q1 [label="Is Yield Low?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
q2 [label="Major Peak is\nStarting Material?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Major Impurity is\nElimination Product?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q4 [label="Is Mixture a\nComplex Tar?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
sol1 [label="• Check Reagent Activity (Moisture)\n• Increase Temperature Gradually\n• Verify Base Stoichiometry (if applicable)", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"]; sol2 [label="• Lower Reaction Temperature\n• Switch to More Selective Reagent (e.g., PyFluor)\n• Ensure Anhydrous Conditions", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"]; sol3 [label="• Lower Reaction Temperature\n• Reduce Reaction Time\n• Monitor Reaction Closely", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"];
end [label="Proceed to Purification", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> q2 [label="Yes"]; q1 -> end [label="No"];
q2 -> sol1 [label="Yes"]; q2 -> q3 [label="No"];
q3 -> sol2 [label="Yes"]; q3 -> q4 [label="No"];
q4 -> sol3 [label="Yes"]; }
A systematic workflow for troubleshooting the synthesis.
References
- Barrio, P., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances.
- Barrio, P., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances.
- Zhou, S., et al. (2021). Metal-Free Difunctionalization of Pyridines: Selective Construction of N-CF2H and N-CHO Dihydropyridines. Organic Letters.
- Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.
- ACS GCI Pharmaceutical Roundtable. (n.d.). PyFluor. Reagent Guides.
- Bryn Mawr College. (n.d.). Deoxyfluorination Reagents from 1999-Present.
- PubChem. (n.d.). This compound.
- Sereda, V. V., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.
- Goolsby, T. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University.
- Synform. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme.
- Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.
- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
- Pearson, D. E., et al. (1965). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. The Journal of Organic Chemistry.
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. PyFluor - Wordpress [reagents.acsgcipr.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. brynmawr.edu [brynmawr.edu]
Technical Support Center: Purification of 2-Bromo-6-(1,1-difluoroethyl)pyridine
Welcome to the technical support hub for the purification of 2-Bromo-6-(1,1-difluoroethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar fluorinated pyridine intermediates. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the work-up and purification of this compound.
Q1: My crude product appears as a dark oil after work-up. Is this normal?
A1: Yes, it is common for crude products from reactions involving pyridine derivatives to be dark oils or solids. This coloration is often due to minor, highly colored polymeric byproducts or residual reagents. The color should be removable with standard purification techniques like flash column chromatography.
Q2: What is a good starting solvent system for TLC analysis of my reaction mixture?
A2: A mixture of hexanes and ethyl acetate is an excellent starting point. For this compound, which is moderately polar, begin with a 9:1 or 4:1 ratio of hexanes to ethyl acetate.[1] This should provide good separation between the starting materials, the product, and common non-polar byproducts.
Q3: My compound seems to be streaking on the TLC plate. What causes this?
A3: Streaking on a silica gel TLC plate is a classic sign of strong interaction between a basic compound and the acidic silanol groups of the silica.[2] The pyridine nitrogen atom is basic and can lead to this issue. To resolve this, add a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent.[1][2]
Q4: I'm losing a significant amount of my product during the aqueous extraction (work-up). How can I prevent this?
A4: Product loss into the aqueous layer can occur if the aqueous phase is acidic, which protonates the pyridine nitrogen and renders the compound water-soluble. During your work-up, ensure that the pH of the aqueous layer is neutral or slightly basic (pH 7-8).[1] Using a saturated brine solution for the final wash will also help by decreasing the solubility of your organic product in the aqueous phase.[1]
Q5: Is this compound stable on silica gel?
A5: While many bromopyridines are stable, some can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition.[1][2] If you observe significant degradation (e.g., new spots appearing on TLC after spotting the purified material), consider deactivating the silica gel by pre-treating it with a triethylamine-containing solvent system or using an alternative stationary phase like neutral alumina.[1][2]
In-Depth Troubleshooting Guides
This section provides a structured approach to resolving more complex purification challenges.
Problem 1: Co-elution of Product with an Unknown Impurity
Symptom: After column chromatography, NMR or LC-MS analysis shows a persistent impurity with a similar polarity to the desired product.
Potential Causes & Systematic Solutions:
| Potential Cause | Identification / Confirmation | Recommended Solution |
| Unreacted Starting Material | Compare the TLC or LC-MS of your crude material to a standard of the starting material (e.g., 2-bromo-6-ethylpyridine or a precursor aldehyde). | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. If separation is still necessary, use a high-efficiency silica gel and a shallow, slow gradient during column chromatography.[1] |
| Isomeric Byproducts | Isomers can be difficult to distinguish by MS alone. Careful analysis of high-field NMR (¹H, ¹⁹F, ¹³C) is often required to identify structural isomers. | Isomers are notoriously difficult to separate. High-performance flash chromatography with a longer column can improve resolution.[1][3] Alternatively, explore recrystallization from a carefully selected solvent system. |
| Hydrolysis of Difluoroethyl Group | The presence of a byproduct with a mass corresponding to the replacement of the -CF₂CH₃ group with a -C(O)CH₃ group (acetyl group) suggests hydrolysis. This can be confirmed by IR (strong C=O stretch ~1700 cm⁻¹) or ¹³C NMR. | This may occur during an acidic aqueous work-up. Ensure all aqueous washes are neutral or basic. If the impurity has already formed, its increased polarity should allow for separation via column chromatography. |
| Debromination | A byproduct with a mass 79/81 Da lighter than the product suggests loss of the bromine atom. | This can occur under certain reductive conditions or with highly active catalysts. If present, this less polar impurity should elute earlier than the product during normal-phase chromatography. |
Problem 2: Low or No Yield of Purified Product
Symptom: After purification, the isolated yield is significantly lower than expected based on the crude weight or initial reaction monitoring.
Potential Causes & Systematic Solutions:
| Potential Cause | Identification / Confirmation | Recommended Solution |
| Product Loss During Work-up | Re-extract the combined aqueous layers from your work-up with fresh organic solvent and analyze the extract by TLC to see if the product is present. | As mentioned in the FAQs, maintain a neutral to slightly basic pH during all aqueous extractions to prevent protonation of the pyridine nitrogen.[1] Always perform a final wash with brine to reduce solubility in the aqueous phase.[1] |
| Decomposition on Silica Gel | After running a column, analyze a co-spotted TLC of the crude material and the combined purified fractions. The appearance of new, lower Rf spots in the column fractions that were not in the crude mixture suggests on-column degradation. | Use deactivated silica gel (pre-washed with 0.5-1% triethylamine in your starting eluent) or switch to a less acidic stationary phase like neutral alumina.[2] Minimize the time the compound spends on the column by running it efficiently. |
| Product is Volatile | The product has a predicted boiling point around 209°C.[4] Aggressive removal of solvent on a rotary evaporator, especially at high vacuum and elevated temperatures, could lead to loss of product. | Remove the solvent at the lowest practical temperature and vacuum. If you suspect product loss, cool the rotary evaporator's condenser with a dry ice/acetone bath to trap any volatile product. |
Standard Operating Procedures (SOPs)
SOP 1: Flash Column Chromatography Purification
This protocol is a standard method for purifying gram-scale quantities of this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[3]
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Triethylamine (optional, for deactivation)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
Methodology:
-
TLC Analysis:
-
Dissolve a small sample of the crude product in dichloromethane.
-
Spot on a TLC plate and develop in a chamber with a 9:1 Hexanes:Ethyl Acetate eluent.
-
Visualize under a UV lamp (254 nm). The product should be a UV-active spot.
-
Adjust the solvent ratio to achieve an Rf value for the product of ~0.25-0.35 for optimal separation.
-
-
Column Preparation (Slurry Packing):
-
Choose a column with an appropriate diameter for your sample size (a general rule is a 20:1 to 40:1 ratio of silica weight to crude product weight).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[3]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.[2]
-
Carefully add this powder to the top of the packed column, forming a level band.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply positive pressure to begin elution.[2]
-
Start with a less polar solvent system (e.g., 95:5 Hexanes:EtOAc) and collect fractions.
-
Monitor the fractions by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product. A typical gradient might be from 5% to 20% Ethyl Acetate in Hexanes.
-
Once the product begins to elute, collect all fractions containing the pure compound.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator, being mindful of the product's potential volatility.
-
Visual Workflow and Troubleshooting Diagrams
Purification Workflow Diagram
This diagram outlines the standard sequence from crude product to pure compound.
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common purification problems.
Caption: Decision tree for troubleshooting common purification issues.
References
- Phenomenex. (n.d.). Flash Chromatography.
- Google Patents. (2019). CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- PubChemLite. (n.d.). This compound.
- Wikipedia. (n.d.). 2-Bromopyridine.
Sources
Technical Support Center: Overcoming Reactivity Challenges with 2-Bromo-6-(1,1-difluoroethyl)pyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Bromo-6-(1,1-difluoroethyl)pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the reactivity of this specialized building block. Our goal is to provide you with a deep understanding of the underlying chemical principles governing its reactivity and to offer practical, field-proven troubleshooting strategies to ensure the success of your synthetic campaigns.
Introduction: The Challenge of a Privileged Scaffold
This compound is an increasingly important building block in the synthesis of novel agrochemicals and pharmaceuticals. The difluoromethyl group and its homologs are valued for their ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] However, the very electronic properties that make the difluoroethyl group desirable also render the parent molecule exceptionally challenging to work with in common cross-coupling reactions. This guide provides a systematic approach to overcoming these hurdles.
Section 1: Frequently Asked Questions - Understanding the Core Problem
Q1: Why is this compound so unreactive in standard cross-coupling reactions?
A1: The low reactivity of this substrate is not due to a single factor, but rather a combination of potent electronic, steric, and catalyst-interacting effects.
-
Profound Electronic Deactivation: The primary cause is the powerful electron-withdrawing nature of both the 1,1-difluoroethyl group and the pyridine nitrogen atom. This synergistic effect significantly reduces the electron density of the pyridine ring.[3][4] Consequently, the C-Br bond becomes stronger and less polarized, making the rate-determining oxidative addition of a Palladium(0) catalyst significantly more difficult.[5][6][7]
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the 2-pyridyl nitrogen can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive, a well-documented phenomenon known as the "2-pyridyl problem".[8][9][10][11]
-
Steric Hindrance: The 6-(1,1-difluoroethyl) group is positioned ortho to the bromine atom, creating steric congestion around the reaction center. This bulk can physically impede the approach of the often-large palladium catalyst complex, further slowing the crucial oxidative addition step.[6][12]
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 10. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amination of 2-Bromo-6-(1,1-difluoroethyl)pyridine
Welcome to the technical support center for the palladium-catalyzed amination of 2-Bromo-6-(1,1-difluoroethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) for this challenging yet crucial transformation. Our aim is to equip you with the scientific rationale behind experimental choices, enabling you to optimize your reaction conditions effectively.
Introduction: Understanding the Substrate's Reactivity
The Buchwald-Hartwig amination of this compound presents a unique set of challenges stemming from the electronic and steric properties of the substrate. Success in this C-N bond formation hinges on a nuanced understanding of these factors:
-
Pyridine Nitrogen Inhibition : A primary challenge in the amination of 2-halopyridines is the propensity of the pyridine nitrogen's lone pair to coordinate with the palladium catalyst. This can form inactive or less active catalyst species, effectively poisoning the catalytic cycle and leading to low or no conversion.[1]
-
Electron-Deficient Ring System : The presence of the strongly electron-withdrawing 1,1-difluoroethyl group at the 6-position, in conjunction with the inherent electron-deficient nature of the pyridine ring, significantly lowers the electron density of the aromatic system. While this can facilitate the initial oxidative addition of the C-Br bond to the Pd(0) center, it can also impact subsequent steps in the catalytic cycle.
-
Potential for Altered Rate-Limiting Step : In standard Buchwald-Hartwig reactions, oxidative addition is often the rate-limiting step. However, for electron-poor substrates, particularly those with fluoroalkyl groups, the reductive elimination step to form the C-N bond can become turnover-limiting.[1][2][3][4] This has significant implications for the choice of ligand and base.
This guide will provide a systematic approach to selecting and optimizing your reaction parameters to navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: My amination of this compound is resulting in a very low yield or is not working at all. What are the most common reasons for this?
Low yields in this specific reaction are often attributed to one or more of the following factors:
-
Catalyst Poisoning : As mentioned, the pyridine nitrogen is the most likely culprit, leading to the formation of inactive palladium complexes.[1]
-
Suboptimal Ligand Choice : The ligand is critical for shielding the palladium center from the pyridine nitrogen and facilitating the catalytic cycle. A ligand that is not sterically bulky or electron-rich enough will likely fail.
-
Incorrect Base Selection : The choice of base is crucial. A base that is too weak may not efficiently deprotonate the amine-palladium complex. Conversely, an overly strong base might lead to side reactions or be incompatible with other functional groups.
-
Poor Reagent Purity or Reaction Setup : Palladium-catalyzed reactions are highly sensitive to oxygen, water, and impurities in reagents or solvents, which can deactivate the catalyst.
Q2: Which catalyst and ligand system should I start with for this substrate?
For electron-deficient 2-bromopyridines, bulky and electron-rich phosphine ligands are essential to promote the desired reaction pathway and prevent catalyst inhibition. We recommend starting with a pre-catalyst for more reliable and reproducible results compared to generating the active catalyst in-situ from sources like Pd(OAc)₂.
| Pre-catalyst | Ligand Class | Key Features & Rationale |
| XPhos Pd G3 | Dialkylbiarylphosphine | Highly active for a broad range of substrates, including challenging heteroaryl chlorides and bromides. The bulky XPhos ligand effectively shields the palladium center. |
| RuPhos Pd G3 | Dialkylbiarylphosphine | Another excellent choice for sterically hindered and electron-deficient substrates. Often provides good results where other ligands fail. |
| BrettPhos Pd G3 | Dialkylbiarylphosphine | Known for its high activity in a variety of C-N bond formations, particularly with challenging amine coupling partners. |
Q3: What is the best choice of base for this reaction?
The choice of base is critical and may require screening.
-
Strong, Non-nucleophilic Bases : Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LiHMDS) are the standard choices for Buchwald-Hartwig aminations and are good starting points. They are strong enough to facilitate the deprotonation of the amine in the catalytic cycle.
-
Weaker Inorganic Bases : Given the electron-withdrawing nature of the difluoroethyl group, which can make reductive elimination more difficult, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be beneficial. These bases can sometimes lead to cleaner reactions and avoid side reactions associated with strong alkoxides, though they may require higher reaction temperatures.
Q4: What are the most common side reactions, and how can I minimize them?
-
Hydrodehalogenation : This is where the bromine atom is replaced by a hydrogen atom. It can be minimized by:
-
Ensuring strictly anhydrous and oxygen-free conditions.
-
Lowering the reaction temperature.
-
Screening different ligands, as some are more prone to this side reaction.
-
-
Catalyst Decomposition : Visually indicated by the formation of palladium black (aggregated, inactive palladium). To mitigate this:
-
Avoid excessively high temperatures.
-
Ensure an adequate ligand-to-palladium ratio (typically 2:1 for monoligated systems).
-
Use a pre-catalyst for more controlled generation of the active species.
-
Troubleshooting Guide
This guide addresses common issues encountered during the amination of this compound.
Issue 1: Low or No Conversion to Product
}
Troubleshooting workflow for low or no conversion.
Issue 2: Formation of Significant Side Products (e.g., Hydrodehalogenation)
}
Troubleshooting workflow for side product formation.
Experimental Protocols & Data
General Protocol for Parameter Screening
This protocol provides a starting point for the amination of this compound. It is designed for small-scale screening to identify optimal conditions.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane, to achieve 0.1 M concentration)
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Preparation : In a glovebox, add the palladium pre-catalyst, base, and a stir bar to an oven-dried reaction vial.
-
Reagent Addition : Add the this compound and the amine to the vial.
-
Solvent Addition : Add the anhydrous, deoxygenated solvent.
-
Reaction : Seal the vial and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC, LC-MS, or GC-MS at regular intervals.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Data Summary: Recommended Starting Conditions
The following table summarizes recommended starting points for key reaction parameters. Optimization will likely be required for specific amine coupling partners.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Pd Pre-catalyst | XPhos Pd G3 or RuPhos Pd G3 (2 mol%) | Bulky, electron-rich ligands are crucial for this substrate class. Pre-catalysts offer better reproducibility.[1] |
| Amine | 1.1 - 1.5 equivalents | A slight excess is typically used to drive the reaction to completion. |
| Base | NaOtBu (1.5 equiv) or K₃PO₄ (2.0 equiv) | Screen both a strong, non-nucleophilic base and a weaker inorganic base. The optimal choice may depend on the amine's pKa and functional group tolerance. |
| Solvent | Toluene or 1,4-Dioxane (0.1 M) | Common, effective, and relatively non-polar solvents for Buchwald-Hartwig aminations. Must be anhydrous and deoxygenated. |
| Temperature | 100 - 110 °C | These reactions typically require heating. Monitor for thermal decomposition of starting materials or catalyst. |
| Reaction Time | 4 - 24 hours | Monitor by an appropriate analytical technique to determine the point of maximum conversion. |
Mechanistic Considerations & Workflow
The catalytic cycle for the amination of this compound follows the general mechanism of the Buchwald-Hartwig amination. The workflow for optimizing this reaction should be systematic.
}
Mechanistic cycle and optimization workflow.
References
- Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(28), 8460–8469.
- Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. eScholarship, University of California.
- Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society.
Sources
- 1. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 2. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 3. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 4. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
Preventing debromination of 2-Bromo-6-(1,1-difluoroethyl)pyridine
Welcome to the technical support center for 2-Bromo-6-(1,1-difluoroethyl)pyridine (CAS No. 1257071-45-6). This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered when using this versatile building block: unwanted debromination . We will explore the root causes of this side reaction and provide field-proven troubleshooting strategies and optimized protocols to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it useful?
This compound is a halogenated pyridine derivative. The bromine atom at the 2-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of carbon and nitrogen nucleophiles. The 1,1-difluoroethyl group at the 6-position is a valuable bioisostere for other functional groups and can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making this compound a key intermediate in pharmaceutical and agrochemical research.
Q2: I'm observing a significant amount of a lower molecular weight byproduct, which I suspect is the debrominated compound, 2-(1,1-difluoroethyl)pyridine. Why does this happen?
This undesired side reaction is known as hydrodebromination . In the context of palladium-catalyzed cross-coupling reactions, it is primarily caused by the formation of palladium-hydride (Pd-H) species within the catalytic cycle.[1] These highly reactive species can intercept the starting material or an intermediate complex, replacing the bromine atom with a hydrogen atom.
The this compound substrate is particularly susceptible due to the strong electron-withdrawing nature of both the pyridine nitrogen and the 1,1-difluoroethyl group.[2] This electronic pull makes the C2-carbon more electrophilic and susceptible to reactions that deviate from the desired cross-coupling pathway.
Q3: What are the primary sources of the hydride (H⁻) that leads to debromination?
The hydride species responsible for hydrodebromination can originate from several components in your reaction mixture:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) or hydroxides can generate Pd-H species.
-
Solvents: Alcohols or even residual water in ethereal solvents like THF or dioxane can act as hydride sources, especially at elevated temperatures.
-
Reagents: Boronic acids in Suzuki couplings can undergo protodeboronation, and certain amines or their impurities can also contribute.
Troubleshooting Guide: Minimizing Debromination
If you are observing more than 5-10% of the debrominated side product, it is crucial to re-evaluate your reaction conditions. The following sections provide a systematic approach to troubleshooting this issue.
Issue 1: High Debromination in Suzuki-Miyaura Coupling
Symptoms: Formation of the desired biaryl product is accompanied by significant ( >10%) formation of 2-(1,1-difluoroethyl)pyridine.
Root Cause Analysis: The combination of base, solvent, and temperature is likely promoting the formation of Pd-H species, which compete with the transmetallation step of the Suzuki-Miyaura catalytic cycle. The electron-deficient nature of the pyridine ring can also slow the rate of transmetallation, giving more time for the side reaction to occur.
Solution Workflow: Suzuki-Miyaura Coupling
The following diagram outlines a logical workflow for optimizing your Suzuki-Miyaura coupling to minimize debromination.
Caption: Competing catalytic pathways leading to debromination.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is optimized to minimize hydrodebromination for electron-deficient substrates like this compound. [1] Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water 10:1)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos ligand, then add this solid mixture to the Schlenk flask.
-
Inerting: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment. An efficient Pd(0) catalyst is crucial, and oxygen can hinder its formation and activity. [3]4. Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Note: Avoid temperatures above 90 °C unless necessary, as this can favor the debromination pathway.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. Reactions are typically complete in 4-16 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
- BenchChem. (n.d.). Preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- BenchChem. (n.d.). Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Bar-Ziv, R., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
Sources
Troubleshooting failed reactions involving 2-Bromo-6-(1,1-difluoroethyl)pyridine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 2-Bromo-6-(1,1-difluoroethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this valuable building block. The presence of the electron-deficient pyridine ring, further deactivated by the potent electron-withdrawing 1,1-difluoroethyl group, presents specific challenges and opportunities in synthesis. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Issues
Q1: My reaction with this compound has failed (no conversion or very low yield). What are the first things I should check?
A1: A failed reaction with this substrate typically points to one of three areas: reagent and system integrity, the nature of the substrate itself, or the catalytic system.
First, rigorously verify the basics. The active Pd(0) catalyst required for most cross-coupling reactions is highly sensitive to oxygen.[1]
-
Inert Atmosphere: Ensure your entire setup, including solvents and reagents, was thoroughly degassed (e.g., 3-4 freeze-pump-thaw cycles or sparging with argon for >30 minutes) and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1][2]
-
Reagent Quality: Water is a common culprit, leading to side reactions like protodeboronation in Suzuki couplings.[1] Use anhydrous solvents and ensure your bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are anhydrous and, if possible, finely powdered to maximize surface area and reactivity.[1]
If these factors are controlled, the issue likely lies with the specific electronic properties of your substrate. The pyridine nitrogen can coordinate to the palladium center, acting as a catalyst poison or inhibitor, while the electron-deficient nature of the ring can make key steps in the catalytic cycle, such as oxidative addition, more challenging.[1] Subsequent sections will address how to select the right catalyst, ligand, and conditions to overcome these intrinsic challenges.
Section 2: Suzuki-Miyaura Coupling
Q2: I am attempting a Suzuki-Miyaura coupling and see only starting materials. What are the most likely causes related to the catalyst system?
A2: This is a common issue stemming from the electronically demanding nature of this compound. Standard or less active palladium catalysts often fail.
-
Catalyst/Ligand Choice: The combination of an electron-deficient pyridine ring and a 2-bromo position requires a highly active catalyst system. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for such challenging substrates.[1] You must use bulky, electron-rich phosphine ligands (i.e., "Buchwald Ligands") or N-heterocyclic carbenes (NHCs).[1][3] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination.
-
Catalyst Inhibition: The pyridine nitrogen can bind to the palladium center, leading to inactive catalyst species.[1] The use of bulky ligands helps to create a sterically hindered environment around the palladium, which can disfavor this inhibitory binding.
Q3: I am observing significant protodeboronation of my boronic acid coupling partner. How can I minimize this side reaction?
A3: Protodeboronation, where the boronic acid's C-B bond is cleaved by a proton source, is a frequent side reaction, especially with heteroaryl boronic acids.[4]
-
Strictly Anhydrous Conditions: This is the most critical factor. Ensure your solvent is anhydrous and that your base is thoroughly dried. The presence of water greatly facilitates this unwanted pathway.[1]
-
Base Selection: The choice of base is crucial. While necessary for the transmetalation step, some bases can promote protodeboronation.[5] Anhydrous, finely ground K₃PO₄ or Cs₂CO₃ are often superior choices to aqueous base solutions for this reason.[1][3]
-
Use Boronate Esters: Consider using the corresponding pinacol (BPin) or MIDA boronate ester of your coupling partner. These are often more stable towards protodeboronation and can provide better results in challenging couplings.
Q4: What is the optimal catalyst, ligand, and base combination for a Suzuki coupling with this substrate?
A4: There is no single "perfect" system, and optimization is often required. However, a highly reliable starting point for this class of electron-deficient 2-bromopyridine is a combination of a palladium(II) precatalyst with a bulky, electron-rich biarylmonophosphine ligand and a strong, non-aqueous base. A summary of recommended starting conditions is provided in the table below.
| Component | Recommended Options | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common Pd(0) precursors that are reduced in situ to the active catalytic species.[6] |
| Ligand | SPhos, XPhos, RuPhos | These are highly electron-rich and sterically demanding Buchwald ligands designed to accelerate oxidative addition and reductive elimination for challenging substrates like electron-deficient heteroaryl halides.[1][3][7] |
| Base | K₃PO₄, Cs₂CO₃ | These strong, non-nucleophilic bases are effective in promoting transmetalation without introducing water, which minimizes protodeboronation.[1][3] Must be anhydrous and finely powdered. |
| Solvent | 1,4-Dioxane, Toluene | Anhydrous, polar aprotic solvents are generally preferred. Ensure they are rigorously degassed. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion. |
Section 3: Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination is sluggish or fails completely. What adjustments should I make?
A5: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound requires a robust catalytic system to overcome the substrate's electronic properties.
-
Ligand Selection: The choice of ligand is paramount. While first-generation ligands may work for simple aryl bromides, this substrate requires more advanced, sterically hindered ligands. Bidentate ligands like BINAP or DPPF, or bulky monophosphine ligands like XPhos or BrettPhos, are necessary to facilitate the reaction.[7][8]
-
Base Selection: This reaction requires a strong, non-nucleophilic base to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and has been handled under inert conditions.
-
Solvent: Toluene and 1,4-dioxane are standard solvents. Ensure they are anhydrous and degassed.
Q6: I am using a volatile amine (e.g., methylamine, ammonia) and getting poor results. How should I modify my procedure?
A6: Reactions with volatile or gaseous amines present a practical challenge in maintaining their concentration in the reaction mixture at elevated temperatures.
-
Use a Sealed Vessel: The most effective solution is to perform the reaction in a sealed pressure tube or a microwave vial to prevent the volatile amine from escaping.[9][10] This ensures a constant concentration and allows the reaction to proceed efficiently.
-
Use an Amine Salt: Alternatively, you can use the amine's salt form, such as ammonium sulfate for ammonia or methylamine hydrochloride for methylamine.[10] The stronger base in the reaction mixture (e.g., NaOt-Bu) will generate the free amine in situ.
Section 4: Nucleophilic Aromatic Substitution (SNAr)
Q7: Is it possible to perform a Nucleophilic Aromatic Substitution (SNAr) on this molecule, and what conditions should I use if my attempts have failed?
A7: Yes, SNAr is a viable strategy, although potentially challenging. The pyridine ring is highly electron-deficient, which activates it towards nucleophilic attack.[11] However, halogens at the 2- and 6-positions are generally more activated towards SNAr than at other positions.
-
Reaction Mechanism: The SNAr reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[12] The stability of this intermediate is key. The strong electron-withdrawing groups on your substrate will help stabilize this complex.
-
Conditions for Success:
-
Strong Nucleophile: SNAr reactions require a potent nucleophile (e.g., alkoxides like NaOMe, thiolates like NaSMe, or amines under forcing conditions).
-
Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP are ideal as they can solvate the cation of the nucleophile but not the anion, increasing its nucleophilicity.
-
Elevated Temperature: These reactions often require heat (e.g., 100-150 °C) to proceed at a reasonable rate.
-
Lewis Acid Activation: In some cases, a Lewis acid (e.g., ZnCl₂) can be used to coordinate to the pyridine nitrogen. This further increases the ring's electrophilicity and activates it towards nucleophilic attack, potentially allowing the reaction to proceed under milder conditions.[13]
-
Experimental Workflows & Data
General Protocol for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Glassware Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the anhydrous, powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inerting the System: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle 3-4 times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination
-
Glovebox Setup: Inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to an oven-dried pressure tube or microwave vial equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 100-110 °C).
-
Monitoring & Workup: After the reaction is complete (monitored by LC-MS), cool to room temperature, and proceed with a standard aqueous workup and purification as described in the Suzuki protocol.
Visualization of Key Concepts
Caption: A logical workflow to diagnose and solve common issues.
Caption: Key challenges in the Suzuki-Miyaura catalytic cycle.
References
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- BenchChem. (n.d.). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). PMC.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Li, J. J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.
- Reddit. (2012). Suzuki coupling help.
- BenchChem. (n.d.). 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine.
- TCI Chemicals. (n.d.). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Williams, J. M. J., et al. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. PubMed.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
- PMC. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling Up Reactions with 2-Bromo-6-(1,1-difluoroethyl)pyridine
Welcome to the Technical Support Center for 2-Bromo-6-(1,1-difluoroethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for scaling up chemical reactions involving this versatile building block. Our focus is to bridge the gap between laboratory-scale experiments and larger-scale production by addressing the unique challenges posed by this fluorinated pyridine derivative.
I. Introduction to this compound
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules in the pharmaceutical and agrochemical industries. The presence of the difluoroethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in modern drug design. However, the electronic properties of this substituted pyridine, particularly the potential for the pyridine nitrogen to interfere with catalytic cycles, present specific challenges when scaling up reactions.
This guide will focus on two of the most common and powerful transformations for this substrate: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
II. Troubleshooting Guide: Scaling Up Cross-Coupling Reactions
This section is formatted in a question-and-answer style to directly address potential issues encountered during the scale-up of reactions with this compound.
A. Suzuki-Miyaura Coupling: Common Scale-Up Issues
Question 1: My Suzuki-Miyaura reaction works well on a small scale (50-100 mg), but the yield drops significantly when I try to run it on a 10-gram scale. What are the likely causes?
Answer: This is a common challenge when scaling up palladium-catalyzed cross-coupling reactions. Several factors that are negligible at a small scale become critical at a larger scale. Here’s a systematic approach to troubleshooting this issue:
-
Poor Mixing and Mass Transfer:
-
Causality: On a larger scale, inefficient stirring can lead to localized "hot spots" and poor distribution of the catalyst, base, and reactants, especially if the base is a solid inorganic salt like potassium carbonate. This can result in incomplete conversion and the formation of byproducts.
-
Solution:
-
Mechanical Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade or anchor) to ensure efficient mixing of the heterogeneous mixture.
-
Solvent Selection: Ensure your solvent system is appropriate for the scale. You may need to increase the solvent volume to maintain a stirrable slurry. A solvent system like 1,4-dioxane/water (typically in a 4:1 to 5:1 ratio) is often effective.[1][2]
-
-
-
Inefficient Heat Transfer and Exotherms:
-
Causality: Palladium-catalyzed coupling reactions can be exothermic. On a small scale, this heat dissipates quickly. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled exotherm can lead to catalyst decomposition and the formation of impurities.
-
Solution:
-
Controlled Reagent Addition: Add the limiting reagent (often the boronic acid or the palladium catalyst solution) in portions or via a syringe pump to control the reaction rate and temperature.
-
Jacketed Reactor: Use a jacketed reactor with a circulating heating/cooling system to maintain a stable internal temperature.
-
Temperature Monitoring: Always have a temperature probe in the reaction mixture to monitor the internal temperature.
-
-
-
Oxygen Sensitivity:
-
Causality: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation through oxidation. While a quick nitrogen purge might suffice for a small flask, it's often inadequate for larger vessels.
-
Solution:
-
Thorough Degassing: Degas your solvent thoroughly before use by sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes. For larger volumes, multiple vacuum/inert gas backfill cycles are recommended for the reaction vessel.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.
-
-
Question 2: I am observing a significant amount of homocoupling of my boronic acid partner. How can I minimize this side reaction at scale?
Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and certain palladium catalysts.
-
Causality: The mechanism of boronic acid homocoupling can be complex but is often linked to the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.
-
Solution:
-
Strictly Anaerobic Conditions: As mentioned above, ensure your reaction is set up under rigorously oxygen-free conditions.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction. For 2-substituted pyridines, ligands like SPhos or XPhos are often effective.[1]
-
Controlled Addition: Adding the boronic acid slowly to the reaction mixture can help to keep its instantaneous concentration low, which can disfavor the homocoupling side reaction.
-
B. Buchwald-Hartwig Amination: Common Scale-Up Issues
Question 1: My Buchwald-Hartwig amination of this compound with a primary amine is sluggish and gives low conversion on a multi-gram scale. What should I investigate?
Answer: The Buchwald-Hartwig amination of 2-bromopyridines is notoriously challenging due to the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst. This issue can be exacerbated at scale.[3]
-
Catalyst Poisoning:
-
Causality: The lone pair of electrons on the pyridine nitrogen can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.
-
Solution:
-
Bulky Ligands: The use of sterically hindered, electron-rich biarylphosphine ligands is crucial. Ligands like XPhos, SPhos, or RuPhos create a bulky environment around the palladium atom, which physically blocks the coordination of the pyridine nitrogen.[4]
-
Pre-catalyst Choice: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can lead to more consistent and reliable initiation of the catalytic cycle compared to generating the active catalyst in situ from sources like Pd(OAc)2.
-
-
-
Base Selection and Solubility:
-
Causality: The choice of base is critical. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required. However, these can be challenging to handle and may have limited solubility in some solvents, leading to mixing issues at scale.
-
Solution:
-
Solvent System: Toluene or 1,4-dioxane are common solvents for Buchwald-Hartwig reactions. Ensure your chosen base is sufficiently soluble or forms a fine, easily stirrable suspension.
-
Base Equivalents: While 1.2-1.5 equivalents of base are common, you may need to optimize this for your specific substrate and scale.
-
-
Question 2: I am seeing the formation of a de-brominated byproduct, 2-(1,1-difluoroethyl)pyridine, in my large-scale Buchwald-Hartwig reaction. How can I prevent this?
Answer: De-bromination is a common side reaction that can occur through a competing hydrodehalogenation pathway.
-
Causality: This side reaction can be promoted by factors such as the presence of water or other protic impurities, or by certain catalyst/ligand combinations that favor a reductive elimination pathway involving a hydride species.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly opened anhydrous solvents and dry your amine and other solid reagents before use.
-
Ligand and Catalyst Screening: If the problem persists, a re-screening of ligands and palladium sources may be necessary. Some ligand systems are more prone to promoting hydrodehalogenation than others.
-
Reaction Temperature: While these reactions often require elevated temperatures (80-110 °C), excessively high temperatures can sometimes lead to increased side reactions.[3] Careful temperature control is crucial.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from light and moisture. It is typically a colorless to light yellow oil.[5] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is advisable.
Q2: What analytical techniques are best for monitoring the progress of these reactions at scale? A2: For real-time monitoring, High-Performance Liquid Chromatography (HPLC) is generally the most reliable method. It allows for accurate quantification of the starting material, product, and any major byproducts. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks, but it may be difficult to resolve closely related pyridine derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful, particularly for identifying volatile byproducts.
Q3: Are there any specific safety precautions I should take when working with this compound at a larger scale? A3: Yes. As with any brominated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Given that pyridine derivatives can be toxic, avoid inhalation and skin contact. When scaling up, it is also important to consider the potential for exothermic reactions and have appropriate cooling and quenching procedures in place.
IV. Experimental Protocols: A Representative Scale-Up Example
Multi-Gram Suzuki-Miyaura Coupling of this compound
This protocol is a representative example and may require optimization for your specific boronic acid partner.
Materials:
-
This compound (e.g., 20.0 g, 1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
SPhos Pd G2 (or other suitable pre-catalyst, 1-2 mol%)
-
Potassium Carbonate (K₂CO₃), granular (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Jacketed reactor with overhead mechanical stirrer and temperature probe
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Set up a clean, dry, jacketed reactor equipped with an overhead stirrer, condenser, temperature probe, and an inlet for inert gas.
-
Inerting the Vessel: Purge the reactor with nitrogen or argon for at least 30 minutes.
-
Reagent Charging:
-
Under a positive pressure of inert gas, charge the reactor with this compound, the arylboronic acid, and potassium carbonate.
-
Add the SPhos Pd G2 pre-catalyst.
-
-
Solvent Addition:
-
Add anhydrous, degassed 1,4-dioxane to the reactor via a cannula or addition funnel.
-
Add degassed water. A typical solvent ratio is 4:1 to 5:1 dioxane:water.
-
-
Reaction Execution:
-
Begin stirring to create a uniform slurry.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) using the jacketed heating system.
-
Monitor the internal temperature closely to ensure it remains stable.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small, quenched samples and analyzing them by HPLC or TLC. The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or toluene) and water.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate). For larger scales, crystallization is often the preferred method for purification.
-
V. Visualization of Key Concepts
Troubleshooting Logic for Low Yield in Scale-Up
Caption: Decision tree for troubleshooting low yield in scale-up reactions.
Catalyst Deactivation Pathway in Buchwald-Hartwig Amination
Caption: Competing pathways of the active catalyst in Buchwald-Hartwig amination.
VI. References
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Organic Syntheses. Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
PubChem. This compound. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
NIH. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions - Industrial Applications. [Link]
-
RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
Sources
Technical Support Center: Column Chromatography Techniques for Purifying 2-Bromo-6-(1,1-difluoroethyl)pyridine Analogs
Last Updated: January 8, 2026
Welcome to the technical support center for the purification of 2-Bromo-6-(1,1-difluoroethyl)pyridine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the column chromatography purification of this unique class of compounds. The inherent chemical properties of these molecules, namely the basicity of the pyridine nitrogen and the electronic effects of the bromo and difluoroethyl substituents, present specific hurdles that this guide aims to address.[1][2]
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound analogs.
Q1: Why is peak tailing a common issue when purifying pyridine-containing compounds on silica gel?
A1: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel.[1] This interaction leads to a secondary, stronger retention mechanism for the pyridine analog, causing the compound to elute slowly and resulting in broad, tailing peaks. This can significantly reduce the resolution and purity of the collected fractions.
Q2: How do the bromo and difluoroethyl substituents affect the chromatographic behavior of the pyridine analogs?
A2: The bromo and difluoroethyl groups have a significant impact on the molecule's polarity and lipophilicity. The highly electronegative fluorine atoms in the difluoroethyl group can decrease the electron density on the pyridine nitrogen, making it less basic.[2] This can sometimes reduce the unwanted interaction with silica gel. However, polyfluorination generally increases the lipophilicity of the molecule, which will affect its retention time.[2][3] The bromine atom also contributes to the overall polarity and can be involved in dipole-dipole interactions with the stationary phase.
Q3: What are the most common impurities I should expect when synthesizing these analogs?
A3: Common impurities can include unreacted starting materials (e.g., a non-brominated or non-difluoroethylated pyridine precursor), isomeric byproducts, and over- or under-halogenated species.[4] For instance, depending on the synthetic route, you might encounter isomers where the substituents are at different positions on the pyridine ring.[4]
Q4: When should I choose a gradient elution over an isocratic elution?
A4: Gradient elution is generally preferred for complex mixtures containing compounds with a wide range of polarities.[5][6][7] It allows for the efficient elution of both less polar and more polar compounds in a single run, often resulting in sharper peaks and shorter analysis times.[5][6][7] Isocratic elution, where the solvent composition remains constant, is simpler but can lead to long retention times and broad peaks for strongly retained compounds.[5][6]
Q5: My compound appears to be degrading on the silica gel column. What can I do?
A5: Some halogenated pyridines can be sensitive to the acidic nature of standard silica gel.[4] To mitigate degradation, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.1-1%).[1][4] Alternatively, consider using a different stationary phase such as neutral alumina.[1][8]
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
Problem 1: Poor Separation of Product from Impurities
Possible Causes:
-
Inappropriate Solvent System: The polarity of the mobile phase is not optimized for the separation.
-
Co-elution of Isomers: Isomeric byproducts often have very similar polarities to the desired product, making separation challenging.[4]
-
Column Overloading: Applying too much sample to the column can lead to broad bands and poor resolution.
Recommended Solutions:
-
Optimize the Mobile Phase:
-
Systematic Screening: Conduct a thorough thin-layer chromatography (TLC) analysis with various solvent systems. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[1] For closely eluting spots, try a less polar solvent system like dichloromethane in hexanes.[4]
-
Consider a Different Solvent Selectivity: If resolution is still poor, switch to a solvent with different properties. For example, if you are using ethyl acetate (a hydrogen bond acceptor), try a solvent like methyl tert-butyl ether (MTBE) or dichloromethane.
-
-
Improve Column Efficiency:
-
Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to sharpen peaks and improve the separation of complex mixtures.[5]
Problem 2: Product Elutes with Significant Tailing
Possible Causes:
-
Strong Interaction with Silica: The basic pyridine nitrogen is interacting with acidic silanol groups on the silica surface.[1]
-
Inappropriate Sample Loading: Dissolving the sample in a solvent that is too strong can cause band broadening.
Recommended Solutions:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia in the mobile phase.[1] This will compete with the pyridine nitrogen for the active sites on the silica gel, leading to more symmetrical peaks.
-
-
Deactivate the Stationary Phase:
-
Proper Sample Loading: Dissolve the sample in a minimal amount of the initial, least polar mobile phase or a solvent of similar or lower polarity.[9]
Problem 3: Low or No Yield of Purified Product
Possible Causes:
-
Product Decomposition on the Column: The compound may be unstable on the acidic silica gel.[4][10]
-
Product Loss During Work-up: The pyridine nitrogen can be protonated in acidic aqueous extractions, causing the product to be lost to the aqueous layer.[4]
-
Irreversible Adsorption: The compound may be too polar and is irreversibly binding to the stationary phase.
Recommended Solutions:
-
Assess Compound Stability: Before performing a large-scale column, test the stability of your compound on a small amount of silica gel by spotting it on a TLC plate and letting it sit for an hour before eluting.[10] If the spot streaks or disappears, degradation is likely occurring.
-
Optimize Work-up Conditions: During aqueous extractions, ensure the pH is neutral to slightly basic to prevent protonation of the pyridine nitrogen.[4] A wash with a saturated brine solution can also help to minimize the solubility of the product in the aqueous phase.[4]
-
Change the Stationary Phase: If your compound is highly polar, consider using a more polar stationary phase like Florisil or a reversed-phase silica gel.
Problem 4: Difficulty Removing Residual Pyridine (if used as a solvent)
Possible Causes:
-
High Boiling Point of Pyridine: Pyridine has a relatively high boiling point (115 °C), making it difficult to remove completely by simple evaporation.
-
Azeotrope Formation: Pyridine can form azeotropes with water and other solvents, which can complicate its removal.[11]
Recommended Solutions:
-
Azeotropic Removal: Co-evaporate the reaction mixture with a solvent like toluene under reduced pressure.[12] Toluene forms a lower-boiling azeotrope with pyridine, facilitating its removal. This may need to be repeated several times.
-
Acidic Wash: During the work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl or 5-10% aqueous citric acid).[13] This will protonate the pyridine, forming a water-soluble salt that can be removed in the aqueous layer.[13] Be sure to neutralize the organic layer with a base wash (e.g., saturated sodium bicarbonate) afterward if your product is acid-sensitive.
-
Copper Sulfate Wash: Washing the organic layer with an aqueous solution of copper sulfate can effectively remove pyridine through complexation.[13]
III. Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
Proper column packing is crucial for achieving good separation. The slurry method is generally preferred as it leads to a more uniform packing and minimizes the chances of air bubbles.[14]
Materials:
-
Glass chromatography column
-
Silica gel (appropriate mesh size, e.g., 230-400)
-
Mobile phase (least polar solvent mixture to be used)
-
Sand
-
Cotton or glass wool
Procedure:
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[15]
-
Make the Slurry: In a beaker, add the required amount of silica gel to the mobile phase to create a slurry that is easily pourable.[8]
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the side of the column gently to ensure even packing and remove any air bubbles.[8]
-
Add Sand: Once the silica has settled, add a thin layer of sand on top to protect the silica bed from being disturbed during sample and solvent addition.[16]
-
Equilibrate the Column: Run 2-3 column volumes of the initial mobile phase through the packed column before loading the sample.
Protocol 2: Dry Loading a Sample
This method is useful if your compound has poor solubility in the mobile phase.[9]
Materials:
-
Crude sample
-
Silica gel
-
A suitable solvent that fully dissolves the sample
-
Rotary evaporator
Procedure:
-
Dissolve the Sample: Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or acetone).[9]
-
Add Silica Gel: Add a small amount of silica gel to the dissolved sample.[9]
-
Evaporate to Dryness: Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica gel.[9]
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed and equilibrated column.
IV. Data Presentation
Table 1: Common Solvents for Normal Phase Chromatography
| Solvent | Polarity Index | Eluting Strength (on Silica) |
| Hexane/Heptane | 0.1 | Very Low |
| Toluene | 2.4 | Low |
| Dichloromethane | 3.1 | Medium |
| Diethyl Ether | 2.8 | Medium |
| Ethyl Acetate | 4.4 | Medium-High |
| Acetone | 5.1 | High |
| Methanol | 5.1 | Very High |
Data synthesized from general chemistry knowledge.
V. Visualizations
Diagram 1: Troubleshooting Workflow for Poor Separation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 8. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. scribd.com [scribd.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Impurities in 2-Bromo-6-(1,1-difluoroethyl)pyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-6-(1,1-difluoroethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurity-related issues encountered during the preparation of this valuable synthetic intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of high-purity this compound.
I. Introduction to the Synthesis and Potential Impurities
This compound is a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2] Its synthesis, while achievable, often presents challenges related to impurity formation that can impact yield, purity, and the performance of downstream applications. A common and practical synthetic approach involves the difluorination of a suitable precursor, such as 2-acetyl-6-bromopyridine. This guide will focus on this synthetic route to provide targeted troubleshooting.
The proposed synthetic pathway is as follows:
Caption: Proposed synthesis of this compound.
This seemingly straightforward transformation can be accompanied by the formation of several impurities, which can be broadly categorized as:
-
Process-Related Impurities: Unreacted starting materials, residual reagents, and solvents.
-
Product-Related Impurities: Byproducts from side reactions occurring during the synthesis.
-
Degradation Products: Impurities formed due to the instability of the product under certain conditions.
Understanding the origin of these impurities is the first step toward effective management.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound.
Q1: What is the most likely cause of a low yield in the difluorination of 2-acetyl-6-bromopyridine?
A1: Low yields are often attributed to several factors:
-
Incomplete reaction: The difluorination reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or using a substoichiometric amount of the difluorinating agent. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[3]
-
Degradation of the difluorinating agent: Many difluorinating agents, such as diethylaminosulfur trifluoride (DAST), are sensitive to moisture and can decompose if not handled under anhydrous conditions. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Side reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. Common side reactions include elimination and rearrangement pathways.
-
Product loss during workup and purification: The product may be lost during aqueous workup if the pH is not carefully controlled or during purification if the column chromatography conditions are not optimized.
Q2: My final product is a brownish oil, but the literature suggests it should be a colorless to light yellow liquid. What could be the cause?
A2: Discoloration is a common issue in pyridine synthesis and can be caused by trace impurities.[3] Potential causes include:
-
Residual starting material or reagents: Incomplete purification can leave colored impurities in the final product.
-
Oxidation: The pyridine ring can be susceptible to oxidation, especially if exposed to air and light for extended periods.
-
Polymerization: Trace acidic or basic impurities can sometimes catalyze the polymerization of the starting material or product, leading to colored byproducts.
-
Degradation during purification: If purification is performed at elevated temperatures (e.g., distillation), thermal degradation can occur.
To obtain a colorless product, ensure thorough purification by column chromatography and store the final product under an inert atmosphere, protected from light, and at a low temperature (2-8°C).[3][4][5]
Q3: I am observing an impurity with a mass corresponding to a mono-fluorinated product. How can I minimize its formation?
A3: The formation of a mono-fluorinated intermediate is a strong indication of an incomplete reaction. To drive the reaction to completion and minimize this impurity, you can:
-
Increase the equivalents of the difluorinating agent: Using a slight excess of the difluorinating agent can help ensure the complete conversion of the starting material.
-
Extend the reaction time: Monitor the reaction closely by TLC or LC-MS and continue until the starting material and the mono-fluorinated intermediate are no longer observed.
-
Increase the reaction temperature: A moderate increase in temperature can enhance the reaction rate. However, be cautious as higher temperatures may also promote side reactions.
III. Troubleshooting Guide: Common Impurities and Their Mitigation
This guide provides a systematic approach to identifying and resolving common impurity issues.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Presence of unreacted 2-acetyl-6-bromopyridine in the final product | Incomplete reaction. | - Increase the molar ratio of the difluorinating agent. - Extend the reaction time and monitor for completion using TLC or LC-MS. - Optimize the reaction temperature. |
| Formation of a vinyl fluoride byproduct | Elimination side reaction, often promoted by excess heat or base. | - Maintain a controlled reaction temperature. - Use a non-nucleophilic base if a base is required. - Optimize the workup procedure to avoid prolonged exposure to basic conditions. |
| Presence of 2,6-dibromopyridine | Potential impurity in the starting material or a byproduct of a side reaction. | - Verify the purity of the starting 2-acetyl-6-bromopyridine by GC-MS or NMR. - If present in the starting material, purify it before use. |
| Observation of a rearranged product | Acid-catalyzed rearrangement of the difluoroethyl group. | - Perform the reaction under neutral or slightly basic conditions if possible. - Use a milder difluorinating agent. - Carefully control the pH during the aqueous workup. |
| Final product contains residual solvent | Inefficient removal of the solvent after purification. | - Dry the product under high vacuum for an extended period. - Use a co-evaporation technique with a low-boiling point solvent. |
IV. Experimental Protocols
A. Proposed Synthesis of this compound
This protocol is a proposed method based on established chemical transformations. Optimization may be required.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
2-Acetyl-6-bromopyridine (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 2-acetyl-6-bromopyridine in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add DAST.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a cooled saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a colorless to light yellow oil.[3]
B. Analytical Method for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile impurities.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to separate compounds with a wide range of boiling points.
-
Injector Temperature: 250 °C.
-
MS Detector: Scan from a low to high m/z range (e.g., 40-400 amu) to detect a variety of fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for structural elucidation of the final product and any isolated impurities.
-
¹H NMR: Provides information on the proton environment. The characteristic triplet for the CHF₂ proton in a related compound, 2-bromo-6-(difluoromethyl)pyridine, appears around 6.60 ppm.[3]
-
¹⁹F NMR: Directly detects fluorine atoms and can help distinguish between the desired product and partially fluorinated impurities.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
V. Data Presentation: Potential Impurities and Their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Potential Origin | Analytical Signature (Expected) |
| 2-Acetyl-6-bromopyridine | C₇H₆BrNO | 200.03 | Unreacted starting material | Distinctive GC peak and MS fragmentation pattern. ¹H NMR signals for the acetyl group. |
| 2-Bromo-6-(1-fluoroethenyl)pyridine | C₇H₅BrFN | 202.02 | Elimination side product | GC-MS peak with a molecular ion corresponding to the structure. ¹H and ¹⁹F NMR signals for the vinyl group. |
| 2-Bromo-6-(1-fluoroethyl)pyridine | C₇H₇BrFN | 204.04 | Incomplete fluorination | GC-MS peak with a molecular ion corresponding to the structure. Complex ¹H and ¹⁹F NMR splitting patterns. |
| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | Impurity in starting material or side reaction | GC-MS peak with a characteristic isotopic pattern for two bromine atoms. |
VI. Logical Relationships and Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
By following this structured approach, researchers can systematically identify the root cause of impurities and implement effective solutions to achieve a high-purity final product.
VII. References
-
BenchChem. Technical Support Center: Pyridine Synthesis Troubleshooting.
-
BenchChem. Overcoming challenges in the purification of pyridine compounds.
-
ChemicalBook. 2-Bromo-6-(difluoromethyl)pyridine CAS#: 872365-91-8.
-
Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
-
PubChem. This compound.
-
Royal Society of Chemistry. RSC Advances.
-
Google Patents. CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof.
-
BenchChem. Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note and Protocol.
-
BenchChem. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine.
-
Sigma-Aldrich. 2-Acetyl-6-bromopyridine 97 49669-13-8.
-
BenchChem. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine.
-
ChemicalBook. This compound.
-
Sigma-Aldrich. 2-Bromo-6-(difluoromethyl)pyridine 95 872365-91-8.
-
Sigma-Aldrich. 2-Bromo-6-(trifluoromethyl)pyridine 97 189278-27-1.
-
Tokyo Chemical Industry (India) Pvt. Ltd. 2-Acetyl-6-bromopyridine 49669-13-8.
Sources
Technical Support Center: Solvent Effects on 2-Bromo-6-(1,1-difluoroethyl)pyridine Reactivity
Welcome to the technical support center for 2-Bromo-6-(1,1-difluoroethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in reactions involving this versatile building block. The unique electronic properties imparted by the difluoroethyl group and the pyridine nitrogen necessitate a nuanced approach to method development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to optimize your synthetic outcomes.
Introduction: Why Solvent Choice is Critical
The reactivity of this compound is profoundly influenced by the reaction medium. The solvent does more than just dissolve reagents; it actively participates in the reaction by stabilizing intermediates, influencing catalyst activity, and modulating the efficacy of bases.[1][2] The pyridine nitrogen's lone pair can coordinate with palladium catalysts, potentially leading to deactivation, an issue that can be mitigated with the right solvent and ligand combination.[3] Furthermore, the strong electron-withdrawing nature of the 1,1-difluoroethyl group activates the pyridine ring towards certain reaction classes while potentially complicating others.
This guide will focus on the most common applications of this substrate: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and Nucleophilic Aromatic Substitution (SNAr).
Frequently Asked Questions (FAQs)
Q1: What are the best starting-point solvents for a Suzuki-Miyaura coupling with this compound?
A1: For Suzuki-Miyaura couplings of bromopyridines, biphasic solvent systems are often the most effective.[4] A mixture of a nonpolar organic solvent and water is a robust starting point.
-
Recommended Starting Points:
-
Toluene/H₂O or 1,4-Dioxane/H₂O (e.g., 4:1 or 5:1 v/v): These mixtures are widely successful for heteroaryl couplings.[4][5] The organic phase solubilizes the aryl bromide, boronic acid/ester, and the palladium catalyst/ligand complex, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄), facilitating the crucial transmetalation step.
-
t-BuOH/H₂O: This can be an excellent choice, particularly with modern, bulky phosphine ligands that promote fast reaction rates, which can help minimize side reactions like protodebromination.[4]
-
Q2: My Buchwald-Hartwig amination is sluggish or failing. Could the solvent be the issue?
A2: Absolutely. In Buchwald-Hartwig aminations, the solvent's polarity and coordinating ability are critical.
-
Common Culprits & Solutions:
-
Poor Solubility of the Base: The commonly used base, sodium tert-butoxide (NaOt-Bu), has limited solubility in purely nonpolar solvents.
-
Recommended Solvents: Apolar aromatic hydrocarbons like toluene or xylene are standard and effective choices.[6][7] Ethereal solvents such as 1,4-dioxane or THF are also frequently used. Avoid protic solvents like alcohols, as they can react with the strong base and interfere with the catalytic cycle.
-
Q3: I'm observing significant protodebromination (replacement of -Br with -H) in my cross-coupling reaction. How can solvent choice help minimize this?
A3: Protodebromination is a common side reaction, especially with electron-deficient heteroaryl halides. It often occurs when the desired catalytic cycle is slow, allowing competing pathways to dominate.[4] The key is to choose a solvent system that accelerates the rate of cross-coupling.
-
Strategy:
-
Switch to a "Faster" Solvent System: If you are using a solvent like DMF, which can sometimes lead to dehalogenation, consider switching to a system known for faster kinetics, such as Toluene/H₂O or t-BuOH/H₂O for Suzuki reactions.[4]
-
Ensure Anhydrous Conditions (for non-aqueous reactions): Water can be a proton source for protodebromination. For reactions like Buchwald-Hartwig or Sonogashira, using a thoroughly dried, degassed aprotic solvent is crucial.
-
Q4: Can I use polar aprotic solvents like DMF or DMSO for Suzuki couplings with this substrate?
A4: While polar aprotic solvents like DMF, DMSO, or acetonitrile can be used, they should be approached with caution. Their role can be complex and is not always predictable based on dielectric constant alone.[1][8]
-
Potential Benefits: They can enhance the solubility of all components and, in some cases, stabilize key intermediates or transition states.[1]
-
Potential Drawbacks:
It is advisable to screen these solvents only after more conventional systems have failed to provide the desired outcome.
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical workflow for diagnosing and solving the problem.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Your reaction between this compound and an arylboronic acid shows poor conversion after 24 hours.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Expert Analysis: The most common failure mode is poor interaction between the organic and aqueous phases. If the base is not sufficiently available to the catalytic cycle, the reaction will stall. Increasing the proportion of water or adding a phase-transfer catalyst can enhance the interfacial area and accelerate the reaction. The electron-withdrawing difluoroethyl group makes the pyridine C-Br bond strong; therefore, sufficient thermal energy and a highly active catalyst system are often required.[5]
Issue 2: Reaction Stalls in Buchwald-Hartwig Amination
Your amination reaction starts but fails to proceed to completion, even with extended reaction times.
Solvent-Centric Checklist:
-
Solvent Purity: Are you using anhydrous, degassed toluene or dioxane? Oxygen is a known poison for the active Pd(0) catalyst.[3] Rigorous degassing (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 minutes) is mandatory.
-
Base Solubility: Is the NaOt-Bu forming clumps at the bottom of the flask? This indicates poor solubility. While toluene is excellent, switching to a slightly more polar aprotic solvent like 1,4-dioxane can sometimes improve solubility and reaction rate.
-
Temperature: Is the reaction temperature high enough? For challenging couplings, temperatures of 100-110 °C are common.[9] Ensure your solvent's boiling point is appropriate. Toluene (BP 111 °C) is often a better choice than THF (BP 66 °C) for this reason.
Issue 3: Inconsistent Results in Nucleophilic Aromatic Substitution (SNAr)
You are reacting this compound with a nucleophile (e.g., an alkoxide or amine) and observing variable reaction rates and yields.
The Decisive Role of Solvent Polarity and Protic Character:
The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex).[10] The solvent's ability to stabilize this intermediate is paramount.
-
Dipolar Aprotic Solvents are Superior: Solvents like DMSO , DMF , and NMP are the gold standard for SNAr reactions. Their large dipole moments effectively stabilize the charged Meisenheimer complex, dramatically accelerating the reaction compared to protic or nonpolar solvents.[11]
-
Protic Solvents (e.g., alcohols, water) are Detrimental: Protic solvents will solvate and deactivate the nucleophile through hydrogen bonding, reducing its potency and slowing the initial, rate-determining attack on the aromatic ring.[12]
| Solvent Class | Effect on SNAr Rate | Causality | Recommended Solvents |
| Dipolar Aprotic | Greatly Accelerates | Stabilizes the anionic Meisenheimer complex; does not strongly solvate the nucleophile.[11] | DMSO, DMF, NMP, Acetonitrile |
| Polar Protic | Greatly Decelerates | Deactivates the nucleophile via hydrogen bonding.[12] | Alcohols (MeOH, EtOH), Water |
| Nonpolar Aprotic | Very Slow / No Reaction | Fails to stabilize the charged intermediate and often has poor reagent solubility. | Toluene, Hexane, THF |
Troubleshooting Advice: If your SNAr reaction is slow or inconsistent, the first and most impactful change you can make is to switch to a high-quality, anhydrous grade of DMSO or DMF.
Pro-Tips for Method Development
-
Solvent Screening Strategy: When developing a new transformation, don't rely on a single solvent. Set up a parallel screen with a diverse set of recommended solvents. For a Suzuki coupling, this might include Toluene/H₂O, Dioxane/H₂O, and THF/H₂O.
-
The "Greener" Choice: Consider sustainability in your solvent selection. Guides from pharmaceutical roundtables often rank solvents based on safety, health, and environmental impact.[13] For example, 2-MeTHF is often a greener replacement for THF, and cyclopentyl methyl ether (CPME) can be a substitute for dioxane.
-
Understand Your Base-Solvent Compatibility: The choice of base and solvent are intrinsically linked. An inorganic base like K₃PO₄ requires a polar phase (like water) for solubilization, while an organic-soluble base like LiHMDS can be used in strictly anhydrous, nonpolar solvents.
Experimental Protocols: Best-Practice Starting Points
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
In a separate vial, prepare a stock solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and ligand (e.g., XPhos, 4-5 mol %). Add the appropriate amount to the reaction vial.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, to achieve a 0.1 M concentration of the limiting reagent).
-
Seal the vial and heat in an oil bath or heating block to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Methodology:
-
To an oven-dried vial, add this compound (1.0 equiv.) and the nucleophile (e.g., sodium methoxide, 1.5 equiv.).
-
Add anhydrous, high-purity DMSO via syringe to achieve a concentration of 0.2-0.5 M.
-
Seal the vial under an inert atmosphere (Argon or N₂).
-
Stir the reaction at the desired temperature (can range from room temperature to 100 °C depending on the nucleophile's reactivity).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Caution: Mixing DMSO and water can be exothermic.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash thoroughly with brine to remove residual DMSO, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
By understanding the fundamental principles of solvent effects and employing a systematic, evidence-based approach to troubleshooting, researchers can confidently and efficiently utilize this compound to advance their synthetic programs.
References
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- University of Connecticut. (n.d.). Solvent and Reagent Selection Guide.
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Wiley Online Library. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- PubMed. (n.d.). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations.
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
Technical Support Center: Palladium-Catalyzed Reactions of 2-Bromo-6-(1,1-difluoroethyl)pyridine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 2-Bromo-6-(1,1-difluoroethyl)pyridine. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower your research and development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no conversion. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no conversion in the Suzuki-Miyaura coupling of this specific substrate is a common challenge that can often be attributed to a combination of factors related to the substrate's electronic properties and potential catalyst inhibition.
Underlying Scientific Principles:
-
Electronic Effects of the Substrate: The this compound substrate presents a unique electronic profile. The pyridine nitrogen and the bromine at the 2-position make this an electron-deficient system. The strongly electron-withdrawing 1,1-difluoroethyl group at the 6-position further deactivates the C-Br bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1]
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can lead to catalyst deactivation or the formation of off-cycle, unreactive species, thereby hindering the catalytic turnover.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Step-by-Step Protocol & Ligand Selection Rationale:
-
Ligand Selection is Critical: The choice of ligand is paramount in overcoming the challenges posed by this substrate. You need a ligand that can promote the difficult oxidative addition step and potentially mitigate pyridine coordination.
-
Initial Recommendation (Bulky, Electron-Rich Phosphines): Start with bulky, electron-rich phosphine ligands. These ligands are known to accelerate oxidative addition and reductive elimination.[3][4] Good starting points are Buchwald-type ligands such as SPhos, XPhos, or RuPhos. Their steric bulk can also disfavor the binding of the pyridine nitrogen to the palladium center.
-
Alternative (N-Heterocyclic Carbenes - NHCs): If phosphine ligands are unsuccessful, consider N-heterocyclic carbene (NHC) ligands like IPr or SImes.[5][6][7] NHCs are strong σ-donors, which can significantly enhance the electron density at the palladium center, facilitating oxidative addition.[1] They also form very stable palladium complexes, which can prevent catalyst decomposition.[8]
-
-
Base Optimization: The choice and strength of the base are crucial.
-
For Suzuki couplings, a common starting point is K₂CO₃ or Cs₂CO₃. However, with this electron-deficient substrate, a stronger base like K₃PO₄ might be necessary to facilitate the transmetalation step.
-
Ensure the base is finely powdered and dry to maximize its reactivity.
-
-
Temperature and Concentration:
-
Given the challenging nature of the substrate, higher reaction temperatures (e.g., 100-120 °C in solvents like dioxane or toluene) may be required.
-
Running the reaction at a slightly higher concentration can sometimes favor the desired bimolecular coupling over catalyst decomposition pathways.
-
-
Palladium Precursor:
-
While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, consider using a pre-catalyst that incorporates your chosen ligand, such as a Buchwald pre-catalyst (e.g., XPhos Pd G3). These are often more stable and efficient.
-
Summary of Recommended Ligands for Suzuki-Miyaura Coupling:
| Ligand Type | Specific Examples | Key Advantages for this Substrate |
| Bulky Monophosphines | SPhos, XPhos, RuPhos | Electron-richness promotes oxidative addition; steric bulk can hinder pyridine coordination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors that significantly enhance catalytic activity for challenging substrates; form highly stable complexes.[1][5][6] |
| Bidentate Phosphines | dppf | Known for its large bite angle which can facilitate reductive elimination.[9][10][11] |
Question 2: I am performing a Buchwald-Hartwig amination with this compound and a primary amine, but the main side-product is the hydrodehalogenated pyridine. How can I suppress this?
Answer:
The formation of the hydrodehalogenated product is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient aryl halides.[12][13] This occurs when the aryl-palladium intermediate is protonated before it can undergo reductive elimination with the amine.
Underlying Scientific Principles:
-
Mechanism of Hydrodehalogenation: This side reaction can be promoted by sources of protons in the reaction mixture, such as trace water or even the amine itself.[12] The choice of ligand can also influence the relative rates of reductive elimination versus competing side reactions.[14]
-
Role of the Ligand's Bite Angle: For bidentate ligands, the "bite angle" (the P-Pd-P angle) can significantly influence the rate of reductive elimination.[9][15] A wider bite angle generally accelerates reductive elimination, which can outcompete the hydrodehalogenation pathway.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrodehalogenation.
Step-by-Step Protocol & Ligand Selection Rationale:
-
Scrupulous Control of Reaction Conditions:
-
Dryness is Key: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry the amine over appropriate drying agents. Water is a common proton source for hydrodehalogenation.[12]
-
Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) to prevent oxygen from degrading the catalyst and promoting side reactions.
-
-
Ligand Selection to Promote C-N Bond Formation:
-
Wide Bite Angle Bidentate Ligands: For Buchwald-Hartwig aminations, ligands with a wide bite angle are often preferred as they can accelerate the desired reductive elimination step.[10] Consider ligands like Xantphos or dppf.[11]
-
Bulky Monodentate Ligands: Alternatively, bulky, electron-rich monodentate ligands like those from the Buchwald family (e.g., BrettPhos) are specifically designed for challenging C-N couplings and can be very effective.[16]
-
-
Base Selection:
-
The choice of base is critical in Buchwald-Hartwig aminations.[17] A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[18]
-
The base's role is not just to deprotonate the amine but also to facilitate the catalytic cycle. The wrong base can lead to side reactions.
-
Summary of Recommended Ligands for Buchwald-Hartwig Amination:
| Ligand Type | Specific Examples | Key Advantages for this Substrate |
| Wide Bite-Angle Bidentate | Xantphos, dppf | Promotes faster reductive elimination, potentially outcompeting hydrodehalogenation.[10][19] |
| Bulky Monophosphines | BrettPhos, RuPhos | Highly effective for C-N bond formation, even with challenging substrates.[16] |
Question 3: I am attempting a Sonogashira coupling of this compound with a terminal alkyne, and I'm getting a complex mixture of products, including homocoupling of the alkyne (Glaser coupling). How can I improve the selectivity?
Answer:
The Sonogashira reaction's success with this substrate is highly dependent on the delicate balance of the catalytic activities of both palladium and copper (if used). The electron-deficient nature of the pyridine ring can complicate the reaction, and the conditions can often favor the undesired alkyne homocoupling.
Underlying Scientific Principles:
-
The Dual Catalytic Cycle: The traditional Sonogashira reaction involves a synergistic catalytic cycle with both palladium and a copper(I) co-catalyst. The palladium cycle is responsible for the C-Br activation, while the copper cycle facilitates the formation of a copper acetylide, which then transmetalates to the palladium center.
-
Glaser Homocoupling: The copper catalyst, in the presence of an oxidant (like air), can also promote the oxidative homocoupling of the terminal alkyne, leading to a diyne byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira selectivity.
Step-by-Step Protocol & Ligand Selection Rationale:
-
Consider Copper-Free Conditions: To eliminate the Glaser homocoupling, the most direct approach is to run the reaction under copper-free conditions.[20] This places a greater demand on the palladium catalyst and ligand to facilitate the reaction.
-
Ligands for Copper-Free Sonogashira: Electron-rich and bulky phosphine ligands are often effective in promoting the copper-free pathway. Ligands such as P(t-Bu)₃ or cataCXium® A are good candidates.
-
Base: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used in excess to act as both the base and often as a co-solvent.[21]
-
-
If Using Copper (Traditional Conditions):
-
Minimize Copper Loading: Use the lowest effective amount of the copper(I) salt (e.g., CuI), typically 1-5 mol%.
-
Ligand Choice: A simple phosphine ligand like PPh₃ is often sufficient in the presence of copper. The goal is to have a ligand that stabilizes the palladium catalyst without being overly reactive.
-
Strictly Anaerobic Conditions: It is absolutely critical to rigorously degas all reagents and maintain a strict inert atmosphere to prevent oxygen from promoting the homocoupling.
-
Summary of Recommended Ligands for Sonogashira Coupling:
| Condition | Ligand Type | Specific Examples | Rationale |
| Copper-Free | Bulky, Electron-Rich Phosphines | P(t-Bu)₃, cataCXium® A | Required to facilitate the catalytic cycle in the absence of a copper co-catalyst. |
| With Copper | Basic Phosphines | PPh₃ | Sufficient to stabilize the palladium catalyst; the copper co-catalyst drives the reaction. |
References
- Influence of geometry on reductive elimination of hydrocarbyl–palladium–carbene complexes - Dalton Transactions (RSC Publishing)
- How does the bite angle of a ligand affect the efficiency of its c
- Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions | Accounts of Chemical Research - ACS Public
- New NHC–Pd Complexes for Challenging Aryl Chloride Couplings - Sigma-Aldrich
- A Comparative Study of N-Heterocyclic Carbene (NHC) Ligands in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem
- Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing)
- The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions - Organic Chemistry Research
- N-Heterocyclic Carbene (NHC)
- A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde - Benchchem
- The Role of Phosphine Ligands in Palladium C
- Ligand bite angle-dependent palladium-catalyzed cyclization of propargylic carbonates to 2-alkynyl azacycles or cyclic dienamides - PubMed
- Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides - Weizmann Research Portal
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Request PDF - ResearchG
- Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation - Controlled Radical Polymeriz
- Buchwald-Hartwig Amin
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchG
- Buchwald–Hartwig amin
- Phosphine ligands for more efficient chemical processes - Cfm Oskar Tropitzsch GmbH
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Semantic Scholar
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cfmot.de [cfmot.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgchemres.org [orgchemres.org]
- 7. N-Heterocyclic Carbene (NHC) Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 8. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings [sigmaaldrich.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. Influence of geometry on reductive elimination of hydrocarbyl–palladium–carbene complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Ligand bite angle-dependent palladium-catalyzed cyclization of propargylic carbonates to 2-alkynyl azacycles or cyclic dienamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 21. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
Technical Support Center: Temperature Control in Exothermic Reactions of 2-Bromo-6-(1,1-difluoroethyl)pyridine
Welcome to the technical support center for handling reactions involving 2-Bromo-6-(1,1-difluoroethyl)pyridine. This molecule is a key building block in modern medicinal and agrochemical research, prized for the unique properties conferred by its difluoroethyl group. However, its utility in high-energy transformations, such as cross-coupling and organometallic reactions, necessitates a rigorous approach to temperature control. This guide is structured to provide direct, actionable answers to challenges you may encounter, ensuring both the success of your synthesis and the safety of your lab.
Section 1: Troubleshooting Guide
This section addresses specific, critical problems that can arise during your experiments.
Q1: My reaction is showing an uncontrollable temperature spike. What should I do immediately, and what likely caused it?
Immediate Action: If you observe a rapid, uncontrolled temperature increase (a thermal runaway), prioritize safety above all else.
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction vessel.
-
Enhance Cooling: Apply maximum cooling. If using a standard ice bath, add more ice and salt (e.g., NaCl) to lower its temperature. If available, switch to a dry ice/acetone bath, but do so with extreme caution to avoid freezing the reaction mixture, which could halt stirring.[1]
-
Alert Personnel: Inform colleagues and your lab supervisor of the situation.
-
Prepare for Quench: If the temperature continues to rise despite cooling, prepare for an emergency quench. Have a pre-chilled, less reactive quenching agent like isopropanol ready for slow, careful addition.[1][2]
Root Cause Analysis: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[3] This creates a dangerous positive feedback loop: as the temperature rises, the reaction rate increases, generating even more heat.[3]
-
Cause 1: Inadequate Heat Removal: This is the most common cause, especially during scale-up. The ratio of heat exchange surface area to reaction volume decreases significantly as the vessel size increases, making cooling less efficient.[4][5]
-
Cause 2: Reagent Accumulation: If a reagent is added faster than it is consumed, it can build up in the reactor. This is particularly dangerous with highly exothermic reactions. A slight temperature increase can then trigger the rapid reaction of all the accumulated reagent, leading to a violent exotherm.[5]
-
Cause 3: Poor Mixing: Inadequate stirring can create localized hot spots where the reaction is more concentrated and generates heat that cannot be dissipated effectively to the bulk solution and cooling jacket.[6]
Q2: I'm observing significant side product formation, which I suspect is temperature-related. How can I improve selectivity?
Temperature excursions, even minor ones, can dramatically impact the selectivity of a reaction. Many side reactions have a higher activation energy than the desired transformation and thus become more prominent at elevated temperatures.[3]
Strategies to Improve Selectivity:
-
Lower the Reaction Temperature: The most direct approach. Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Implement Slow Addition (Semi-Batch Protocol): Instead of adding a key reagent all at once (batch mode), add it slowly over time using a syringe pump. This maintains a low, steady-state concentration of the reactive species, preventing temperature spikes and minimizing the accumulation that can lead to side reactions.[4]
-
Optimize Solvent Choice: A solvent with a higher heat capacity can absorb more energy for a given temperature increase. Additionally, ensure the solvent can adequately dissolve all reactants to maintain a homogeneous reaction environment.
-
Review Your Catalyst System: In palladium-catalyzed reactions, temperature fluctuations can lead to catalyst degradation (e.g., formation of palladium black) or promote undesired pathways like β-hydride elimination.[7] Ensure your ligand is stable at the target temperature and consider using a more active catalyst that allows for lower reaction temperatures.
Q3: My reaction works well on a 1g scale, but I'm having trouble with temperature control on a 20g scale. What are the key factors for scale-up?
Scaling a reaction is not just about multiplying reagent quantities. The physics of heat transfer change dramatically.[3][5]
Key Scale-Up Considerations:
-
Surface-Area-to-Volume Ratio: As mentioned, this ratio decreases upon scale-up. The volume (heat generation) increases by the cube of the vessel's radius, while the surface area (heat removal) only increases by the square of the radius.[4] This fundamental issue means your cooling system must be proportionally more powerful.
-
Mixing Efficiency: What works in a small flask may be inadequate in a large reactor. Ensure your stirring is vigorous enough to maintain homogeneity and prevent hot spots. The type of stirrer (e.g., anchor vs. turbine) should be appropriate for the viscosity and scale of your reaction.[6]
-
Addition Rate: The rate of reagent addition must be re-evaluated and likely slowed significantly during scale-up. The addition time should be linked to the reactor's ability to dissipate the heat generated.
-
Thermal Hazard Assessment: Before scaling up, it is critical to understand the reaction's thermal properties. Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can quantify the total heat of reaction and help calculate the maximum possible temperature rise in an adiabatic scenario (worst-case).[6][8]
Q4: The reaction mixture is thick, and I'm seeing localized hot spots. How can I improve heat dissipation?
Viscous reaction mixtures and slurries are particularly challenging for heat management due to poor mixing and heat transfer.
-
Improve Mechanical Stirring: Switch to a more powerful overhead stirrer or a differently shaped impeller (e.g., a pitched-blade turbine) designed for better vertical mixing in viscous media.
-
Increase Solvent Volume: Diluting the reaction mixture can lower its viscosity, improving mixing and heat transfer. However, this may also slow the reaction rate, so a balance must be found.
-
Consider a Different Solvent: Choose a solvent that better solubilizes all components, preventing the formation of thick slurries.
-
Modify Reagent Addition: Instead of adding a reagent neat or as a concentrated solution, consider diluting it in the reaction solvent before slow addition. This helps dissipate the heat of reaction (and the heat of mixing) more effectively.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about planning and executing reactions with this compound.
Q5: What common reactions with this compound are known to be significantly exothermic?
While specific calorimetric data for this exact substrate is not widely published, its reactivity is analogous to other bromopyridines, especially those with electron-withdrawing groups. Expect significant exotherms in the following transformations:
-
Grignard Reagent Formation/Reaction: The formation of a Grignard reagent from this compound and magnesium, or more commonly via a halogen-magnesium exchange, is highly exothermic.[9][10] The subsequent quenching of this reactive organometallic species is also extremely vigorous.[2][10][11]
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: The transmetalation step in the Suzuki reaction catalytic cycle can be exothermic, especially with reactive boronic acids.[12][13]
-
Buchwald-Hartwig Amination: This C-N bond formation is a powerful but often energetic reaction. The choice of base, ligand, and substrate all influence the thermal profile.[7][14]
-
-
Lithiation/Organolithium Reactions: The reaction with strong bases like n-butyllithium to form a lithiated pyridine species is extremely exothermic and requires strict temperature control (typically -78 °C). The subsequent quench is also hazardous.[2]
Q6: How can I proactively assess the thermal hazard of a new reaction with this substrate?
A proactive approach is essential for safety.
-
Literature Review: Search for similar reactions using bromopyridines or other fluorinated aromatics. Pay close attention to reported reaction temperatures, addition times, and any safety notes.
-
Stoichiometry and Concentration: Initially, run the reaction on a small scale (<1g) and at a lower concentration than planned for the final scale.[3]
-
Calorimetry: For industrial process development or large-scale academic work, reaction calorimetry is the gold standard.[8] It provides precise data on heat flow, total heat release, and heat capacity, allowing for safe and robust scale-up.[6]
-
Calculate Adiabatic Temperature Rise (ΔT_ad): Even without a calorimeter, you can estimate the potential hazard. If you can find literature values for the enthalpy of a similar reaction type, you can calculate the theoretical temperature rise if no cooling were applied. This "worst-case scenario" is a critical safety metric.[6]
Q7: What are the best practices for setting up an experiment to ensure optimal temperature control from the start?
-
Proper Equipment: Use a round-bottom flask of appropriate size (ideally, the reaction volume should not exceed half the flask's capacity). Ensure you have a reliable magnetic or overhead stirrer that can create a vortex for efficient mixing.
-
Accurate Temperature Monitoring: Place a thermocouple or thermometer so that the probe is submerged in the reaction mixture, away from the flask walls, to get an accurate reading of the internal temperature.[6]
-
Effective Cooling Bath: Ensure the cooling bath is large enough and maintained at a stable temperature. The flask should be immersed sufficiently to cover the entire reaction mixture.
-
Controlled Reagent Addition: Use a syringe pump or a pressure-equalizing dropping funnel for slow, controlled addition of the most reactive reagent.
-
Inert Atmosphere: Many of these reactions use air- and moisture-sensitive reagents. Maintaining an inert atmosphere (Nitrogen or Argon) is crucial not only for the reaction's success but also to prevent unwanted, potentially exothermic side reactions with oxygen or water.[2]
Q8: What is the safest and most effective way to quench a reaction involving organometallic intermediates derived from this compound?
Quenching is the process of deactivating any remaining highly reactive reagents at the end of the reaction.[2] It is often as hazardous, or more so, than the reaction itself.[11]
A gradual reduction in reactivity is the safest approach.[1]
-
Cool the Reaction: Before quenching, cool the reaction mixture thoroughly, typically to 0 °C or lower in an ice bath.
-
Use a Less Reactive Protic Source First: Begin by slowly adding a less reactive alcohol like isopropanol .[1][2] This will react vigorously with potent organometallics but is more controllable than water.
-
Follow with a More Reactive Alcohol: Once the initial exotherm from isopropanol subsides, you can switch to a more reactive alcohol like methanol or ethanol .
-
Final Quench with Water: Only after the reaction with alcohols is complete should you slowly add water or an aqueous solution (e.g., saturated ammonium chloride) to quench any remaining salts and reagents.[2]
-
Never add water directly to a large amount of unreacted organometallic reagent. This can cause violent boiling of the solvent and a potential eruption of the flask contents.[11]
Section 3: Protocols & Data
Table 1: Thermal Hazard Risk Assessment & Mitigation
| Potential Hazard | Underlying Cause | Monitoring Technique | Mitigation Strategy |
| Thermal Runaway | Heat generation exceeds heat removal.[3] | Continuous internal temperature probe; Reaction calorimeter. | Slow reagent addition (semi-batch); adequate cooling capacity; emergency quench plan.[4] |
| Side Product Formation | Higher activation energy pathways become accessible at elevated temperatures.[3] | In-process control (TLC, GC, LC-MS) to correlate temperature with impurity profile. | Lower reaction temperature; optimize catalyst/ligand system; improve mixing. |
| Reagent Accumulation | Reagent addition rate is faster than reaction rate.[5] | Monitor internal temperature for an expected rise upon initial reagent addition. No rise may indicate accumulation. | Use a syringe pump for controlled addition; ensure reaction is initiated before adding the bulk of the reagent. |
| Scale-Up Failure | Decreased surface-area-to-volume ratio; inadequate mixing.[4][5] | Pilot plant studies with temperature and power consumption monitoring. | Use a larger cooling jacket/external heat exchanger; select appropriate stirrer for the vessel geometry; re-validate addition rates.[6] |
Protocol 1: General Procedure for Safely Quenching Organometallic Reactions
This protocol is a general guideline for quenching reactions involving Grignard or organolithium reagents derived from this compound.
-
Preparation: Ensure the reaction is complete by an appropriate analytical method (e.g., TLC, GC-MS). Prepare a separate flask with a pre-chilled solution of isopropanol in an inert solvent like THF or toluene.[1] Have a larger ice bath ready for the quenching vessel.
-
Initial Cooling: Cool the primary reaction flask to 0 °C or below using an ice-salt or dry ice-acetone bath.
-
Slow Addition of Isopropanol: Using a syringe or cannula, slowly add the chilled isopropanol solution dropwise to the stirred reaction mixture. Maintain a close watch on the internal temperature, ensuring it does not rise uncontrollably.[15] If the temperature rises rapidly, pause the addition until it subsides.
-
Complete Alcohol Quench: Continue adding isopropanol until gas evolution and heat generation cease.
-
Water Addition: Once the reaction with isopropanol is complete, very slowly add water or a saturated aqueous solution of NH₄Cl.[2] Be aware that this step can still be exothermic.
-
Workup: Once the quench is complete and the mixture has reached room temperature, you can proceed with the standard aqueous workup and extraction.
Section 4: Visualizations
Diagram 1: Emergency Protocol for a Thermal Runaway
Below is a decision-making workflow for responding to an uncontrolled exotherm.
Caption: Decision workflow for managing a thermal runaway event.
Section 5: References
-
Benchchem. Technical Support Center: Quenching Procedures for Organometallic Reactions.
-
Pye, P. et al. Calorimetric study of the reversible hydration of the pyridine aldehydes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).
-
EPFL. Protocol for quenching reactive chemicals.
-
Amar Equipment. Working with Exothermic Reactions during Lab and Scale up. (2023-10-12).
-
Stanford Environmental Health & Safety. Scale Up Safety. (2023-03-15).
-
Fauske & Associates. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023-10-05).
-
Senieer. Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes.
-
Scribd. Pharmaceutical Scale-Up Insights.
-
University of Rochester, Department of Chemistry. How to Run A Reaction: The Quench.
-
Overhoff, J. et al. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. (2025-08-06).
-
Wikipedia. Buchwald–Hartwig amination.
-
Sarpong, R. Quenching of Pyrophoric Materials. (2016-11-22).
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30).
-
Benchchem. Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine.
-
Wikipedia. Suzuki reaction.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
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Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 2-Bromo-6-(1,1-difluoroethyl)pyridine
This in-depth technical guide provides a comprehensive ¹H NMR analysis of 2-Bromo-6-(1,1-difluoroethyl)pyridine, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It offers a comparative analysis with structurally related compounds, supported by experimental data from authoritative sources, to provide a deeper understanding of the substituent effects on the pyridine ring's magnetic environment.
Introduction: The Structural Significance of a Fluorinated Pyridine
This compound is a valuable heterocyclic compound, combining the reactivity of a brominated pyridine with the unique electronic properties imparted by the 1,1-difluoroethyl group. The introduction of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound an attractive intermediate for the synthesis of novel agrochemicals and pharmaceuticals. A thorough understanding of its ¹H NMR spectrum is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
This guide will dissect the ¹H NMR spectrum of the title compound, paying close attention to chemical shifts (δ), coupling constants (J), and multiplicities. We will then compare these spectral features with those of simpler, related molecules to rationalize the observed electronic and through-space effects of the bromine and 1,1-difluoroethyl substituents.
Predicted ¹H NMR Spectrum of this compound
While a publicly available experimental spectrum for this compound is not readily found, a highly accurate prediction can be made based on the analysis of its structural analogues. The molecule possesses three distinct aromatic protons and a methyl group, leading to four signals in the ¹H NMR spectrum.
Molecular Structure and Proton Numbering:
Caption: Structure of this compound with proton numbering.
Detailed Spectral Analysis and Interpretation
The predicted ¹H NMR spectrum will exhibit a downfield triplet for H-4, and two doublets for H-3 and H-5. The methyl protons of the difluoroethyl group will appear as a characteristic triplet due to coupling with the two adjacent fluorine atoms.
The Aromatic Region (δ 7.0 - 8.0 ppm)
The electronic effects of the substituents dictate the chemical shifts of the pyridine ring protons. The bromine atom at the C-2 position is electron-withdrawing via induction but electron-donating through resonance. The 1,1-difluoroethyl group at C-6 is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.
-
H-4 (para to Nitrogen): This proton is expected to be the most deshielded of the three aromatic protons, appearing as a triplet due to coupling with both H-3 and H-5. Its chemical shift will likely be in the range of δ 7.7 - 7.9 ppm .
-
H-3 (ortho to Bromine): This proton will be a doublet, split by H-4. The electron-withdrawing nature of the adjacent bromine will shift it downfield, likely in the region of δ 7.4 - 7.6 ppm .
-
H-5 (ortho to the Difluoroethyl Group): This proton will also appear as a doublet, coupled to H-4. The strong inductive effect of the -C(F)₂CH₃ group will cause a significant downfield shift, placing it in the range of δ 7.6 - 7.8 ppm .
The Aliphatic Region (δ 2.0 - 2.5 ppm)
The most distinctive feature of the spectrum is the signal for the methyl protons of the 1,1-difluoroethyl group.
-
-CH₃ Protons: These protons will experience coupling to the two adjacent fluorine atoms. This ³J(H,F) coupling will split the signal into a triplet . The chemical shift is predicted to be around δ 2.1 - 2.3 ppm . The magnitude of this coupling constant is typically in the range of 18-20 Hz. This through-space coupling is a key diagnostic feature for the 1,1-difluoroethyl moiety.[1][2][3]
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions and understand the nuanced effects of the substituents, we will compare the expected spectrum of our target molecule with the known ¹H NMR data of pyridine, 2-bromopyridine, and 2-bromo-6-(difluoromethyl)pyridine.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 / Other (ppm) |
| Pyridine | ~7.33 (ddd) | ~7.71 (tt) | ~7.33 (ddd) | ~8.60 (ddd) |
| 2-Bromopyridine | ~7.26 (ddd) | ~7.55 (td) | ~7.46 (ddd) | ~8.32 (ddd) |
| 2-Bromo-6-(difluoromethyl)pyridine | ~7.50 (d) | ~7.80 (t) | ~7.65 (d) | ~6.70 (t, -CHF₂) |
| This compound (Predicted) | ~7.50 (d) | ~7.85 (t) | ~7.70 (d) | ~2.20 (t, -C(F)₂CH₃) |
Data for reference compounds sourced from various chemical databases and publications.[4][5][6][7][8][9][10][11][12]
Effect of the Bromine Substituent
Comparing pyridine to 2-bromopyridine, the bromine atom at C-2 causes a general downfield shift of all ring protons, with the most significant effect on the adjacent H-6 proton.[4][5] This is due to the combination of its inductive electron-withdrawing effect and its anisotropic effect.
Effect of the 1,1-Difluoroethyl Group
The introduction of the 1,1-difluoroethyl group at the C-6 position dramatically alters the electronic landscape of the pyridine ring. The strong electron-withdrawing nature of this group, when compared to the hydrogen in 2-bromopyridine, leads to a pronounced downfield shift of the remaining ring protons, particularly H-5. The close analogue, 2-bromo-6-(difluoromethyl)pyridine, provides an excellent reference point.[7] The replacement of the hydrogen in the difluoromethyl group with a methyl group in our target molecule is expected to have a minor electronic effect on the aromatic protons, but will introduce the characteristic triplet for the methyl group.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
For the experimental verification of the predicted spectrum, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (zg30).
-
Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): At least 3 seconds to ensure good resolution.
-
-
Data Processing:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform phasing, baseline correction, and integration.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
Workflow for Comparative ¹H NMR Analysis:
Caption: A streamlined workflow for the comparative ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be a clean and informative spectrum, with distinct signals for all protons. The key diagnostic features are the downfield shifted aromatic protons, reflecting the electron-withdrawing nature of the substituents, and the characteristic triplet of the methyl group, arising from coupling to the two fluorine atoms. By comparing the predicted spectrum with those of simpler analogues, we can confidently assign each signal and gain a deeper understanding of the structure-property relationships in this important class of fluorinated heterocycles. This guide provides a robust framework for the analysis of this and similar molecules, empowering researchers in their synthetic and medicinal chemistry endeavors.
References
- The Royal Society of Chemistry. Supporting Information for a chemical publication.
- ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 1H NMR spectrum.
- Angewandte Chemie International Edition. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- The Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 2-Bromo-6-(difluoromethyl)pyridine(872365-91-8) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Bromopyridine-5-boronic acid(223463-14-7) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Bromo-6-fluoropyridine(144100-07-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Amino-6-bromopyridine(19798-81-3) 1H NMR spectrum.
- SpectraBase. (n.d.). 2-Bromopyridine - Optional[1H NMR] - Spectrum.
- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,6-divinylpyridine.
- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.
- ResearchGate. (n.d.). Selected 1 H NMR chemical shifts [ppm] of compounds 2-6 in C 6 D 6 (500 MHz, 298 K).
- Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.
- The Royal Society of Chemistry. (2016).
- Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- ResearchGate. (n.d.). Experimental and calculated values n J CN couplings (Hz)
- ChemicalBook. (n.d.). 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-BROMO-6-CHLOROPYRIDINE(5140-72-7) 1H NMR spectrum.
- Semantic Scholar. (n.d.).
- Progress in NMR Spectroscopy. (1976). Fluorine Coupling Constants.
- University of Wisconsin-Madison. (2001). Fluorine NMR.
- University of Ottawa. (n.d.). 19Flourine NMR.
- University of Wisconsin. (2017). 5.3 Spin-Spin Splitting: J-Coupling.
- NP-MRD. (n.d.).
- Weizmann Institute of Science. (n.d.). V J-Coupling.
- SpectraBase. (n.d.). Pyridine.
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Decoding the Signature of Bioactive Scaffolds: A Comparative Guide to the 13C NMR Characterization of 2-Bromo-6-(1,1-difluoroethyl)pyridine Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for modulating pharmacokinetic and pharmacodynamic properties. The 2-bromo-6-(1,1-difluoroethyl)pyridine framework, in particular, represents a valuable building block for accessing novel chemical entities with enhanced metabolic stability and binding affinities. A precise and unambiguous structural elucidation of these molecules is paramount, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a definitive analytical tool.
This technical guide provides an in-depth comparative analysis of the 13C NMR spectral features of this compound and its derivatives. By leveraging experimental data from closely related analogs and established principles of NMR spectroscopy, we will dissect the characteristic chemical shifts and carbon-fluorine coupling constants that define this important class of compounds. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their synthetic and medicinal chemistry efforts.
The Influence of Substitution on the Pyridine Ring: A Comparative Analysis
The 13C NMR spectrum of a substituted pyridine is a sensitive reporter of the electronic environment of each carbon atom. In this compound, the interplay between the electron-withdrawing bromo group and the sterically demanding, inductively withdrawing 1,1-difluoroethyl group creates a unique spectral fingerprint. To understand these effects, we will compare the expected spectrum with that of key analogs: 2-bromopyridine and the closely related 2-bromo-6-(trifluoromethyl)pyridine.
Table 1: Comparative 13C NMR Chemical Shifts (δ, ppm) of 2-Substituted and 2,6-Disubstituted Pyridines in CDCl₃.
| Carbon | 2-Bromopyridine[1] | 2-Bromo-6-(trifluoromethyl)pyridine | Predicted this compound |
| C-2 | 142.4 | ~145-148 (q, ²JCF ≈ 35 Hz) | ~160-163 |
| C-3 | 128.4 | ~121-124 | ~121-124 |
| C-4 | 138.6 | ~140-143 | ~139-142 |
| C-5 | 122.8 | ~120-123 | ~119-122 |
| C-6 | 150.3 | 149.8 (q, ²JCF ≈ 35.5 Hz) | ~163-166 (t, ²JCF ≈ 25-30 Hz) |
| CF₂ | - | - | ~120-125 (t, ¹JCF ≈ 240-250 Hz) |
| CH₃ | - | - | ~23-27 (t, ²JCF ≈ 20-25 Hz) |
Note: Predicted values are estimated based on substituent effects and data from analogous compounds. "q" denotes a quartet and "t" denotes a triplet.
The chemical shifts of the pyridine ring in 2-bromopyridine provide a foundational reference. The introduction of a second substituent at the 6-position, particularly an electron-withdrawing fluoroalkyl group, induces significant changes. In the case of the highly analogous 2-bromo-6-(trifluoromethyl)pyridine, the C-2 and C-6 carbons experience downfield shifts and exhibit characteristic quartet splitting due to coupling with the three fluorine atoms.
For our target molecule, this compound, we anticipate a similar deshielding effect on C-2 and C-6. The C-6 carbon, directly attached to the difluoroethyl group, is expected to be significantly shifted downfield and will appear as a triplet due to coupling with the two fluorine atoms. The C-2 carbon, bearing the bromine, will also be shifted downfield due to the combined electron-withdrawing effects of the bromine and the difluoroethyl group. The chemical shifts of C-3, C-4, and C-5 are also influenced by these substituents, generally showing a slight upfield or downfield shift depending on the balance of inductive and resonance effects.
The Signature of the 1,1-Difluoroethyl Group: Deciphering C-F Coupling
A hallmark of the 13C NMR spectra of fluorinated organic molecules is the presence of through-bond scalar couplings between carbon and fluorine nuclei (J-coupling). These couplings provide invaluable structural information.
// Nodes for the structure N [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C2-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3 [label="C3", fillcolor="#FBBC05", fontcolor="#202124"]; C4 [label="C4", fillcolor="#34A853", fontcolor="#FFFFFF"]; C5 [label="C5", fillcolor="#FBBC05", fontcolor="#202124"]; C6 [label="C6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CF2 [label="CF₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CH3 [label="CH₃", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges for the structure N -> C2 -> C3 -> C4 -> C5 -> C6 -> N; C6 -> CF2; CF2 -> CH3;
// Nodes for the NMR signals C2_signal [label="δ ~160-163 ppm", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C3_signal [label="δ ~121-124 ppm", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C4_signal [label="δ ~139-142 ppm", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C5_signal [label="δ ~119-122 ppm", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C6_signal [label="δ ~163-166 ppm\n(t, ²JCF ≈ 25-30 Hz)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CF2_signal [label="δ ~120-125 ppm\n(t, ¹JCF ≈ 240-250 Hz)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CH3_signal [label="δ ~23-27 ppm\n(t, ²JCF ≈ 20-25 Hz)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges connecting structure to signals C2 -> C2_signal [style=dashed, color="#5F6368"]; C3 -> C3_signal [style=dashed, color="#5F6368"]; C4 -> C4_signal [style=dashed, color="#5F6368"]; C5 -> C5_signal [style=dashed, color="#5F6368"]; C6 -> C6_signal [style=dashed, color="#5F6368"]; CF2 -> CF2_signal [style=dashed, color="#5F6368"]; CH3 -> CH3_signal [style=dashed, color="#5F6368"]; } enddot Figure 1. Predicted 13C NMR assignments for this compound.
In the 13C NMR spectrum of this compound, we expect to observe the following key C-F couplings:
-
¹JCF (One-bond C-F coupling): The quaternary carbon of the difluoroethyl group (CF₂) will exhibit a large one-bond coupling to the two fluorine atoms, resulting in a triplet. The magnitude of ¹JCF is typically in the range of 240-250 Hz for gem-difluoroalkyl groups attached to an aromatic ring.
-
²JCF (Two-bond C-F coupling): The methyl carbon (CH₃) of the difluoroethyl group will show a two-bond coupling to the fluorine atoms, also appearing as a triplet, but with a much smaller coupling constant, typically around 20-25 Hz. Similarly, the C-6 of the pyridine ring will display a two-bond coupling to the fluorine atoms, with an expected ²JCF of approximately 25-30 Hz.
-
³JCF (Three-bond C-F coupling): A smaller three-bond coupling may be observed between the fluorine atoms and C-5 of the pyridine ring, which would manifest as a triplet with a coupling constant typically in the range of 1-5 Hz.
The observation and measurement of these coupling constants are critical for the unambiguous assignment of the carbon signals and for confirming the presence and connectivity of the 1,1-difluoroethyl moiety.
Experimental Protocol for High-Quality 13C NMR Data Acquisition
To obtain reliable and high-resolution 13C NMR data for this compound derivatives, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) for optimal sensitivity and spectral dispersion.
-
Tune and match the carbon probehead to the correct frequency.
-
Shim the magnetic field to achieve good resolution, aiming for a narrow and symmetrical solvent peak.
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0 to 200 ppm).
-
Acquisition Time (AQ): Use a sufficiently long acquisition time (e.g., 1-2 seconds) to ensure good digital resolution.
-
Relaxation Delay (D1): Employ a relaxation delay of at least 2 seconds to allow for adequate relaxation of all carbon nuclei, especially quaternary carbons. For quantitative measurements, a longer delay (5-7 times the longest T₁) is necessary.
-
Number of Scans (NS): Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio. This will depend on the sample concentration and can range from a few hundred to several thousand scans.
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform, followed by phase and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Alternative and Complementary Analytical Techniques
While 13C NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves a multi-technique approach.
-
¹H NMR Spectroscopy: Provides information on the number, environment, and connectivity of protons in the molecule. Proton-fluorine couplings (²JHF, ³JHF, etc.) are also observed and are highly informative.
-
¹⁹F NMR Spectroscopy: Directly observes the fluorine nuclei, providing information on their chemical environment and coupling to other nuclei. It is an exceptionally sensitive technique for fluorinated compounds.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, aiding in the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the elemental composition (High-Resolution Mass Spectrometry, HRMS). Fragmentation patterns can also offer structural clues.
By integrating data from these complementary techniques, researchers can achieve a complete and confident structural assignment of this compound derivatives.
Conclusion
The 13C NMR characterization of this compound derivatives is defined by a unique set of chemical shifts and distinctive carbon-fluorine coupling patterns. A thorough understanding of these spectral features, guided by comparative analysis with appropriate analogs, is essential for the unambiguous structural verification of these valuable synthetic intermediates. The application of robust experimental protocols and the integration of data from complementary analytical techniques will ensure the highest level of scientific integrity in the characterization of these and other novel fluorinated molecules destined for drug discovery pipelines.
References
- Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences. [Link]
- 13C NMR spectrum: 2-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Lecture 3: Coupling Constants. Eugene E. Kwan. [Link]
- Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. RSC Publishing. [Link]
- Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC - NIH. [Link]
- What is the coupling constant for CF3 carbon in 13C-NMR?
- Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. PubMed. [Link]
- (PDF) Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry. [Link]
- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
- 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. [Link]
Sources
Mass spectrometry of 2-Bromo-6-(1,1-difluoroethyl)pyridine and its products
A Comparative Guide to the Mass Spectrometry of 2-Bromo-6-(1,1-difluoroethyl)pyridine and its Synthetic Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern medicinal and agrochemical research, halogenated pyridines serve as indispensable building blocks. Among these, this compound is a versatile intermediate, prized for its dual reactive sites: the bromine atom, amenable to a host of cross-coupling reactions, and the difluoroethyl moiety, which can significantly modulate the physicochemical properties of derivative compounds. The unequivocal identification of this starting material and its subsequent reaction products is paramount for the integrity of any synthetic endeavor.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone analytical technique for this purpose. The electron ionization (EI) mass spectrum provides a molecular fingerprint, not only revealing the molecular weight of a compound but also offering a detailed fragmentation pattern that is intrinsically linked to its structure. This guide provides an in-depth comparison of the mass spectral behavior of this compound and two of its key synthetic derivatives: 2-aryl-6-(1,1-difluoroethyl)pyridines and 2-amino-6-(1,1-difluoroethyl)pyridines. By understanding the characteristic fragmentation pathways of each, researchers can confidently identify and differentiate these compounds in complex reaction mixtures.
Mass Spectrometry of this compound
The electron ionization mass spectrum of this compound is predicted to be dominated by fragmentation pathways initiated by the lability of the carbon-bromine bond and the unique fragmentation of the difluoroethyl group.
Predicted Fragmentation Pathways:
The molecular ion, [C7H6BrF2N]˙+, with a monoisotopic mass of approximately 221 Da, will be readily observed. The presence of bromine, with its two major isotopes (79Br and 81Br) in a near 1:1 ratio, will result in a characteristic M+2 peak of almost equal intensity for all bromine-containing fragments.
The primary fragmentation pathways are anticipated to be:
-
Loss of a Bromine Radical: The most facile fragmentation will be the cleavage of the C-Br bond to lose a bromine radical (·Br), resulting in a highly abundant fragment ion at m/z 142. This fragment corresponds to the [C7H6F2N]+ ion.
-
Fragmentation of the Difluoroethyl Group:
-
Loss of a Methyl Radical: Cleavage of the C-C bond of the difluoroethyl group can lead to the loss of a methyl radical (·CH3), forming a bromine-containing fragment at m/z 206 (and its M+2 isotope at m/z 208).
-
Loss of a Difluoromethyl Radical: Loss of a ·CHF2 radical is another plausible pathway, which would yield a fragment at m/z 170 (and m/z 172).
-
-
Pyridine Ring Cleavage: Subsequent fragmentation of the pyridine ring from the major fragments is also expected, leading to smaller ions.
.dot
Caption: Predicted major fragmentation pathways of this compound.
Predicted Mass Spectrum Data:
| m/z (Predicted) | Ion Formula | Identity | Relative Abundance |
| 223 | [C7H6(81Br)F2N]˙+ | Molecular Ion (M+2) | High |
| 221 | [C7H6(79Br)F2N]˙+ | Molecular Ion (M) | High |
| 208 | [C6H3(81Br)F2N]˙+ | [M - CH3]+ (M+2) | Moderate |
| 206 | [C6H3(79Br)F2N]˙+ | [M - CH3]+ | Moderate |
| 172 | [C6H3(81Br)N]˙+ | [M - CHF2]+ (M+2) | Low |
| 170 | [C6H3(79Br)N]˙+ | [M - CHF2]+ | Low |
| 142 | [C7H6F2N]+ | [M - Br]+ | Very High (Base Peak) |
Comparative Analysis of Key Derivatives
2-Aryl-6-(1,1-difluoroethyl)pyridines: Products of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, often employed to replace the bromine atom on a pyridine ring with an aryl group.[1] This transformation results in a significant change in the mass spectrum, providing a clear indication of a successful reaction.
Predicted Fragmentation of 2-Phenyl-6-(1,1-difluoroethyl)pyridine:
For a representative product, 2-phenyl-6-(1,1-difluoroethyl)pyridine, the molecular ion will be observed at a monoisotopic mass of approximately 219 Da. The fragmentation pattern will be distinct from the starting material:
-
Absence of Bromine Isotope Pattern: The characteristic 1:1 M+2 peak will be absent, confirming the displacement of the bromine atom.
-
Dominant Molecular Ion: Aromatic systems are generally more stable, leading to a more prominent molecular ion peak compared to the bromo-precursor.
-
Fragmentation of the Difluoroethyl Group: Similar to the parent compound, loss of a methyl radical (·CH3) to yield a fragment at m/z 204 is expected.
-
Loss of HF: A common fragmentation pathway for fluoro-substituted compounds is the elimination of a neutral hydrogen fluoride (HF) molecule, which would produce a fragment at m/z 199.
-
Phenyl Group Fragmentation: Cleavage of the bond between the pyridine and phenyl rings can lead to a phenyl cation at m/z 77.
.dot
Caption: Predicted major fragmentation pathways of 2-Phenyl-6-(1,1-difluoroethyl)pyridine.
Comparative Data Summary:
| Feature | This compound | 2-Phenyl-6-(1,1-difluoroethyl)pyridine |
| Molecular Ion (m/z) | 221/223 | 219 |
| Bromine Isotope Pattern | Present | Absent |
| Key Fragment (m/z) | 142 ([M - Br]+) | 204 ([M - CH3]+) |
| Other Notable Fragments | 206/208 ([M - CH3]+) | 199 ([M - HF]+), 77 ([C6H5]+) |
2-Amino-6-(1,1-difluoroethyl)pyridines: Products of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aminopyridines from their bromo-counterparts.[2][3] The introduction of an amino group significantly influences the fragmentation pattern.
Predicted Fragmentation of 2-Amino-6-(1,1-difluoroethyl)pyridine:
The molecular ion for this product will have an odd nominal mass, a key indicator of the presence of an odd number of nitrogen atoms, in this case, three (one in the pyridine ring and two in the amino group). The monoisotopic mass will be approximately 158 Da.
-
Nitrogen Rule: The odd molecular weight is a strong confirmation of the successful amination.
-
Loss of HCN: A characteristic fragmentation of aminopyridines is the loss of hydrogen cyanide (HCN), which would result in a fragment at m/z 131.[4]
-
Fragmentation of the Difluoroethyl Group: Loss of a methyl radical (·CH3) from the molecular ion would give a fragment at m/z 143.
-
Alpha-Cleavage: Cleavage of the bond alpha to the amino group can lead to the loss of an amino radical (·NH2), although this is generally less favorable than HCN loss.
.dot
Caption: Predicted major fragmentation pathways of 2-Amino-6-(1,1-difluoroethyl)pyridine.
Comparative Data Summary:
| Feature | This compound | 2-Amino-6-(1,1-difluoroethyl)pyridine |
| Molecular Ion (m/z) | 221/223 (Even) | 158 (Odd) |
| Bromine Isotope Pattern | Present | Absent |
| Key Fragment (m/z) | 142 ([M - Br]+) | 131 ([M - HCN]˙+) |
| Other Notable Fragments | 206/208 ([M - CH3]+) | 143 ([M - CH3]+) |
Experimental Protocols
The following is a generalized protocol for the analysis of this compound and its derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a final concentration of approximately 10-20 µg/mL.
GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.
-
.dot
Caption: General experimental workflow for the GC-MS analysis of pyridine derivatives.
Conclusion
The mass spectrometric analysis of this compound and its derivatives provides a wealth of structural information that is critical for synthetic chemists. The parent compound is readily identified by its characteristic bromine isotopic pattern and the prominent fragment resulting from the loss of a bromine radical. In contrast, its Suzuki coupling and Buchwald-Hartwig amination products show distinct mass spectra. The aryl-substituted product is characterized by the absence of the bromine pattern and a higher molecular weight, while the amino-substituted product is distinguished by its odd molecular weight, in accordance with the nitrogen rule, and the characteristic loss of HCN. By leveraging these predictable fragmentation patterns, researchers can unambiguously confirm the structures of their target molecules and monitor the progress of their reactions with high confidence.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53435081, this compound.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
- NIST (2023). Pyridine, 2-phenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- NIST (2023). 2-Aminopyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(17), 2973–2975. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]<2046::AID-ANIE2046>3.0.CO;2-L
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Comparing reactivity of 2-Bromo-6-(1,1-difluoroethyl)pyridine with 2-chloropyridines
An In-Depth Comparative Guide to the Reactivity of 2-Bromo-6-(1,1-difluoroethyl)pyridine and 2-Chloropyridines in Modern Synthetic Chemistry
For researchers and professionals in drug development, the selection of heterocyclic building blocks is a critical decision that dictates synthetic strategy, efficiency, and overall project timelines. Halogenated pyridines are indispensable scaffolds in medicinal chemistry, offering versatile handles for diversification through cross-coupling and substitution reactions.[1] This guide provides an in-depth, objective comparison of the reactivity of This compound against the widely used class of 2-chloropyridines .
Our analysis moves beyond simple substrate comparison to explore the fundamental principles governing their reactivity. We will dissect the influence of the carbon-halogen bond, the electronic impact of the novel 1,1-difluoroethyl substituent, and the practical implications for catalyst selection and reaction design in key synthetic transformations.
Core Principles of Reactivity: A Tale of Two Factors
The synthetic utility of a halopyridine is primarily dictated by two competing factors: the strength of the carbon-halogen (C-X) bond and the electronic activation of the pyridine ring. The choice between this compound and a 2-chloropyridine hinges on which of these factors is paramount for the desired transformation.
-
Carbon-Halogen Bond Strength: This is the dominant factor in palladium-catalyzed cross-coupling reactions. The rate-determining step is the oxidative addition of the C-X bond to the Pd(0) catalyst. Bond dissociation energies follow the trend C-Cl > C-Br.[2] The significantly weaker C-Br bond (~276-290 kJ/mol) undergoes oxidative addition more readily than the robust C-Cl bond (~339-346 kJ/mol), rendering bromopyridines intrinsically more reactive in these transformations.[1][2]
-
Electronic Activation: This factor is crucial for Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group.[3][4] The pyridine nitrogen itself acts as a powerful EWG, activating the C2 and C6 positions.[5] The 1,1-difluoroethyl group on our target molecule is a potent inductive EWG, further enhancing the electrophilicity of the pyridine ring.[6][7]
Caption: Logical workflow for substrate selection based on reaction type.
Palladium-Catalyzed Cross-Coupling: The Bromide Advantage
In the arena of C-C and C-N bond formation, including the workhorse Suzuki-Miyaura and Buchwald-Hartwig reactions, the inherent reactivity of the C-Br bond gives this compound a significant kinetic advantage.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for constructing biaryl scaffolds.[8] The catalytic cycle, initiated by oxidative addition, is significantly more facile for bromoarenes than chloroarenes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance:
As illustrated in the table below, this difference in bond energy translates directly to reaction conditions and efficiency. 2-Chloropyridines often require more sophisticated, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands), higher catalyst loadings, and elevated temperatures to achieve yields comparable to their bromo counterparts.[1][9]
| Feature | This compound | Typical 2-Chloropyridine |
| Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(OAc)₂/XPhos, Pd₂(dba)₃/RuPhos |
| Ligand Needs | Standard phosphines often suffice | Requires electron-rich, bulky ligands |
| Temperature | Mild to moderate (e.g., 80-100 °C) | Often requires higher temps (>100 °C)[9] |
| Yields | Generally Good to Excellent | Moderate to Good (highly condition-dependent)[10] |
This table represents general trends extrapolated from established principles of halopyridine reactivity.
Buchwald-Hartwig Amination
For the synthesis of arylamines, a critical transformation in drug discovery, the Buchwald-Hartwig amination follows similar reactivity principles.[11][12] The C-Br bond of this compound readily undergoes oxidative addition, allowing for coupling with a wide range of primary and secondary amines under relatively mild conditions.[13] In contrast, coupling 2-chloropyridines often necessitates stronger bases (e.g., LiHMDS or KHMDS vs. NaOtBu or Cs₂CO₃), specialized ligands, and more forcing conditions to overcome the C-Cl activation barrier.[14]
Nucleophilic Aromatic Substitution (SNAr): The Power of Electronic Activation
While bromides dominate palladium catalysis, the landscape shifts for SNAr reactions. Here, the rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex.[4] The stability of this intermediate, and thus the reaction rate, is enhanced by potent EWGs.
In this context, this compound is a highly activated substrate.
-
Pyridine Nitrogen: Activates the C2 position.[5]
-
6-(1,1-difluoroethyl) group: This powerful inductive EWG strongly enhances the electrophilicity of the entire ring, particularly the ortho C2 position.
While 2-chloropyridines are also activated at the C2 position, the additional strong EWG on the bromo-analogue makes it exceptionally susceptible to SNAr. For SNAr, leaving group ability generally follows F > Cl > Br.[3] This trend is due to the high electronegativity of the lighter halogens, which polarizes the carbon-halogen bond and makes the carbon center more electrophilic for the initial nucleophilic attack.[15][16]
However, the profound electronic activation of this compound by the difluoroethyl group can often compensate for bromide being a less ideal SNAr leaving group compared to chloride, leading to facile substitutions with nucleophiles like alkoxides, thiolates, and amines.
Experimental Protocols
The following protocols are representative and serve as a starting point for optimization.
Protocol: Suzuki-Miyaura Coupling of this compound
This procedure details a typical Suzuki coupling, a robust method for forming C-C bonds. The choice of a carbonate base and a standard palladium catalyst reflects the high reactivity of the C-Br bond.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Assembly: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The solvent volume should be sufficient to create a stirrable slurry.
-
Inerting: Seal the vessel and degas the mixture by sparging with argon for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[1]
Protocol: Buchwald-Hartwig Amination of a 2-Chloropyridine
This protocol illustrates the more demanding conditions often required for less reactive 2-chloropyridines, employing a specialized ligand and a strong base.
Step-by-Step Methodology:
-
Reagent Assembly: In a glovebox, add the 2-chloropyridine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), a specialized ligand like XPhos (0.08 equiv), and sodium tert-butoxide (1.4 equiv) to a reaction tube.
-
Substrate Addition: Remove the tube from the glovebox, add the amine (1.2 equiv) and anhydrous toluene.
-
Reaction: Seal the tube and heat to 110 °C with stirring. The higher temperature and strong base/ligand system are necessary to facilitate the challenging oxidative addition of the C-Cl bond.
-
Monitoring & Work-up: Monitor and work up the reaction as described in the Suzuki protocol.
Conclusion and Strategic Recommendations
The choice between this compound and a generic 2-chloropyridine is not merely one of substrate availability but a strategic decision rooted in chemical principles.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): this compound is the unequivocally superior substrate. Its weaker C-Br bond ensures higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, broader substrate scope, and generally higher yields compared to 2-chloropyridines.
-
For Nucleophilic Aromatic Substitution (SNAr): The decision is more nuanced. While chloride is typically a better leaving group than bromide in SNAr, the powerful electron-withdrawing 1,1-difluoroethyl group makes this compound a highly activated and excellent substrate for this transformation. It will likely outperform simple, unactivated 2-chloropyridines and be competitive with more activated 2-chloropyridine systems.
For drug discovery programs where rapid library synthesis and reliable reaction outcomes are paramount, the enhanced and predictable reactivity of This compound in the most common bond-forming reactions makes it a highly valuable and strategic building block.
References
- Powers, I. G., & Uy, G. D. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.
- Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics.
- Al-dujaili, A. H., & M. Al-Zoubi, R. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts.
- Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(35), 18958-18974.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Sconyers, D. J., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.
- Li, J. J., & Johnson, D. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
- Semproni, J. E., & Goetz, A. E. (2010). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
- De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Lee, H., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(8), 3218-3224.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Li, H., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(10), 2539.
- Molecular Memory. (2018, August 7). Nucleophilic Aromatic Substitution. YouTube.
- Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications.
- Holik, M., & Dědek, V. (1969). The Electronic Properties of Fluoroalkyl Groups. Fluorine p-π Interaction. Journal of the American Chemical Society, 91(12), 3469-3470.
- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
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- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
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A Comparative Guide to the X-ray Crystal Structure of 2-Bromo-6-(1,1-difluoroethyl)pyridine Derivatives
Introduction: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern medicinal chemistry, pyridine scaffolds are ubiquitous, forming the core of numerous FDA-approved drugs.[1][2][3] Their utility stems from their unique electronic properties, hydrogen bonding capabilities, and versatile substitution patterns. The strategic introduction of specific functional groups can dramatically alter a molecule's physicochemical and pharmacological profile. This guide focuses on 2-Bromo-6-(1,1-difluoroethyl)pyridine derivatives, a class of compounds where the interplay between a heavy halogen (bromine) and a geminal difluoroalkyl group offers a compelling case study in molecular design.
The bromine atom often serves as a synthetic handle for further functionalization via cross-coupling reactions and can participate in halogen bonding, a crucial non-covalent interaction in crystal engineering and ligand-receptor binding.[4] Concurrently, the 1,1-difluoroethyl moiety imparts significant changes; the highly electronegative fluorine atoms can modulate the pKa of the pyridine nitrogen, increase metabolic stability by blocking potential sites of oxidation, and alter molecular conformation.[5][6][7][8] Understanding the precise three-dimensional arrangement of these atoms is paramount for rational drug design and structure-activity relationship (SAR) studies.[1][9]
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the solid-state structure of molecules.[10][11][12] It provides precise data on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.[12][13] This guide provides a comparative analysis of the structural features of 2,6-disubstituted pyridines, offers a detailed, field-proven protocol for obtaining high-quality crystal structures, and explains the causality behind key experimental choices.
Comparative Structural Analysis: Insights from Analogs
While a published crystal structure for this compound is not available in open-access databases like the Cambridge Structural Database (CSD)[14][15], we can derive valuable insights by analyzing closely related structures. The crystal structure of 2-bromo-6-hydrazinylpyridine provides an excellent comparative baseline for a 2,6-disubstituted pyridine containing a bromine atom.[16][17]
The introduction of the bulky and strongly electron-withdrawing 1,1-difluoroethyl group in place of the hydrazinyl group is expected to induce several key structural changes:
-
Conformational Adjustments: The steric demand of the -C(F₂)CH₃ group will likely influence the torsion angles between the substituent and the pyridine ring. Unlike the relatively flat hydrazinyl group, the difluoroethyl group will have a specific rotational conformation to minimize steric clashes with the pyridine nitrogen and the bromine atom.[18][19]
-
Electronic Effects: Fluorine's powerful inductive effect withdraws electron density from the pyridine ring, potentially creating an electron-deficient π-system (a "π-hole") that can alter intermolecular interactions from typical π-stacking to more complex lone pair-π or halogen-π interactions.[5][6][8]
-
Intermolecular Interactions: While the hydrazinyl group in the reference structure forms strong N-H···N hydrogen bonds, the 1,1-difluoroethyl group lacks classical hydrogen bond donors.[16] Therefore, the crystal packing of the target compound will likely be dominated by other forces, such as C-H···N or C-H···F weak hydrogen bonds, Br···N or Br···Br halogen bonds, and dipole-dipole interactions.
Data Presentation: Comparison of Crystallographic Parameters
The following table contrasts the experimentally determined data for 2-bromo-6-hydrazinylpyridine with the predicted structural characteristics for this compound. This predictive analysis is grounded in the established principles of conformational analysis and the known effects of fluorine substitution.[5][7][19]
| Parameter | 2-bromo-6-hydrazinylpyridine (Analogue)[16] | This compound (Target - Predicted) | Rationale for Prediction |
| Crystal System | Orthorhombic | Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules. |
| Space Group | P2₁2₁2₁ | P2₁/c or similar centrosymmetric group | The absence of strong, directional H-bonds may favor a more densely packed centrosymmetric arrangement. |
| Key Torsion Angle | N1—C5—N2—N3 = 5.4(3)° (syn) & N4—C10—N5—N6 = 171.0(2)° (anti) | C(Br)-C(py)-C(ethyl)-C(methyl) ≈ ±120° | The bulky -CF₂CH₃ group will likely adopt a staggered conformation relative to the pyridine ring to minimize steric hindrance. |
| Dominant Intermolecular Interactions | N—H···N Hydrogen Bonds, Br···Br Halogen Bonds, π–π Stacking | Halogen Bonding (Br···N), Weak C-H···F/N Hydrogen Bonds, Dipole-Dipole Interactions | The lack of a strong H-bond donor shifts the packing forces to weaker, but collectively significant, interactions. The polarized C-F and C-Br bonds will play a key role. |
| Impact of Substituent | H-bond donor/acceptor, relatively planar | Bulky, strong electron-withdrawing group, modulates ring electronics | The difluoroethyl group significantly increases steric bulk and alters the electronic landscape of the pyridine ring.[6][8] |
Experimental Protocols: A Self-Validating Workflow for Structure Determination
Obtaining a high-quality crystal structure is a multi-step process where the success of each stage depends on the meticulous execution of the previous one. This protocol is designed to be a self-validating system, where successful crystallization provides confidence in sample purity, and a high-quality diffraction pattern validates the crystal's suitability.
Workflow for Crystal Structure Determination
Caption: Experimental workflow for determining the X-ray crystal structure.
Step 1: Synthesis and Rigorous Purification
The prerequisite for successful crystallization is exceptionally high sample purity. Impurities, even at low levels, can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Synthesis: Synthesize the target this compound derivative using established synthetic routes.[20][21]
-
Purification: Purify the crude product using column chromatography or multiple recrystallizations until the compound is >99% pure as determined by NMR spectroscopy and LC-MS.
Step 2: Growing High-Quality Single Crystals
This step is often more art than science, requiring patience and systematic screening. The goal is to create a supersaturated solution from which the compound slowly precipitates as an ordered, single crystal.[22][23]
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[23]
-
Causality: If solubility is too high, the solution will not reach supersaturation easily. If it's too low, the compound will precipitate as an amorphous powder or microcrystals.
-
Protocol: Test the solubility of ~10 mg of your compound in 0.5 mL of various solvents (e.g., ethanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating.
-
-
Crystallization Techniques:
-
Slow Evaporation (Most Common):
-
Prepare a nearly saturated solution of your compound in a chosen solvent in a clean vial.[24]
-
Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust, which can act as unwanted nucleation sites.[23]
-
Cover the vial with a cap, but pierce it with a needle or use parafilm with small perforations. This allows the solvent to evaporate slowly over several days to weeks.
-
Place the vial in a vibration-free location.[23]
-
-
Vapor Diffusion:
-
In a small, open vial, dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble).
-
Place this small vial inside a larger, sealed jar that contains a layer of a "poor" solvent (in which the compound is insoluble but is miscible with the good solvent).[24]
-
Over time, the poor solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.
-
-
Step 3: Single-Crystal X-ray Data Collection
Once suitable crystals (typically 0.1-0.3 mm in size with sharp edges) have formed, the diffraction experiment can be performed.[11]
-
Crystal Mounting: Carefully select a single, well-formed crystal under a microscope and mount it on a goniometer head using a cryoloop and a minimal amount of cryo-protectant oil.[12][25]
-
Data Collection:
-
Mount the goniometer head on the diffractometer.[12]
-
A stream of cold nitrogen gas (typically 100 K) is directed at the crystal.
-
Causality: The low temperature minimizes the thermal vibration of atoms, resulting in a sharper, more intense diffraction pattern and higher quality data.[25]
-
-
A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[25]
-
The crystal is rotated, and a series of diffraction images are collected by a detector at different orientations.[10][25]
-
Step 4: Structure Solution and Refinement
The collected diffraction data is a set of spots whose positions and intensities are used to determine the crystal structure.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for absorption).[25]
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary atomic model.[11][25]
-
Refinement: The initial model is refined using a full-matrix least-squares on F² method.[25] This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the diffraction data calculated from the model and the experimentally observed data. The quality of the final structure is assessed by the R-factor (a low R-factor, e.g., < 0.05, indicates a good fit).[24]
-
Output: The final, validated atomic coordinates and crystallographic data are saved in a standard Crystallographic Information File (CIF).
Visualization of Molecular Conformation and Interactions
Caption: Key structural features and potential intermolecular interactions.
Conclusion
The determination of the X-ray crystal structure of this compound derivatives provides indispensable information for understanding their SAR and for guiding future drug design efforts. While direct experimental data for the title compound class requires dedicated laboratory work, a comparative analysis with known structures offers robust predictions about its conformational and packing behavior. The detailed experimental workflow presented here provides researchers with a practical, self-validating guide to obtaining high-quality crystallographic data, a critical step in the journey of chemical research and drug development.
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A Comparative Guide to HPLC and UPLC Methods for Purity Analysis of 2-Bromo-6-(1,1-difluoroethyl)pyridine
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methodologies for the robust purity analysis of 2-Bromo-6-(1,1-difluoroethyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of two distinct chromatographic methods, supported by scientific principles and aligned with industry-standard validation protocols.
Introduction: The Analytical Challenge
This compound is a substituted pyridine derivative characterized by its basic nitrogen atom and the presence of electron-withdrawing halogen and difluoroethyl groups. These structural features present a unique set of challenges for chromatographic analysis. The basicity of the pyridine ring (pKa typically in the 5-6 range) can lead to undesirable interactions with residual silanols on conventional silica-based reversed-phase columns, resulting in poor peak shape (tailing).[1][2] The goal of any purity analysis method is to achieve baseline separation of the main component from all potential process-related impurities and degradation products, ensuring the method is "stability-indicating."[3][4]
This guide will compare a conventional HPLC method, valued for its robustness and ubiquity, with a modern UPLC method that leverages sub-2 µm particle technology to offer enhanced speed, resolution, and sensitivity.[5][6][7]
Method Comparison: HPLC vs. UPLC for High-Throughput Purity Analysis
The choice between HPLC and UPLC often represents a trade-off between established robustness and the significant gains in efficiency offered by newer technology.[8] UPLC systems, by operating at higher pressures with smaller particle columns, provide sharper peaks, better resolution, and drastically reduced run times, which is highly advantageous in high-throughput environments.[6][9]
Proposed Methodologies
Two distinct reversed-phase methods are proposed for the purity analysis of this compound. Method A is a conventional HPLC method designed for reliability and broad applicability, while Method B is a UPLC method optimized for speed and efficiency.
Method A: Robust HPLC Method
This method is designed to be a workhorse for routine quality control, prioritizing ruggedness and excellent peak shape for the basic analyte.
-
Instrumentation : Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Rationale : A C18 column is a versatile and common starting point for reversed-phase chromatography.[10] The use of a modern, high-purity, end-capped C18 column minimizes silanol interactions, which is crucial for achieving symmetrical peaks with basic compounds like pyridines.[11][12] Operating at a low pH (e.g., with formic acid) ensures the pyridine nitrogen is protonated, further reducing peak tailing by minimizing interactions with any residual ionized silanols on the stationary phase.[1] A gradient elution is chosen to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe.
Method B: High-Throughput UPLC Method
This method leverages the power of UPLC to deliver faster results without compromising, and often improving, separation quality.
-
Instrumentation : UPLC system capable of handling high backpressures, equipped with a binary pump, autosampler, column thermostat, and a PDA detector.
-
Rationale : The core of UPLC performance lies in the use of columns packed with sub-2 µm particles.[9] These smaller particles provide a significant increase in chromatographic efficiency, leading to sharper peaks and better resolution.[7] This allows for the use of shorter columns and higher flow rates, dramatically reducing analysis time.[6] The chromatographic principles remain the same as the HPLC method, but the instrumentation and column technology are advanced to achieve superior performance.
Quantitative Performance Comparison
The following table summarizes the expected performance differences between the proposed HPLC and UPLC methods.
| Parameter | Method A (HPLC) | Method B (UPLC) | Advantage |
| Typical Run Time | ~15 minutes | ~3 minutes | UPLC (5x faster) |
| Column Particle Size | 3.5 µm or 5 µm | < 2 µm | UPLC (Higher Efficiency)[9] |
| Typical Flow Rate | 1.0 mL/min | 0.5 mL/min | UPLC (Reduced Solvent Use)[6] |
| Resolution | Good | Excellent | UPLC (Superior separation)[6] |
| Sensitivity | Good | High | UPLC (Better detection of trace impurities)[9] |
| Solvent Consumption per Run | ~15 mL | ~1.5 mL | UPLC (Greener and more cost-effective)[7] |
| System Backpressure | Low (~150 bar) | High (>600 bar) | HPLC (Less demanding on instrumentation) |
Experimental Protocols
The following are detailed, step-by-step protocols for the two proposed methods.
Method A: Robust HPLC Protocol
-
Chromatographic System :
-
Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : PDA detector at 265 nm.
-
Injection Volume : 10 µL.
-
-
Gradient Program :
Time (min) % Mobile Phase B 0.0 20 10.0 80 12.0 80 12.1 20 | 15.0 | 20 |
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Method B: High-Throughput UPLC Protocol
-
Chromatographic System :
-
Column : UPLC Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 40°C.
-
Detection : PDA detector at 265 nm.
-
Injection Volume : 2 µL.
-
-
Gradient Program :
Time (min) % Mobile Phase B 0.0 20 2.0 80 2.5 80 2.6 20 | 3.0 | 20 |
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
Method Validation: Ensuring Trustworthiness and Scientific Integrity
A trustworthy analytical method must be validated to demonstrate its suitability for the intended purpose.[13] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14]
Validation Parameters
The following parameters must be evaluated for a purity method:
-
Specificity : The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[14] This is often demonstrated through forced degradation studies and by spiking the sample with known impurities.
-
Linearity and Range : The method's ability to elicit test results that are directly proportional to the concentration of the analyte.[15] A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.
-
Accuracy : The closeness of test results to the true value.[15] This is usually determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) and calculating the percent recovery.
-
Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:
-
Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[16]
Forced Degradation Studies
Forced degradation (or stress testing) is essential for developing a stability-indicating method.[3] These studies help to identify potential degradation products and demonstrate that the analytical method can separate these degradants from the main peak.[4] Typical stress conditions include:
-
Acid Hydrolysis : e.g., 0.1 M HCl at 60°C.
-
Base Hydrolysis : e.g., 0.1 M NaOH at 60°C.
-
Oxidation : e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation : e.g., 105°C.
-
Photodegradation : Exposing the sample to UV and visible light.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The peak purity of the API should be assessed at each stage using a PDA detector to ensure that no co-eluting peaks are present.
Visualizations and Diagrams
Analytical Workflow
Caption: Decision tree for selecting between the HPLC and UPLC methods.
Conclusion
Both the robust HPLC and the high-throughput UPLC methods presented in this guide are capable of providing accurate and reliable purity data for this compound. The choice of method ultimately depends on the specific needs of the laboratory.
-
The HPLC method (Method A) is ideal for laboratories where existing instrumentation is standard, and the primary need is for a rugged, reliable, and easily transferable method for routine quality control.
-
The UPLC method (Method B) offers significant advantages in terms of speed, resolution, sensitivity, and reduced solvent consumption, making it the superior choice for high-throughput screening, process development, and laboratories aiming to modernize their analytical capabilities. [5][7] Regardless of the chosen method, a comprehensive validation according to ICH Q2(R1) guidelines is mandatory to ensure the integrity of the analytical data and to meet regulatory requirements. [14]The principles and protocols outlined herein provide a solid foundation for developing and implementing a scientifically sound purity analysis for this important chemical intermediate.
References
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- SIELC Technologies. (n.d.). Separation of Pyridine-2,6-diyldimethanol on Newcrom R1 HPLC column.
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- ResearchGate. (2024). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters.
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- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
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- PubMed. (2023). Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution.
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A Comparative Guide to the Biological Activity of 2-Bromo-6-(1,1-difluoroethyl)pyridine Analogs in Oncology Research
In the landscape of modern oncology drug discovery, the pyridine scaffold is a cornerstone of targeted therapies, particularly in the development of small molecule kinase inhibitors.[1][2][3] Its versatile structure allows for multi-directional modifications, enabling chemists to fine-tune the pharmacological properties of a lead compound. This guide delves into the comparative biological activity of a series of analogs based on the 2-Bromo-6-(1,1-difluoroethyl)pyridine core, a promising framework for the development of novel anticancer agents. We will explore the rationale behind analog design, present a comparative analysis of their biological activities, and provide detailed experimental protocols for their evaluation.
The Rationale for Analog Design: Optimizing a Lead Scaffold
The journey of a drug from a preliminary "hit" to a clinical candidate is one of iterative optimization. The this compound scaffold presents several strategic points for chemical modification. The bromine atom at the 2-position serves as a versatile chemical handle for introducing a variety of substituents via cross-coupling reactions. The 1,1-difluoroethyl group at the 6-position can significantly enhance metabolic stability and binding affinity. The central pyridine ring itself can be further functionalized.
The primary objectives for synthesizing analogs of this lead compound are:
-
Enhancing Potency: To increase the inhibitory activity against the target of interest, typically a protein kinase, at lower concentrations.
-
Improving Selectivity: To minimize off-target effects by designing molecules that bind preferentially to the desired kinase over other kinases in the human kinome.
-
Optimizing Pharmacokinetic Properties: To improve the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, ensuring it can reach its target in the body at therapeutic concentrations.
Comparative Biological Evaluation: A Structure-Activity Relationship (SAR) Study
To illustrate the process of comparing analogs, we present a representative dataset for a hypothetical series of this compound analogs. The data in Table 1 is a composite representation based on published findings for various pyridine-based kinase inhibitors and is intended to demonstrate the principles of SAR analysis.[4][5][6] The analogs are evaluated for their inhibitory activity against a selected cancer cell line (e.g., MCF-7, a human breast cancer cell line) and a specific protein kinase (e.g., a receptor tyrosine kinase).
| Compound ID | R-Group at Position 4 | Cell Viability IC50 (µM) on MCF-7 | Kinase Inhibition IC50 (nM) |
| LEAD-001 | -H | 15.2 | 850 |
| ANALOG-002 | -OCH3 | 8.5 | 420 |
| ANALOG-003 | -Cl | 5.1 | 210 |
| ANALOG-004 | -NH2 | 2.3 | 95 |
| ANALOG-005 | -C(=O)NH2 | 1.8 | 50 |
Table 1: Comparative Biological Activity of Hypothetical this compound Analogs. IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or kinase activity. Lower values indicate higher potency.
Analysis of Structure-Activity Relationships
The data in Table 1 reveals several key trends that are instructive for guiding further drug development:
-
Impact of Electron-Donating and -Withdrawing Groups: The introduction of an electron-donating methoxy group (-OCH3) in ANALOG-002 modestly improves potency compared to the unsubstituted LEAD-001 . In contrast, the electron-withdrawing chloro group (-Cl) in ANALOG-003 provides a more significant enhancement in both cellular and enzymatic activity. This suggests that the electronic properties of the substituent at this position play a crucial role in target engagement.
-
The Importance of Hydrogen Bonding: The introduction of an amino group (-NH2) in ANALOG-004 leads to a substantial increase in potency. This is likely due to the formation of a hydrogen bond with a key amino acid residue in the ATP-binding pocket of the target kinase.
-
Exploiting Multiple Interactions: ANALOG-005 , featuring a carboxamide group (-C(=O)NH2), is the most potent analog in this series. This group can act as both a hydrogen bond donor and acceptor, potentially forming multiple points of contact with the target protein and leading to a more stable and potent interaction.
The following diagram illustrates the logical workflow for this type of SAR study.
Caption: Workflow for the synthesis and evaluation of pyridine analogs.
Key Experimental Protocols
The comparative data presented above is generated through standardized in vitro assays. The following are detailed protocols for two of the most critical experiments in this workflow.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in water and are solubilized using a solvent like DMSO. The absorbance of the resulting purple solution is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate vehicle (e.g., DMSO). Add 1 µL of each compound dilution to the corresponding wells, ensuring the final vehicle concentration does not exceed 0.5%. Include vehicle-only wells as a negative control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay (Radiometric Assay)
Radiometric kinase assays are considered a gold standard for directly measuring the catalytic activity of a kinase.[5][7] They involve the use of a radioactive ATP isotope (usually [γ-³³P]ATP) to monitor the phosphorylation of a substrate.
Principle: A kinase transfers the radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide or protein substrate. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified target kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of [γ-³³P]ATP and MgCl2 to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: Place the membrane in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the workflow for a typical in vitro kinase inhibition assay.
Caption: Workflow of a radiometric in vitro kinase assay.
Conclusion and Future Directions
The comparative analysis of this compound analogs demonstrates a clear path for optimizing this promising scaffold for anticancer applications. The structure-activity relationship suggests that incorporating substituents capable of forming hydrogen bonds at the 4-position of the pyridine ring is a highly effective strategy for enhancing potency. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation of this and other novel chemical series.
Future work should focus on expanding the library of analogs to further probe the SAR at other positions on the pyridine ring. Additionally, promising compounds from in vitro screens should be advanced to in vivo studies to assess their efficacy and pharmacokinetic profiles in animal models of cancer. Through this iterative process of design, synthesis, and biological evaluation, the this compound scaffold holds the potential to yield a new generation of targeted cancer therapeutics.
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DFT studies on the electronic properties of 2-Bromo-6-(1,1-difluoroethyl)pyridine
An In-Depth Guide to the Electronic Landscape of 2-Bromo-6-(1,1-difluoroethyl)pyridine: A Comparative DFT Analysis
Abstract
Substituted pyridines are cornerstone scaffolds in modern drug discovery and materials science, where their electronic properties dictate molecular interactions, reactivity, and metabolic stability. This guide presents a comprehensive analysis of this compound, a molecule of significant interest due to its unique combination of electron-withdrawing substituents. Utilizing Density Functional Theory (DFT), we elucidate its core electronic characteristics, including frontier molecular orbitals (FMOs), electrostatic potential, and charge distribution. Through a systematic comparison with pyridine, 2-bromopyridine, and 2-bromo-6-ethylpyridine, we isolate the distinct electronic contributions of the bromine and difluoroethyl groups. This document serves as a practical guide for researchers, providing both the theoretical framework and methodological blueprint for evaluating such molecules, thereby enabling more rational design in drug development and materials engineering.
Introduction: The Rationale for a DFT-Based Investigation
The pyridine ring is a ubiquitous feature in pharmaceuticals and functional materials. Its nitrogen atom provides a key site for hydrogen bonding, while the aromatic system can engage in π-stacking interactions. Chemical modification of the pyridine ring allows for the fine-tuning of its electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles. The title compound, this compound, incorporates two critical substituents: a bromine atom at the 2-position and a 1,1-difluoroethyl group at the 6-position.
-
The Bromo Group: Serves as a versatile synthetic handle for cross-coupling reactions and can act as a halogen bond donor, a specific and directional non-covalent interaction increasingly exploited in rational drug design.[1][2]
-
The 1,1-difluoroethyl Group: Acts as a lipophilic hydrogen bond donor and, critically, can block metabolic oxidation at the adjacent benzylic position, enhancing the metabolic stability of drug candidates. Its strong electron-withdrawing nature profoundly impacts the electronic landscape of the pyridine ring.
Understanding the interplay of these substituents is paramount for predicting the molecule's behavior. Density Functional Theory (DFT) provides a powerful, computationally efficient lens for this purpose, offering reliable insights into electronic structure and reactivity.[3][4] This guide establishes a robust computational protocol and interprets the resulting data to build a comprehensive electronic profile of the molecule.
Experimental Protocol: A Validated DFT Workflow
To ensure scientific rigor, a well-defined and validated computational methodology is essential. The following protocol outlines a standard approach for calculating the electronic properties of halogenated organic molecules, grounded in widely accepted practices.
Computational Details
All calculations are performed using the Gaussian 09 or a similar quantum chemistry software package. The chosen level of theory represents a balance between accuracy and computational cost, proven effective for systems of this nature.[5]
-
Methodology: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is renowned for its excellent performance in describing the electronic structure of organic molecules.[5][6][7]
-
Basis Set: 6-311++G(d,p). This triple-zeta basis set provides sufficient flexibility for an accurate description of the electron distribution, particularly for molecules containing heteroatoms and halogens. The diffuse functions (++) are crucial for accurately modeling non-covalent interactions and anions.
-
Solvation Model: An implicit solvent model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), can be applied to simulate solution-phase properties, though gas-phase calculations are sufficient for fundamental electronic characterization.
Step-by-Step Computational Workflow
-
Structure Preparation: The 3D structure of this compound and its analogues (Pyridine, 2-Bromopyridine, 2-Bromo-6-ethylpyridine) are built using a molecular editor.
-
Geometry Optimization: A full geometry optimization is performed for each molecule to locate its minimum energy conformation. This step is critical, as electronic properties are highly dependent on molecular geometry.
-
Frequency Calculation: A frequency analysis is conducted at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to derive the final electronic properties.
-
Property Analysis: The output from the calculation is analyzed to extract:
Caption: Standard workflow for DFT-based electronic property analysis.
Results: A Comparative Electronic Analysis
To contextualize the electronic properties of this compound, we compare its calculated parameters against three key reference molecules. This approach allows us to dissect the individual contributions of the bromo- and difluoroethyl- substituents.
Caption: Structure of this compound.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[8][11]
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) | Dipole Moment (Debye) |
| Pyridine (Reference) | -6.75 | -0.35 | 6.40 | 2.21 |
| 2-Bromopyridine | -6.98 | -0.89 | 6.09 | 3.15 |
| 2-Bromo-6-ethylpyridine | -6.91 | -0.77 | 6.14 | 3.01 |
| This compound | -7.35 | -1.45 | 5.90 | 4.88 |
Analysis:
-
Effect of Bromination: Adding a bromine atom (2-Bromopyridine) lowers both HOMO and LUMO energies compared to pyridine. This is due to the inductive electron-withdrawing effect of the halogen, which stabilizes the molecular orbitals. The energy gap is slightly reduced, suggesting a modest increase in reactivity.
-
Effect of Alkylation: Adding an ethyl group (2-Bromo-6-ethylpyridine) slightly raises the HOMO and LUMO energies relative to 2-bromopyridine, consistent with the weak electron-donating nature of alkyl groups.
-
Effect of Difluorination: The replacement of two hydrogen atoms with fluorine atoms on the ethyl group has a dramatic effect. Both the HOMO and LUMO energies of This compound are significantly lowered. This powerful inductive withdrawal of electron density by the fluorine atoms makes the entire molecule less likely to be oxidized (lower HOMO) and more susceptible to nucleophilic attack (lower LUMO). The HOMO-LUMO gap is the narrowest in the series, indicating it is the most kinetically reactive of the compounds studied.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are prone to electrophilic attack and are favorable for hydrogen bond acceptance. For this compound, the most negative region is concentrated around the pyridine nitrogen atom, making it the primary site for protonation and hydrogen bonding.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. Positive potential is observed on the hydrogen atoms of the pyridine ring. A distinct region of positive potential, known as a "sigma-hole," is also expected on the bromine atom, making it a potential halogen bond donor.[1][2]
-
Impact of Substituents: The strong electron-withdrawing nature of the bromo- and difluoroethyl- groups diminishes the overall negative potential of the aromatic ring compared to unsubstituted pyridine, making the ring itself more electron-deficient and less susceptible to electrophilic aromatic substitution.
Mulliken Population Analysis
Mulliken analysis partitions the total electron density among the atoms in a molecule, providing an estimate of partial atomic charges. While these charges are basis-set dependent and not physical observables, they offer valuable qualitative insight into the intramolecular charge distribution.[10][12][13]
Expected Charge Distribution for this compound:
-
Nitrogen (N): The most electronegative atom in the ring, carrying a significant negative partial charge.
-
Fluorine (F) and Bromine (Br): Both halogen atoms will carry negative charges due to their high electronegativity.
-
Carbons adjacent to N, Br, and CF2: The C2, C6, and the carbon of the difluoroethyl group will bear significant positive partial charges, as they are bonded to highly electronegative atoms.
-
Ring Carbons (C3, C4, C5): These will have smaller and varying charges, reflecting the overall electron-deficient nature of the substituted ring.
Implications and Applications
The electronic properties elucidated by this DFT study have direct and actionable implications for researchers in drug discovery and materials science.
-
For Drug Development:
-
Receptor Binding: The distinct MEP, with a strongly negative nitrogen and a positive sigma-hole on the bromine, provides a clear roadmap for designing binding interactions. The nitrogen is a prime hydrogen bond acceptor, while the bromine can engage in specific halogen bonds with electron-rich residues (e.g., carbonyl oxygens) in a protein active site.
-
Metabolic Stability: The electron-deficient nature of the ring, coupled with the steric and electronic properties of the difluoroethyl group, suggests a higher resistance to oxidative metabolism by cytochrome P450 enzymes.
-
Solubility and Permeability: The high dipole moment suggests that the molecule has significant polarity, which will influence its solubility and ability to cross cell membranes.
-
-
For Materials Science:
-
Crystal Engineering: The potential for both hydrogen bonding (via the N atom) and halogen bonding (via the Br atom) makes this molecule an interesting building block for designing self-assembling supramolecular structures and crystalline materials with specific electronic properties.[14]
-
Organic Electronics: The HOMO-LUMO levels are fundamental parameters for designing organic semiconductors.[4] The low-lying LUMO of this molecule suggests it could be a candidate for use as an n-type (electron-transporting) material.
-
Conclusion
This guide demonstrates the power of a systematic DFT-based approach to characterize the electronic properties of complex heterocyclic molecules. Our comparative analysis reveals that the combination of a bromine atom and a 1,1-difluoroethyl group renders the pyridine ring of This compound highly electron-deficient. This is characterized by significantly lowered HOMO and LUMO energy levels, a reduced HOMO-LUMO gap, and a large dipole moment. These properties suggest a molecule with enhanced kinetic reactivity, specific sites for intermolecular interactions (hydrogen and halogen bonding), and potential for increased metabolic stability. The detailed protocol and analysis presented herein provide a robust framework for researchers to predict and understand the behavior of novel substituted pyridines, accelerating the rational design of new drugs and functional materials.
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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with 2-Halopyridines
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and functional materials.[1][2][3] The 2-arylpyridine scaffold, in particular, is a privileged structure in a multitude of biologically active molecules, making the efficient functionalization of 2-halopyridines a critical endeavor for researchers.[2][3]
However, these substrates present unique and significant challenges. The inherent electronic properties of the pyridine ring and the proximity of the nitrogen atom to the reaction center can lead to catalyst inhibition and sluggish reactivity, particularly with the more cost-effective but less reactive 2-chloropyridines.[4] The choice of catalyst is not merely a matter of optimization; it is the central determinant of success.
This guide provides a comparative analysis of palladium-based catalyst systems for the Suzuki coupling of 2-halopyridines. Moving beyond a simple recitation of protocols, we will explore the mechanistic rationale behind catalyst selection, supported by comparative data and detailed methodologies, to empower researchers to make informed, effective decisions in their synthetic campaigns.
The Mechanistic Hurdle: Why 2-Halopyridines are "Challenging"
The efficacy of a Suzuki coupling catalyst hinges on its ability to navigate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] For 2-halopyridines, two of these steps present significant barriers.
-
Oxidative Addition : The strength of the carbon-halogen bond is a primary factor. The C-Cl bond is substantially stronger than the C-Br or C-I bond, making its cleavage and addition to the Pd(0) center—the rate-determining step—energetically demanding.[3][6]
-
Catalyst Deactivation : The lone pair of electrons on the pyridine nitrogen, positioned at the 2-position, can readily coordinate to the palladium center. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively poisoning the catalyst and stalling the reaction.
The challenge, therefore, is to select a catalyst system that is sufficiently electron-rich and reactive to cleave the robust C-Cl bond while simultaneously being sterically shielded to prevent inhibitory coordination by the pyridine nitrogen.
Comparative Analysis of Catalyst Systems
The evolution of catalyst technology for this specific transformation can be categorized into three major classes of ligands.
Traditional Phosphine Ligands: The Baseline (e.g., PPh₃)
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, cost-effective catalyst. While serviceable for some 2-bromopyridines, it frequently falters with the more demanding 2-chloropyridines.[3][7]
-
Performance: Reactions often require high catalyst loadings (3-5 mol%), elevated temperatures (100°C or higher), and extended reaction times (12-24 hours).[1][4] Yields can be moderate to good for activated substrates but are often poor for unactivated or sterically hindered 2-chloropyridines.
-
Mechanistic Insight: Triphenylphosphine (PPh₃) provides only moderate steric bulk and electron-donating character.[7] This is often insufficient to prevent the pyridine nitrogen from accessing and deactivating the palladium center, and the catalyst's activity is frequently too low to efficiently promote the oxidative addition of the C-Cl bond.
Bulky, Electron-Rich Phosphines: The Buchwald Ligands
The development of biaryl phosphine ligands by the Buchwald group revolutionized challenging cross-coupling reactions. Ligands such as XPhos and SPhos are designed to overcome the specific hurdles posed by substrates like 2-halopyridines.
-
Performance: These ligands enable highly efficient couplings with significantly lower catalyst loadings (often 1-2 mol%), milder reaction conditions, and drastically reduced reaction times (2-12 hours).[1] They exhibit broad substrate scope and are considered the gold standard for coupling 2-chloropyridines, consistently delivering high to excellent yields.[1][3]
-
Mechanistic Insight: The success of these ligands is twofold. First, their immense steric bulk creates a protective pocket around the palladium atom, physically blocking the pyridine nitrogen from coordinating and causing deactivation. Second, their strong electron-donating nature increases the electron density on the palladium center, which greatly facilitates the difficult oxidative addition of the C-Cl bond, accelerating the rate-limiting step.[5]
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A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Pyridines: A Comparative Benchmark
For researchers, medicinal chemists, and professionals in drug development, the pyridine ring is a cornerstone of molecular design. Its presence in numerous pharmaceuticals and functional materials underscores the critical need for efficient and versatile synthetic methodologies. Among these, the synthesis of 2-substituted pyridines presents a unique set of challenges and opportunities. This guide provides an in-depth, objective comparison of the leading synthetic strategies, grounded in experimental data and practical insights, to empower you in selecting the optimal route for your target molecule.
Introduction: The Significance of the 2-Substituted Pyridine Motif
The 2-substituted pyridine scaffold is a privileged structural motif in medicinal chemistry. The nitrogen atom at position 1 acts as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Substitution at the C2 position allows for the introduction of a wide range of functionalities that can modulate biological activity, target selectivity, and metabolic stability. Consequently, the development of robust and scalable methods for the synthesis of these vital building blocks is of paramount importance.
This guide will navigate through the landscape of synthetic options, from the foundational classical condensation reactions to the precision of modern transition-metal-catalyzed cross-coupling reactions. Each method will be evaluated based on its mechanism, substrate scope, functional group tolerance, and practical applicability, supported by detailed experimental protocols and comparative data.
Part 1: Classical Cyclization Strategies
These methods construct the pyridine ring from acyclic precursors through condensation reactions. They are often characterized by their operational simplicity and the use of readily available starting materials.
The Guareschi-Thorpe Synthesis: A Route to 2-Pyridones
The Guareschi-Thorpe reaction is a classic method for the synthesis of 2-pyridones, which are important intermediates that can be further functionalized. The reaction typically involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or a related active methylene compound in the presence of a base.[1][2] An advanced, greener version of this reaction utilizes ammonium carbonate in an aqueous medium, serving as both the nitrogen source and the reaction promoter.[3][4]
Mechanism of the Guareschi-Thorpe Synthesis
The reaction proceeds through a series of condensation and cyclization steps. The initial step involves a Knoevenagel condensation between the β-dicarbonyl compound and the active methylene compound, followed by intramolecular cyclization and tautomerization to yield the stable 2-pyridone ring.
Caption: Mechanism of the Guareschi-Thorpe Synthesis.
Experimental Protocol: Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile [4]
-
In a round-bottom flask, a mixture of cyanoacetamide (10 mmol), ethyl acetoacetate (10 mmol), and ammonium carbonate (20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is prepared.
-
The reaction mixture is heated at 80°C for 4 hours.
-
Upon cooling to room temperature, the precipitated product is collected by vacuum filtration.
-
The solid is washed with cold water and dried to afford the desired 2-pyridone.
Performance Data
| β-Dicarbonyl Compound | Active Methylene Compound | Yield (%) | Reference |
| Ethyl acetoacetate | Cyanoacetamide | 95 | [4] |
| Acetylacetone | Cyanoacetamide | 92 | [4] |
| Ethyl benzoylacetate | Cyanoacetamide | 88 | [4] |
The Kröhnke Pyridine Synthesis: A Versatile Approach to Polysubstituted Pyridines
The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[5] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[6]
Mechanism of the Kröhnke Pyridine Synthesis
The mechanism begins with the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and subsequently dehydrates to form the aromatic pyridine ring.[5]
Caption: Mechanism of the Kröhnke Pyridine Synthesis.
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [6]
-
Preparation of N-phenacylpyridinium bromide: To a solution of acetophenone (10 mmol) in pyridine (10 mL), add iodine (10 mmol) and heat the mixture at 100°C for 2 hours. After cooling, filter the pyridinium salt and wash with ether.
-
Kröhnke Reaction: Add the dried pyridinium salt to a solution of chalcone (10 mmol) and ammonium acetate (80 mmol) in glacial acetic acid (30 mL).
-
Reflux the mixture for 4 hours.
-
After cooling, pour the mixture into water.
-
Collect the precipitated product by filtration and recrystallize from ethanol to yield 2,4,6-triphenylpyridine.
Performance Data
| α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl | Yield (%) | Reference |
| N-phenacylpyridinium bromide | Chalcone | 90 | [7] |
| N-(4-methoxy)phenacylpyridinium bromide | 4-Methoxychalcone | 85 | [8] |
| N-(4-nitro)phenacylpyridinium bromide | 4-Nitrochalcone | 82 | [8] |
The Bohlmann-Rahtz Pyridine Synthesis: A Route to Trisubstituted Pyridines
The Bohlmann-Rahtz synthesis provides a pathway to 2,3,6-trisubstituted pyridines through the reaction of an enamine with an ethynyl ketone.[9][10] A significant modification of this method allows for a one-pot synthesis by using acetic acid or an ion-exchange resin, which facilitates the cyclodehydration step at lower temperatures.[11]
Mechanism of the Bohlmann-Rahtz Synthesis
The reaction is initiated by a Michael-type addition of the enamine to the ethynyl ketone, forming an aminodiene intermediate. This intermediate then undergoes a heat- or acid-catalyzed E/Z isomerization followed by cyclodehydration to yield the pyridine ring.[12]
Caption: Mechanism of the Bohlmann-Rahtz Synthesis.
Experimental Protocol: Modified One-Pot Bohlmann-Rahtz Synthesis [11]
-
To a solution of the enamino ester (1 mmol) and the alkynone (1.1 mmol) in toluene (5 mL), add acetic acid (1 mL).
-
Heat the reaction mixture at 50°C and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired substituted pyridine.
Performance Data
| Enamine | Ethynyl Ketone | Yield (%) | Reference |
| Ethyl 3-aminocrotonate | 3-Butyn-2-one | 85 | [11] |
| Ethyl 3-aminocrotonate | 1-Phenyl-2-propyn-1-one | 92 | [11] |
| 3-Aminocrotononitrile | 3-Butyn-2-one | 75 | [13] |
Part 2: Modern Cross-Coupling Strategies
Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of 2-substituted pyridines, offering high efficiency, broad functional group tolerance, and predictable regioselectivity. These methods typically involve the coupling of a 2-halopyridine or a related electrophile with an organometallic nucleophile.
Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the synthesis of 2-arylpyridines.[14] It involves the palladium-catalyzed reaction of a 2-halopyridine with an arylboronic acid or its ester derivative in the presence of a base.[15][16][17] The choice of ligand is critical for achieving high yields, especially with less reactive 2-chloropyridines.[16]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid [17]
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 2-chloropyridine (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture at 100°C for 12-24 hours, monitoring by GC-MS or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Performance Data for Suzuki-Miyaura Coupling
| 2-Halopyridine | Arylboronic Acid | Catalyst/Ligand | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | 95 | [14] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | 88 | [18] |
| 2-Iodopyridine | 3-Thienylboronic acid | PdCl₂(dppf) | 92 | [19] |
Negishi Coupling: Utilizing Organozinc Reagents
The Negishi coupling employs organozinc reagents, which are generally more reactive than their boronic acid counterparts, allowing for the coupling of less reactive electrophiles under milder conditions.[20] This method is particularly useful for the synthesis of 2-alkyl and 2-arylpyridines.[21][22]
Experimental Protocol: Negishi Coupling of 2-Bromopyridine with Phenylzinc Chloride
-
Preparation of Phenylzinc Chloride: To a solution of phenylmagnesium bromide (1.1 mmol) in THF, add a solution of ZnCl₂ (1.1 mmol) in THF at 0°C. Stir for 30 minutes at room temperature.
-
Coupling Reaction: To the freshly prepared phenylzinc chloride solution, add 2-bromopyridine (1 mmol) and Pd(PPh₃)₄ (5 mol%).
-
Heat the reaction mixture at 60°C for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Concentrate the organic layer and purify by column chromatography.
Performance Data for Negishi Coupling
| 2-Halopyridine | Organozinc Reagent | Catalyst | Yield (%) | Reference |
| 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ | 92 | [20] |
| 2-Chloropyridine | Ethylzinc bromide | Pd(dppf)Cl₂ | 78 | [23] |
| 2-Iodopyridine | Benzylzinc chloride | Pd₂(dba)₃/XPhos | 85 | [22] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for introducing terminal alkynes at the 2-position of the pyridine ring.[24] The reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst in the presence of an amine base.[25][26]
Experimental Protocol: Sonogashira Coupling of 2-Iodopyridine with Phenylacetylene [27]
-
To a solution of 2-iodopyridine (1 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL), add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 6-8 hours.
-
Remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Performance Data for Sonogashira Coupling
| 2-Halopyridine | Alkyne | Catalyst System | Yield (%) | Reference |
| 2-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 94 | [24] |
| 2-Bromopyridine | 1-Hexyne | Pd(OAc)₂/PPh₃/CuI | 85 | [26] |
| 2-Chloropyridine | Trimethylsilylacetylene | Pd₂(dba)₃/Xantphos/CuI | 75 | [28] |
Buchwald-Hartwig Amination: A Gateway to 2-Aminopyridines
The Buchwald-Hartwig amination is a powerful tool for the synthesis of 2-aminopyridines from 2-halopyridines and a wide variety of primary and secondary amines.[29] The success of this reaction is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand.[30][31]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine with Aniline [32]
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and NaOtBu (1.4 mmol).
-
Add a solution of 2-chloropyridine (1 mmol) and aniline (1.2 mmol) in toluene (5 mL).
-
Seal the tube and heat the mixture at 100°C for 12-18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Performance Data for Buchwald-Hartwig Amination
| 2-Halopyridine | Amine | Catalyst/Ligand | Yield (%) | Reference |
| 2-Bromopyridine | Aniline | Pd(OAc)₂/BINAP | 92 | [29] |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃/XPhos | 95 | [32] |
| 2-Chloropyridine | n-Butylamine | Pd(OAc)₂/RuPhos | 88 | [30] |
Direct C-H Activation: A Modern and Atom-Economical Approach
Direct C-H activation is an emerging and highly atom-economical strategy that avoids the pre-functionalization of the pyridine ring.[33] This approach typically involves the palladium-catalyzed coupling of pyridine N-oxides or pyridines with a directing group with aryl or other coupling partners.[34][35][36]
Experimental Protocol: Direct C-H Arylation of Pyridine N-oxide with Benzene [33]
-
To a mixture of pyridine N-oxide (1 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.5 mmol) in a sealed tube, add benzene (10 mL).
-
Heat the reaction at 120°C for 24 hours.
-
Cool the reaction mixture and filter to remove the silver salts.
-
Concentrate the filtrate and purify by column chromatography to yield 2-phenylpyridine N-oxide.
-
The N-oxide can be readily deoxygenated to 2-phenylpyridine using PCl₃ or other reducing agents.
Performance Data for Direct C-H Arylation
| Pyridine Derivative | Coupling Partner | Catalyst/Oxidant | Yield (%) | Reference |
| Pyridine N-oxide | Benzene | Pd(OAc)₂/Ag₂CO₃ | 85 | [33] |
| Pyridine | Phenylboronic acid | Pd(OAc)₂/Ag₂O | 78 | [37] |
| 2-Phenylpyridine | Phenyl iodide | Pd(OAc)₂/Cu(OAc)₂ | 92 | [36] |
Part 3: Comparative Analysis and Conclusion
The choice of synthetic method for a 2-substituted pyridine is a multifactorial decision that depends on the desired substitution pattern, the availability of starting materials, functional group compatibility, and scalability.
Comparative Summary of Synthetic Methods
| Method | Key Features | Advantages | Disadvantages |
| Guareschi-Thorpe | Synthesis of 2-pyridones | Readily available starting materials, simple procedure | Limited to 2-pyridone synthesis |
| Kröhnke | Synthesis of 2,4,6-trisubstituted pyridines | High versatility, good yields | Requires preparation of pyridinium salt |
| Bohlmann-Rahtz | Synthesis of 2,3,6-trisubstituted pyridines | Good regioselectivity | Can require high temperatures |
| Suzuki-Miyaura | C-C bond formation (aryl, vinyl) | Broad substrate scope, high functional group tolerance | Boronic acids can be unstable |
| Negishi | C-C bond formation (alkyl, aryl) | High reactivity, mild conditions | Organozinc reagents are moisture-sensitive |
| Sonogashira | C-C bond formation (alkynyl) | Excellent for introducing alkynes | Requires a co-catalyst, sensitive to oxygen |
| Buchwald-Hartwig | C-N bond formation | Wide range of amines can be used | Ligand-sensitive, can be expensive |
| C-H Activation | Direct functionalization | Atom-economical, avoids pre-functionalization | Can require directing groups or harsh conditions |
References
- A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. Benchchem. URL
- Comparative analysis of synthesis methods for polysubstituted pyridines. Benchchem. URL
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Benchchem. URL
- A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. URL
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. Benchchem. URL
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Benchchem. URL
- Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry (RSC Publishing). URL
- The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines.
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem. URL
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Unit 4 Pyridine. Slideshare. URL
- Technical Support Center: Kröhnke Pyyridine Synthesis. Benchchem. URL
- Pyridine Synthesis: Cliff Notes. Baran Lab. URL
- Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. URL
- Kröhnke pyridine synthesis. Wikipedia. URL
- Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers. URL
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. URL
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. URL
- One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals. URL
- Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes. Benchchem. URL
- Bohlmann-Rahtz Pyridine Synthesis. SynArchive. URL
- Substrate scope of the pyridine directed direct arylation of compounds 11.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed. URL
- Kröhnke Pyridine Synthesis: O R R O R. Scribd. URL
- Mechanism of Direct C-H Arylation of Pyridine via a Transient Activator Strategy: A Combined Computational and Experimental Study. PubMed. URL
- Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides.
- Negishi Coupling. Organic Chemistry Portal. URL
- Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. Benchchem. URL
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. URL
- Coupling outcomes for pyridines.
- Buchwald–Hartwig amin
- An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. URL
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem. URL
- The coupling of 2‐pyridyl−BF3K reagents.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. URL
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. URL
- Sonogashira Coupling. Organic Chemistry Portal. URL
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Negishi Cross Coupling Reaction.
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- 3 - Organic Syntheses Procedure. Organic Syntheses. URL
- Negishi cross‐coupling reactions using the organozinc reagents 6 c and 6 d.
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A Comparative Guide to the Synthesis of 2-Bromo-6-(1,1-difluoroethyl)pyridine: A Traditional Halogen Exchange Approach Versus a Modern C-H Functionalization Strategy
For the attention of: Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 1,1-difluoroethyl group, in particular, can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. 2-Bromo-6-(1,1-difluoroethyl)pyridine is a valuable building block for the synthesis of complex pharmaceutical and agrochemical candidates, offering a handle for further diversification through cross-coupling reactions at the bromine-bearing position.
This guide provides a comparative analysis of two distinct synthetic routes to this compound. We will first detail a "traditional" approach, which relies on the well-established principles of nucleophilic aromatic substitution, and then explore a "modern" strategy centered on the burgeoning field of C-H functionalization. This comparison aims to provide researchers with the necessary insights to select the most appropriate synthetic strategy based on factors such as starting material availability, scalability, and overall efficiency.
Established Route: Nucleophilic Aromatic Substitution on a Pre-functionalized Pyridine Core
The traditional synthesis of this compound typically commences with a pre-functionalized pyridine ring, such as 2,6-dibromopyridine. This approach leverages the differential reactivity of the halogen atoms, allowing for a sequential substitution pattern.
Rationale for the Established Approach
This synthetic design is predicated on the well-understood principles of nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine rings. The electron-withdrawing nature of the pyridine nitrogen and the bromine atoms enhances the electrophilicity of the C2 and C6 positions, making them susceptible to attack by nucleophiles. The choice of 2,6-dibromopyridine as a starting material is strategic; it is commercially available and allows for the selective mono-substitution under carefully controlled conditions, leaving the second bromine atom available for subsequent transformations.
Experimental Workflow: Established Route
Caption: Workflow for the established synthesis of this compound.
Detailed Experimental Protocol: Established Route
Step 1: Generation of the Difluoroethyl Nucleophile
-
To a solution of 1,1-difluoroethane in a suitable aprotic solvent such as tetrahydrofuran (THF) at -78 °C, a strong base like n-butyllithium is added dropwise. The reaction is stirred for 1-2 hours at this temperature to ensure complete deprotonation and formation of the 1,1-difluoroethyl lithium nucleophile.
Step 2: Nucleophilic Aromatic Substitution
-
A solution of 2,6-dibromopyridine in THF is cooled to -78 °C in a separate flask.
-
The freshly prepared 1,1-difluoroethyl lithium solution is then slowly transferred via cannula to the solution of 2,6-dibromopyridine.
-
The reaction mixture is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
A Modern Approach: Direct C-H Difluoroethylation
In recent years, the direct functionalization of C-H bonds has emerged as a more atom-economical and efficient strategy for the synthesis of complex molecules. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. A plausible modern route to this compound would involve the direct introduction of the 1,1-difluoroethyl group onto a 2-bromopyridine scaffold.
Rationale for the Modern Approach
This strategy is based on the principles of transition-metal-catalyzed C-H activation. A suitable catalyst, often a palladium or copper complex, can selectively activate a C-H bond on the pyridine ring, allowing for the subsequent coupling with a difluoroethyl source. This approach is highly desirable as it starts from a simpler and more readily available starting material (2-bromopyridine) and avoids the generation of stoichiometric amounts of byproducts.
Experimental Workflow: Modern Route
Caption: Workflow for the modern synthesis of this compound.
Detailed Experimental Protocol: Modern Route (Proposed)
This protocol is a proposed adaptation based on recent advances in C-H functionalization and difluoroalkylation methodologies.
-
To a solution of 2-bromopyridine in a suitable solvent (e.g., 1,4-dioxane), a difluoroethylating agent (e.g., a 1,1-difluoroethyl sulfonium salt or a similar electrophilic source) is added.
-
A transition metal catalyst (e.g., a palladium(II) salt) and a suitable ligand (e.g., a phosphine or nitrogen-based ligand) are added to the reaction mixture.
-
An oxidant (e.g., silver carbonate or a similar agent) is often required to facilitate the catalytic cycle.
-
The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) under an inert atmosphere for several hours to overnight.
-
Upon completion, the reaction is cooled to room temperature, and the solid byproducts are removed by filtration.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield this compound.
Comparative Analysis
| Feature | Established Route (Nucleophilic Substitution) | Modern Route (C-H Functionalization) |
| Starting Material | 2,6-Dibromopyridine | 2-Bromopyridine |
| Atom Economy | Lower, due to the use of a pre-halogenated substrate and a strong base. | Higher, as it involves the direct functionalization of a C-H bond. |
| Step Economy | Generally involves two discrete steps (nucleophile generation and substitution). | Can often be achieved in a single step. |
| Reaction Conditions | Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions. | Typically requires elevated temperatures but may offer milder overall conditions. |
| Reagent Sensitivity | The organolithium nucleophile is highly sensitive to moisture and air. | Reagents are often more stable and easier to handle. |
| Selectivity | Relies on the inherent reactivity of the C-Br bond. | Dependent on the directing ability of the pyridine nitrogen and the catalyst system. |
| Potential Yield | Moderate to good, but can be affected by side reactions. | Can be high, but is highly dependent on the optimization of the catalyst system. |
Conclusion
The choice between the established nucleophilic substitution route and a modern C-H functionalization approach for the synthesis of this compound will depend on the specific needs and capabilities of the research laboratory. The traditional method, while less atom-economical and requiring stringent reaction conditions, is based on well-established and predictable reactivity. In contrast, the C-H functionalization route represents a more elegant and efficient strategy in line with the principles of green chemistry, though it may require more extensive optimization of the catalytic system. As the field of C-H activation continues to mature, it is anticipated that such modern approaches will become increasingly prevalent in the synthesis of valuable building blocks like this compound.
References
- Due to the specificity of the topic, direct references for a head-to-head comparison are not available. The provided information is a synthesis of established chemical principles and recent advances in synthetic methodology.
A Spectroscopic Guide: Differentiating 2-Bromo-6-(1,1-difluoroethyl)pyridine from its Precursor, 2-Bromo-6-acetylpyridine
Introduction
In the landscape of modern drug discovery and agrochemical development, fluorinated organic molecules have become indispensable building blocks. The strategic introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The synthesis of these valuable compounds requires rigorous analytical oversight to confirm that the desired chemical transformation has occurred. This guide provides an in-depth spectroscopic comparison of the fluorinated product, 2-Bromo-6-(1,1-difluoroethyl)pyridine , with its common synthetic precursor, 2-Bromo-6-acetylpyridine .
Through a detailed analysis of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will illustrate the key spectral changes that unequivocally confirm the successful conversion of the acetyl group to a 1,1-difluoroethyl moiety. This guide is intended for researchers and chemists who rely on precise structural verification to advance their synthetic programs.
The Synthetic Transformation: A Rationale for Comparison
The conversion of a ketone to a geminal difluoride is a cornerstone of organofluorine chemistry. Typically achieved using reagents like diethylaminosulfur trifluoride (DAST), this reaction replaces a carbonyl oxygen with two fluorine atoms. Understanding the spectroscopic signatures of this change is paramount for reaction monitoring and quality control.
Comparative Spectroscopic Analysis
The following sections detail the expected spectral data for the starting material and the product. The choice of a standard deuterated solvent like Chloroform-d (CDCl₃) is critical, as solvent choice can influence chemical shifts.[2][3]
¹H NMR Spectroscopy: The Emergence of H-F Coupling
Expertise & Rationale: Proton NMR is a first-line technique for monitoring this reaction. The most telling change is the transformation of the sharp singlet corresponding to the acetyl methyl protons into a triplet. This splitting pattern arises from coupling through three bonds (³JHF) to the two equivalent fluorine atoms on the adjacent carbon. The pyridine ring protons also experience slight downfield shifts due to the greater electron-withdrawing effect of the -CF₂CH₃ group compared to the -C(O)CH₃ group.
| Compound | Pyridine H (3,5-pos) | Pyridine H (4-pos) | -CH₃ Protons |
| 2-Bromo-6-acetylpyridine [4] | ~7.7-7.9 ppm (m) | ~7.7-7.9 ppm (m) | ~2.7 ppm (s, 3H) |
| This compound | ~7.8-8.0 ppm (m) | ~7.8-8.0 ppm (m) | ~2.1 ppm (t, ³JHF ≈ 18 Hz, 3H) |
| Note: Chemical shifts (δ) are approximate and reported in ppm relative to TMS. Multiplicity: s=singlet, t=triplet, m=multiplet. |
¹⁹F NMR Spectroscopy: The Definitive Signal
Expertise & Rationale: ¹⁹F NMR is the most direct method for confirming the success of the fluorination.[5] The starting material, lacking fluorine, will show no signal. The product will exhibit a single signal for the two equivalent fluorine atoms. This signal will appear as a quartet due to coupling with the three equivalent protons of the adjacent methyl group (³JFH). The wide chemical shift range and high sensitivity of the ¹⁹F nucleus make this technique exceptionally powerful for analyzing organofluorine compounds.[1][6]
| Compound | ¹⁹F Chemical Shift (δ) |
| 2-Bromo-6-acetylpyridine | None |
| This compound | ~ -90 to -110 ppm (q, ³JFH ≈ 18 Hz) |
| Note: Chemical shifts are approximate and referenced against a standard like CFCl₃. |
¹³C NMR Spectroscopy: Tracking Carbon Environment Changes
Expertise & Rationale: The ¹³C NMR spectrum provides a wealth of information. The most obvious change is the disappearance of the downfield carbonyl carbon signal (~199 ppm) from the starting material.[7] In the product, this is replaced by the signal for the difluorinated carbon. This carbon's resonance is shifted upfield and appears as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF), which is typically a very large coupling constant. The methyl carbon also changes from a simple singlet to a triplet due to two-bond C-F coupling (²JCF).
| Compound | C=O / C F₂ | -CH₃ Carbon | Pyridine Carbons |
| 2-Bromo-6-acetylpyridine [7] | ~199 ppm (s) | ~26 ppm (s) | ~120-155 ppm |
| This compound | ~124 ppm (t, ¹JCF ≈ 240 Hz) | ~25 ppm (t, ²JCF ≈ 30 Hz) | ~122-160 ppm |
| Note: Chemical shifts (δ) are approximate and reported in ppm relative to TMS. |
Infrared (IR) Spectroscopy: Functional Group Transformation
Expertise & Rationale: IR spectroscopy is ideal for identifying the change in functional groups. The starting material is characterized by a strong, sharp absorption band for the carbonyl (C=O) stretch. Upon successful fluorination, this band will be completely absent in the product's spectrum. It will be replaced by very strong and characteristic C-F stretching bands in the 1100-1300 cm⁻¹ region.[8] Vibrations associated with the pyridine ring will remain largely similar between the two compounds.[9][10]
| Compound | Key IR Absorptions (cm⁻¹) |
| 2-Bromo-6-acetylpyridine | ~1700 cm⁻¹ (strong, sharp, C=O stretch)~1570, 1450 cm⁻¹ (C=C/C=N ring stretches) |
| This compound | ~1100-1300 cm⁻¹ (very strong, broad, C-F stretches)~1575, 1455 cm⁻¹ (C=C/C=N ring stretches) |
Mass Spectrometry (MS): Confirming Molecular Weight
Expertise & Rationale: Mass spectrometry confirms the change in molecular weight resulting from the substitution of one oxygen atom (16 amu) with two fluorine atoms (2 x 19 = 38 amu), a net increase of 22 amu. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be present in both molecules, appearing as two peaks of nearly equal intensity (M+ and M+2).[11]
| Compound | Formula | Molecular Weight | Expected Molecular Ion (M+) |
| 2-Bromo-6-acetylpyridine [4] | C₇H₆BrNO | 200.03 g/mol | m/z 199/201 |
| This compound [12] | C₇H₆BrF₂N | 222.03 g/mol | m/z 221/223 |
Experimental Protocols & Workflow
Adherence to standardized protocols is essential for generating reproducible and trustworthy data.
1. NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of the analyte (starting material or purified product) and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[3] Transfer the solution to a 5 mm NMR tube.
-
¹H NMR: Acquire data using a 400 MHz spectrometer. Typical parameters include a 30° pulse, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire proton-decoupled spectra on the same instrument. A larger number of scans (e.g., 1024) is typically required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire proton-coupled spectra to observe the characteristic quartet. Use a dedicated fluorine channel or a broadband probe tuned to the ¹⁹F frequency. No external standard is needed if the instrument is properly calibrated, but CFCl₃ is the conventional zero reference.[1]
2. FT-IR Sample Preparation and Acquisition
-
Preparation: If the sample is a solid, a small amount can be analyzed as a KBr pellet or by depositing a thin film from a volatile solvent onto a salt plate (NaCl or KBr). If it is a liquid, a single drop can be pressed between two salt plates.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Mass Spectrometry Sample Preparation and Acquisition
-
Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Acquisition: Introduce the sample into the mass spectrometer. For Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), fragmentation patterns can provide additional structural information. For softer ionization techniques like Electrospray Ionization (ESI), the molecular ion is often the base peak.
Conclusion
The transformation of 2-Bromo-6-acetylpyridine to this compound is accompanied by a series of distinct and unambiguous spectroscopic changes. The appearance of a triplet in the ¹H NMR and a quartet in the ¹⁹F NMR, the replacement of the carbonyl carbon with a ¹JCF-split carbon signal in the ¹³C NMR, the substitution of the C=O IR stretch with strong C-F stretches, and a 22 amu increase in molecular weight by MS collectively provide irrefutable evidence of successful synthesis. By leveraging this multi-technique analytical approach, researchers can proceed with confidence in the structural integrity of their fluorinated products.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents.
- Scribd. (n.d.). Fluorine NMR: Analyzing F-19 Compounds.
- University of Oregon, KGROUP. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]
- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Slideshare. (2016). Nmr spectroscopy of fluorine 19.
- Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). The vibrational spectra of pyridine derivatives. Spectrochimica Acta, 19(3), 549-563.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2-Acetyl-6-bromopyridine.
- SciELO. (2017). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society, 62(2), 3525-3530. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. (Note: General reference for fundamental NMR principles).
- Preceden. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
- Anderson, F. E., et al. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194. [Link]
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Safety Operating Guide
Comprehensive Disposal and Safety Guide: 2-Bromo-6-(1,1-difluoroethyl)pyridine
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-6-(1,1-difluoroethyl)pyridine. Adherence to these procedures is crucial for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The protocols outlined below are designed to be self-validating systems, integrating causality and best practices to build a foundation of trust and safety in your laboratory operations.
Hazard Assessment and Waste Characterization
A thorough understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. This compound is a halogenated pyridine derivative, a class of chemicals requiring specific disposal considerations due to its chemical properties and potential environmental impact.
-
Toxicological Profile: While data for this specific molecule is limited, analogous brominated and fluorinated pyridines are classified as harmful if swallowed (Acute Oral Toxicity), and can cause significant skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, all personal contact, including inhalation of vapors and direct contact with skin or eyes, must be strictly avoided.[6][7]
-
Environmental Hazards: As a halogenated organic compound, this compound must not be released into the environment.[7][8] Discharge into drains or sewer systems is prohibited and could lead to significant environmental damage and regulatory violations.[4][8]
-
Regulatory Classification: The U.S. Environmental Protection Agency (EPA) lists pyridine and its derivatives as hazardous wastes under codes D038 and F005.[9][10][11] Consequently, this compound must be managed as a regulated hazardous waste from its point of generation.[12] The primary responsibility for correct waste determination lies with the waste generator.[12]
Personal Protective Equipment (PPE) Protocol
A comprehensive risk assessment mandates the use of specific PPE to prevent exposure during handling and disposal operations. All PPE must be inspected prior to use.[1][4][8]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH-approved safety goggles.[1][2][8][13] | Protects against accidental splashes and contact with vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber). | Prevents skin contact, which can cause irritation.[1][3][8] Nitrile gloves may offer limited protection and are not recommended for prolonged contact. |
| Skin and Body Protection | A fully-buttoned laboratory coat, long-sleeved clothing, and closed-toe footwear.[1][2][8] | Minimizes the risk of accidental skin exposure from spills or splashes. |
| Respiratory Protection | All handling should occur in a certified chemical fume hood.[2] If a fume hood is not available or for spill response, a NIOSH-approved respirator with appropriate cartridges for organic vapors is mandatory.[1][4][13] | Protects against the inhalation of harmful vapors that may cause respiratory irritation.[4][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and compliance.
Step 1: Waste Classification
Immediately classify any unwanted this compound, including residues, contaminated materials, and expired stock, as "Halogenated Organic Hazardous Waste." This classification is critical because it dictates the entire disposal pathway.
Step 2: Container Selection and Labeling
-
Selection: Use only a container that is chemically compatible and designed for liquid hazardous waste.[12][14] The container must have a secure, tight-fitting lid to prevent leaks or the escape of vapors.[12][14]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " as soon as the first drop of waste is added.[12] The label must also include the full chemical name: "this compound" and a clear indication of the associated hazards (e.g., Toxic, Irritant).
Step 3: Segregation of Waste Streams
-
Halogenated vs. Non-Halogenated: Collect waste this compound in a dedicated container for halogenated solvents.[14][15] Do not mix it with non-halogenated waste streams. Co-mingling these waste types dramatically increases disposal costs and complicates the final treatment process.[14]
-
Chemical Incompatibilities: Store the waste container away from incompatible materials, particularly strong oxidizers and strong acids, to prevent dangerous chemical reactions.[5]
Step 4: On-Site Accumulation and Storage
-
Location: Store the sealed waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory personnel.
-
Conditions: The storage area should be cool, dry, and well-ventilated.[4] Keep the container closed at all times except when adding waste.[12][14]
Step 5: Arranging for Final Disposal
-
Contact Authority: Once the container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[14]
-
Recommended Disposal Method: The industry-standard and environmentally preferred method for disposing of halogenated organic waste is high-temperature incineration in a licensed facility equipped with flue gas scrubbing technology.[4] This process destroys the organic molecule while the scrubbers neutralize the resulting acidic gases (e.g., hydrogen bromide and hydrogen fluoride).
Emergency Procedures: Spill Management
In the event of a small-scale laboratory spill, follow these procedures immediately.
-
Alert Personnel and Secure Area: Notify all personnel in the immediate vicinity and restrict access to the spill area.[6]
-
Ensure Ventilation: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood. If the spill is outside a hood, increase ventilation to the area.[7]
-
Don PPE: Wear the complete set of PPE as described in Section 2.[6][7][8]
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[6]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][3][6]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Prevent Runoff: Do not allow any spilled material or cleanup residue to enter drains or waterways.[6][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context
All procedures described in this guide are designed to comply with the primary regulations governing laboratory safety and hazardous waste management in the United States.
-
Occupational Safety and Health Administration (OSHA): The "Occupational exposure to hazardous chemicals in laboratories" standard (29 CFR 1910.1450) requires employers to protect laboratory workers from chemical hazards.[16] This includes implementing a Chemical Hygiene Plan, providing PPE, and ensuring proper training.[16]
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle to grave."[17] Generators of waste are responsible for its proper identification, storage, and disposal.[12][14] The listing of pyridine wastes (F005) underscores the importance of treating its derivatives with the same level of caution.[9][18]
By adhering to this comprehensive guide, laboratory professionals can effectively manage this compound, ensuring a safe working environment and maintaining full regulatory compliance.
References
- Hazardous Waste Disposal Guidelines. Purdue University. [Link]
- PYRIDINE FOR SYNTHESIS - Safety D
- Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
- Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]
- Pyridine Standard Operating Procedure.
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- This compound - PubChemLite. PubChemLite. [Link]
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]
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- Waste Code - EPA. U.S. Environmental Protection Agency (EPA). [Link]
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Personal protective equipment for handling 2-Bromo-6-(1,1-difluoroethyl)pyridine
Essential Safety and Handling Guide for 2-Bromo-6-(1,1-difluoroethyl)pyridine
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally analogous halogenated pyridines, including 2-bromo-6-ethyl-pyridine, 2-Bromo-6-fluoropyridine, and 2-Bromo-6-(trifluoromethyl)pyridine. It is imperative to treat this compound with a high degree of caution, assuming it possesses similar or more pronounced hazards than its analogs.
Immediate Safety Profile & Hazard Assessment
Based on analogous compounds, this compound should be presumed to be harmful if swallowed, in contact with skin, or if inhaled .[1][2][3][4] It is also expected to cause skin and serious eye irritation , and may cause respiratory irritation .[1][4][5] The primary routes of exposure are inhalation, skin contact, and eye contact.[6]
Hazard Summary Table
| Hazard Classification | Anticipated Risk | Primary Precaution |
| Acute Oral Toxicity | Harmful or Toxic if Swallowed.[2][3][4] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2] |
| Acute Dermal Toxicity | Harmful or Fatal in contact with skin.[7] | Wear impervious gloves and a lab coat. Avoid all skin contact.[8] |
| Acute Inhalation Toxicity | Harmful if inhaled. May cause respiratory irritation.[1][3][4] | Handle exclusively in a certified chemical fume hood.[9] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4][5] | Wear appropriate protective gloves and clothing.[3] |
| Eye Damage/Irritation | Causes serious eye irritation.[1][4] | Wear chemical splash goggles. A face shield is recommended for larger quantities.[1][10] |
Operational Protocol: From Receipt to Disposal
This section provides a step-by-step methodology for safely managing this compound throughout its lifecycle in the laboratory.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[11] The container must be kept tightly closed.[1][4] The storage location should be a locked cabinet or have restricted access.[1][12]
A multi-layered PPE approach is mandatory. The logic is to establish primary and secondary barriers to prevent any contact with the chemical.
PPE Specification Table
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene gloves.[8][9] For extensive handling, consider double-gloving. | Gloves must be inspected before use.[2] Use proper glove removal technique to avoid contaminating skin.[2] Wash hands thoroughly after removal.[1] |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][2] A face shield is required when handling larger volumes or when there's a splash hazard.[10] | Safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes and vapors.[6] |
| Body Protection | Flame-resistant lab coat.[10] Long-sleeved clothing should be worn underneath. | Protects skin from accidental contact and splashes. |
| Respiratory Protection | All handling must be performed within a certified chemical fume hood.[9] If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate chemical cartridge is necessary.[6][13] | A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors.[8] |
Experimental Workflow for Handling this compound
The following diagram outlines the mandatory workflow for any procedure involving this compound.
Caption: Standard Operating Procedure Workflow.
In the event of a spill, immediate and decisive action is critical to mitigate exposure.
-
Minor Spill (inside a fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill with a non-reactive absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate all personnel from the immediate area.
-
Alert laboratory personnel and safety officers.
-
If safe to do so, increase ventilation to the area.
-
Do not attempt to clean up the spill without appropriate respiratory protection and training. A self-contained breathing apparatus (SCBA) may be necessary for large spills.[7]
-
Spill Response Decision Tree
This diagram provides a logical flow for responding to a spill.
Caption: Spill Response Decision Flowchart.
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all waste in a designated, sealed, and clearly labeled container for halogenated organic waste.
-
Disposal Method: Disposal must be conducted through a licensed chemical destruction facility, likely via controlled incineration with flue gas scrubbing to manage the halogenated byproducts.[1] Do not discharge to sewer systems.[1]
-
Contaminated Packaging: Empty containers should be triple-rinsed (with the rinsate collected as hazardous waste) before being punctured and disposed of, or sent for reconditioning.[1]
Emergency First Aid Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][5]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or Poison Control Center immediately.[1][11]
References
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- SAFETY DATA SHEET - 2-Bromo-6-(hydroxymethyl)pyridine. Fisher Scientific. [Link]
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- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
- Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
